Product packaging for Vicriviroc(Cat. No.:CAS No. 394730-30-4)

Vicriviroc

Cat. No.: B7856022
CAS No.: 394730-30-4
M. Wt: 533.6 g/mol
InChI Key: CNPVJJQCETWNEU-CYFREDJKSA-N
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Description

Vicriviroc (also known as SCH 417690 or SCH-D) is a pyrimidine-based, small molecule antagonist of the CCR5 chemokine receptor developed as an HIV-1 entry inhibitor . It is supplied for research purposes to investigate the mechanisms of viral entry and the role of coreceptors in HIV-1 infection. As a non-competitive allosteric antagonist, this compound binds to a hydrophobic pocket between the transmembrane helices on the extracellular surface of the CCR5 receptor . This binding induces a conformational change in the receptor's extracellular segments, preventing the HIV-1 gp120 protein from engaging the coreceptor and thereby blocking viral entry into host cells . In vitro profiling has demonstrated that this compound exhibits potent, broad-spectrum activity against genetically diverse and drug-resistant CCR5-tropic (R5) HIV-1 isolates . It possesses higher binding affinity for CCR5 and diminished affinity for the hERG ion channel compared to earlier generation compounds like SCH-C, suggesting a potentially improved safety profile for cardiac effects in a research context . Clinical development of this compound was discontinued after Phase III trials in treatment-experienced patients did not meet primary efficacy endpoints, and no regulatory approval was sought . This compound remains a valuable tool for scientists studying CCR5 receptor biology, HIV-1 entry mechanisms, and the development of resistance to coreceptor antagonists. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38F3N5O2 B7856022 Vicriviroc CAS No. 394730-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
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Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306296-47-9, 394730-30-4
Record name Vicriviroc
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Record name Vicriviroc [INN]
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Record name SCH-D (Old RN)
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Record name Vicriviroc
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Record name Vicriviroc
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Record name VICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rise and Fall of Vicriviroc: A Technical History of a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the discovery and development history of vicriviroc, a once-promising antiretroviral agent. Developed by Schering-Plough, this compound is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, and the ultimate decision to halt its pursuit of regulatory approval for treatment-experienced patients.

Discovery and Preclinical Development

This compound, also known as SCH 417690 or SCH-D, emerged from a dedicated effort to identify a successor to an earlier CCR5 antagonist, SCH-C (SCH 351125).[1][2] While SCH-C demonstrated the "proof-of-concept" for CCR5 antagonism in reducing viral loads, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1] This prompted a search for new chemical entities with an improved safety and efficacy profile.

High-throughput screening and structure-activity relationship (SAR) analysis led to the identification of this compound, a pyrimidine-based compound.[1] Preclinical studies revealed that this compound possessed several advantages over its predecessor.

Table 1: Preclinical Activity of this compound

ParameterThis compoundSCH-CReference
Antiviral Activity (Geometric Mean EC50)
- Clade B HIV-1 isolates0.04 - 2.3 nMConsistently less active[2]
Receptor Binding Affinity (IC50) Higher than SCH-CLower than this compound[2][3]
CCR5-mediated Chemotaxis Inhibition (IC50) < 1 nM< 1 nM[2]
RANTES-induced Calcium Flux Inhibition (IC50) 16 nMNot specified[4]
MIP-1α Inhibition (IC50) 0.91 nMNot specified[4]
hERG Ion Channel Affinity DiminishedHigher[2][5]

This compound demonstrated potent, broad-spectrum activity against various genetically diverse and drug-resistant HIV-1 isolates.[2][3] Importantly, it showed synergistic antiviral activity when combined with other classes of approved antiretroviral drugs, including reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[2] Its diminished affinity for the human ether-a-go-go-related gene (hERG) potassium channel suggested a reduced potential for cardiac side effects compared to SCH-C.[2][5]

Experimental Protocols: Preclinical Assays

The preclinical characterization of this compound involved a battery of in vitro assays to determine its mechanism of action and potency.

Chemotaxis Assay:

  • Objective: To assess the ability of this compound to inhibit the migration of cells in response to a CCR5 ligand.

  • Method: Mouse Ba/F3 cells stably expressing human CCR5 were used. The cells were incubated with or without this compound and then placed in the upper chamber of a ChemoTx system with a 5-μm pore size filter. The lower chamber contained the CCR5 ligand MIP-1α (0.3 nM) to induce migration. After incubation, the number of cells that migrated to the lower chamber was quantified using the Cell Titer Glow luminescence kit.[2][5]

Calcium Flux Assay:

  • Objective: To determine if this compound acts as an antagonist by blocking chemokine-induced intracellular calcium signaling.

  • Method: U-87 cells expressing CD4 and CCR5 were loaded with the calcium-sensitive dye Fluo-4. This compound or buffer was added to the cells at various concentrations. The baseline calcium signal was measured using a FLIPR (Fluorometric Imaging Plate Reader). After a 5-minute incubation with the compound, the CCR5 ligand RANTES (10 nM) was added, and the calcium signal was immediately read again to measure the inhibition of the RANTES-induced calcium flux.[2][5]

[³⁵S]GTPγS Binding Assay:

  • Objective: To confirm the antagonistic properties of this compound by measuring its effect on G-protein coupling to the CCR5 receptor.

  • Method: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Membranes from CCR5-expressing cells were incubated with this compound, followed by the addition of a CCR5 agonist (e.g., MIP-1α) and [³⁵S]GTPγS. An antagonist would inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

PhenoSense HIV Entry Assay:

  • Objective: To evaluate the antiviral activity of this compound against HIV-1 isolates with different co-receptor tropisms and resistance profiles.

  • Method: This is a single-cycle viral replication assay. Recombinant viruses are created containing the envelope (env) genes from patient-derived HIV-1. These pseudoviruses are used to infect cells expressing CD4 and either CCR5 or CXCR4 in the presence of varying concentrations of the drug. The level of viral replication is typically measured by a reporter gene product, such as luciferase.[2]

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1][6] It binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][6] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 surface glycoprotein gp120 from engaging with CCR5.[1][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[6][7]

HIV_Entry_and_Vicriviroc_MOA cluster_drug This compound Action CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-Receptor CCR5->gp120 Binding Blocked gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding This compound This compound This compound->CCR5 Allosteric Binding

Figure 1: Mechanism of HIV-1 Entry and this compound's Action. This compound allosterically binds to the CCR5 co-receptor, preventing its interaction with the viral gp120 protein and subsequent viral entry.

Clinical Development

This compound progressed through Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Phase I and II Clinical Trials

Early clinical trials established the safety and preliminary efficacy of this compound. A 14-day monotherapy trial in HIV-infected adults demonstrated a significant reduction in HIV RNA of 1.5 log₁₀ or greater with doses of 10, 25, and 50 mg twice daily.[1]

The ACTG 5211 was a notable Phase II trial in treatment-experienced patients.[8] This study evaluated this compound at doses of 5, 10, and 15 mg once daily in combination with an optimized background therapy (OBT) that included the pharmacokinetic booster ritonavir.[9] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes this compound, thereby increasing its plasma concentrations and allowing for once-daily dosing.[9][10]

Table 2: Key Efficacy Results from ACTG 5211 at Week 48

ParameterPlacebo + OBT (n=28)5 mg this compound + OBT (n=30)10 mg this compound + OBT (n=30)15 mg this compound + OBT (n=30)Reference
Virologic Failure (%) 86402733[8][11]
HIV-1 RNA <50 copies/mL (%) 11273727[1]
HIV-1 RNA <400 copies/mL (%) 14435743[1]
Median Change in CD4 Count (cells/µL) Not specifiedNot specified+130+96[1]

The results of ACTG 5211 showed that the 10 mg and 15 mg doses of this compound demonstrated superior virologic and immunologic responses compared to placebo.[9] Long-term follow-up of this cohort for up to three years suggested that this compound was generally safe and could provide sustained virologic suppression.[8][11][12]

However, a separate Phase II trial in treatment-naive patients was discontinued due to a higher rate of virologic relapse in the this compound arm compared to the control arm, which was later suggested to be due to a suboptimal dose.[1]

Phase III Clinical Trials and Discontinuation

Two large, identical Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted in treatment-experienced patients with R5-tropic HIV-1.[13][14] These studies randomized participants to receive either this compound 30 mg once daily or placebo, both in combination with an OBT containing at least two fully active antiretroviral drugs.[13]

The primary endpoint was the proportion of subjects with HIV-1 RNA below 50 copies/mL at 48 weeks.[13] The pooled analysis of these trials did not show a statistically significant difference between the this compound and placebo arms (64% vs. 62%, respectively).[13] However, a pre-planned analysis of a subgroup of patients receiving a less active OBT (≤2 active drugs) showed a greater response in the this compound group.[13]

Despite some positive signals, the failure to meet the primary efficacy endpoint in these pivotal trials led Merck (which had acquired Schering-Plough) to announce in 2010 that it would not pursue regulatory approval for this compound for treatment-experienced patients.[1]

Vicriviroc_Development_Workflow Discovery Discovery & Lead Optimization (from SCH-C) Preclinical Preclinical Studies (in vitro & in vivo) Discovery->Preclinical PhaseI Phase I Trials (Safety & PK in healthy volunteers) Preclinical->PhaseI PhaseII_TE Phase II Trials (Treatment-Experienced) ACTG 5211, VICTOR-E1 PhaseI->PhaseII_TE PhaseII_TN Phase II Trial (Treatment-Naive) PhaseI->PhaseII_TN PhaseIII Phase III Trials (Treatment-Experienced) VICTOR-E3 & E4 PhaseII_TE->PhaseIII Positive Results Discontinuation Discontinuation for Treatment-Experienced Indication PhaseII_TN->Discontinuation Higher Relapse Rate PhaseIII->Discontinuation Failed to Meet Primary Endpoint

Figure 2: High-Level Development Workflow of this compound. The diagram illustrates the progression of this compound from discovery through clinical trials, culminating in the decision to halt its development for treatment-experienced patients.

Pharmacokinetics

This compound exhibited a pharmacokinetic profile suitable for once-daily dosing, particularly when co-administered with ritonavir.[10] It is a substrate of the CYP3A4 enzyme system.[9] Pharmacokinetic/pharmacodynamic modeling from the ACTG 5211 study indicated a positive correlation between this compound trough concentrations (Cmin) and virologic response at week 2.[15][16]

Table 3: Pharmacokinetic-Pharmacodynamic Correlation at Week 2 (ACTG 5211)

ParameterCmin < 54 ng/mLCmin > 54 ng/mLp-valueReference
Mean Viral Load Decrease (log₁₀ copies/mL) 0.761.350.003[15][16]
% of Subjects with >1 log₁₀ Viral Load Drop 44%70%0.048[15][16]

Resistance

As with other antiretroviral agents, resistance to this compound was observed. Resistance could emerge through two main pathways: a shift in co-receptor tropism from R5 to CXCR4 (X4) or dual/mixed-tropic, or through the selection of mutations in the V3 loop of the gp120 envelope protein that allow the virus to utilize the this compound-bound conformation of CCR5.[17][18][19] Studies of patients who developed resistance to this compound identified specific mutations in the V3 loop that were crucial for the resistance phenotype.[17][18]

Conclusion

The development of this compound represents a significant chapter in the story of CCR5 antagonists for HIV-1 therapy. It showcased the potential of this class of drugs to offer a novel mechanism of action against the virus. While this compound ultimately did not achieve regulatory approval for its primary indication, the extensive research conducted throughout its development has provided invaluable insights into CCR5 biology, HIV-1 entry, and the challenges of developing new antiretroviral agents. The data and knowledge generated from the this compound program have undoubtedly contributed to the broader understanding of HIV-1 pathogenesis and have informed the development of other entry inhibitors.

References

what is Vicriviroc's binding affinity for CCR5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vicriviroc's Binding Affinity for CCR5

Introduction

This compound (formerly SCH 417690 or SCH-D) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, it was investigated primarily for the treatment of HIV-1 infection.[1] CCR5 is a critical co-receptor utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages.[1][3] this compound functions as a noncompetitive, allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][4][5] This binding event induces a conformational change in the receptor, which in turn prevents the viral surface glycoprotein gp120 from engaging with its co-receptor, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1][3][4] This document provides a detailed overview of the binding affinity of this compound for CCR5, the experimental protocols used to determine these parameters, and the underlying mechanism of action.

Quantitative Binding Affinity Data

The binding affinity and functional potency of this compound have been quantified using various in vitro assays. The key parameters include the inhibition constant (Ki), which measures the affinity of the compound for the receptor, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a specific biological process by 50%. Competition binding assays have shown that this compound binds to CCR5 with a higher affinity than its predecessor, SCH-C.[6][7][8]

ParameterValue (nM)Assay TypeCell/System UsedReference
Ki 2.1Competition Binding AssayN/A[4]
IC50 0.45N/AN/A[4]
IC50 10CCR5 AntagonismN/A[9]
IC50 < 1.0Chemotaxis Assay (vs. MIP-1α)Ba/F3 cells expressing human CCR5[2]
IC50 0.91Inhibition of MIP-1αN/A[9]
IC50 16Inhibition of RANTES-induced Calcium ReleaseU-87-CCR5 cells[2][9]

Mechanism of Action: Allosteric Antagonism

This compound acts as an allosteric antagonist.[4] Instead of competing directly with the natural chemokine ligands at the orthosteric binding site, it binds to a distinct pocket located between the transmembrane helices of the CCR5 receptor.[1][5] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for the HIV-1 gp120 protein to bind effectively after its initial attachment to the primary CD4 receptor.[1][4] This mechanism effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3]

cluster_0 Standard HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by this compound HIV HIV-1 (gp120) CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-Receptor Binding Fusion Membrane Fusion & Cell Entry CCR5->Fusion 3. Fusion Initiated This compound This compound CCR5_Inactivated Inactive CCR5 Conformation This compound->CCR5_Inactivated 1. Allosteric Binding Blocked Binding Blocked CCR5_Inactivated->Blocked 2. Prevents gp120 Interaction HIV_2 HIV-1 (gp120) HIV_2->Blocked Entry Inhibited CD4_2 CD4 Receptor

Caption: Mechanism of this compound action on HIV-1 entry.

Experimental Protocols

Detailed methodologies are crucial for interpreting binding affinity data. The following sections describe the key assays used to characterize this compound's interaction with CCR5, primarily based on the methods reported by Strizki et al., 2005.[2][6]

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the CCR5 receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human CCR5 (e.g., HTS-hCCR5 cells).[6]

  • Assay Components:

    • Cell membranes (e.g., 2 μ g/well ).[6]

    • Radioligand: A known CCR5 ligand labeled with a radioisotope, such as [³H]SCH-C (e.g., at a concentration of 4 nM).[6]

    • Competitor: Serial dilutions of the unlabeled test compound (this compound) or a reference compound (e.g., unlabeled SCH-C).[6]

    • Binding Buffer.

  • Procedure:

    • The cell membranes are incubated in the binding buffer with the radioligand and varying concentrations of the competitor compound.[6]

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand, typically by filtration.

    • The radioactivity of the bound ligand is measured using scintillation counting (e.g., WGA-SPA scintillation).[6]

  • Data Analysis: The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Chemotaxis Assay

This functional assay measures the ability of an antagonist to block cell migration induced by a chemokine, which is a natural ligand for CCR5.

  • Cell Line: A cell line that does not normally express CCR5 but has been engineered to do so (e.g., murine Ba/F3 cells stably expressing human CCR5) is used.[2]

  • Chemoattractant: A CCR5 ligand, such as MIP-1α (e.g., at 0.3 nM), is used to induce cell migration.[2]

  • Procedure:

    • The CCR5-expressing cells are pre-incubated with various concentrations of this compound or a control compound.[2]

    • The cells are placed in the upper chamber of a multi-well migration plate (e.g., ChemoTx), which is separated from the lower chamber by a porous filter (e.g., 5-μm).[2]

    • The lower chamber contains the chemoattractant (MIP-1α).

    • The plate is incubated to allow cells to migrate through the filter toward the chemoattractant.

    • The number of cells that have migrated to the lower chamber is quantified, often using a cell viability assay (e.g., Cell Titer Glow luminescence kit).[2]

  • Data Analysis: The IC50 is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.[2]

Calcium Flux Assay

This assay measures an antagonist's ability to block the intracellular calcium mobilization that occurs when a chemokine binds to and activates the G-protein coupled CCR5 receptor.

  • Cell Line: A CCR5-expressing cell line, such as U-87-CCR5, is used.[2]

  • Activator: A CCR5 ligand like RANTES (e.g., at 10 nM) is used to trigger the calcium signal.[2]

  • Procedure:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]

    • Varying concentrations of this compound or a buffer control are added to the cells.[2]

    • After a short incubation period (e.g., 5 minutes), the activator (RANTES) is added.[2]

    • The change in intracellular calcium concentration is measured immediately by monitoring the fluorescence signal on an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[2]

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the RANTES-induced calcium flux.

Workflow: Competition Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare CCR5-expressing cell membranes a1 Combine membranes, radioligand, and this compound in assay wells p1->a1 p2 Prepare radioligand (e.g., [3H]SCH-C) p2->a1 p3 Prepare serial dilutions of this compound p3->a1 a2 Incubate to reach equilibrium a1->a2 a3 Separate bound from unbound ligand (filtration) a2->a3 a4 Measure radioactivity (scintillation counting) a3->a4 d1 Plot % inhibition vs. [this compound] a4->d1 d2 Calculate IC50 value from curve fit d1->d2 d3 Convert IC50 to Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for a typical CCR5 competition binding assay.

Conclusion

This compound is a high-affinity allosteric antagonist of the CCR5 receptor, demonstrating potent activity in the nanomolar range across multiple in vitro assays. Its mechanism of action, which involves locking the CCR5 receptor in an inactive state, effectively prevents the entry of R5-tropic HIV-1 strains. The combination of strong binding affinity and a favorable pharmacokinetic profile established this compound as a significant candidate in the development of HIV-1 entry inhibitors.[2][10] Although its development for treatment-experienced patients was halted, clinical trials have continued in other patient populations, underscoring the therapeutic potential of targeting the CCR5 co-receptor.[1] The detailed experimental protocols provide a framework for the continued evaluation of this and other CCR5 antagonists in drug discovery and development.

References

Vicriviroc: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, also known by its development codes SCH 417690 and SCH-D, is a potent, orally bioavailable small molecule that acts as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, it was investigated primarily for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[2] this compound inhibits the entry of R5-tropic HIV-1 into host cells by binding to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is a pyrimidine-based compound with a complex molecular architecture.[2]

IdentifierValue
IUPAC Name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
CAS Number 306296-47-9[1]
Molecular Formula C₂₈H₃₈F₃N₅O₂[3]
Molecular Weight 533.6 g/mol [3]
SMILES C[C@H]1CN(CCN1--INVALID-LINK--C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Water Solubility 0.0362 mg/mL[1]
logP 3.29[1]
pKa (Strongest Basic) 8.44[1]
Polar Surface Area 61.8 Ų[1]
Rotatable Bond Count 7[1]
Hydrogen Bond Acceptor Count 6[1]
Hydrogen Bond Donor Count 0[1]

Mechanism of Action and Signaling Pathway

This compound is a noncompetitive allosteric antagonist of the CCR5 receptor.[2] Its mechanism of action involves binding to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the extracellular loops of the receptor, which are crucial for the interaction with the HIV-1 gp120 envelope glycoprotein.[2] By altering the conformation of CCR5, this compound effectively prevents the binding of R5-tropic HIV-1, thereby inhibiting the initial stage of viral entry into the host cell.[3]

It is important to note that the signaling function of CCR5 in response to its natural chemokine ligands (like RANTES/CCL5) and its role as an HIV-1 coreceptor are distinct.[4] this compound specifically blocks the viral entry function without necessarily interfering with all aspects of chemokine-induced signaling.

The binding of HIV-1 gp120 to CD4 and subsequently to CCR5 triggers a cascade of intracellular signaling events that facilitate viral entry and replication. While this compound's primary role is to block the initial gp120-CCR5 interaction, understanding the downstream pathways provides context for its antiviral effect.

HIV_Entry_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 1. Binding CCR5 CCR5 CD4->CCR5 2. Conformational   Change G-protein G-protein CCR5->G-protein 3. Activation This compound This compound This compound->CCR5 Inhibition PLC PLC G-protein->PLC PI3K PI3K G-protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Actin Cytoskeleton\nRearrangement Actin Cytoskeleton Rearrangement PI3K->Actin Cytoskeleton\nRearrangement Viral Fusion\n& Entry Viral Fusion & Entry Actin Cytoskeleton\nRearrangement->Viral Fusion\n& Entry Binding_Assay_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with SPA beads A->B C Add [3H]SCH-C (radioligand) and varying concentrations of this compound B->C D Incubate to reach equilibrium (24h) C->D E Measure bound radioactivity (Scintillation counting) D->E F Calculate IC50 and Ki values E->F

References

Vicriviroc: A Deep Dive into a Selective CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, orally bioavailable, selective antagonist of the C-C chemokine receptor 5 (CCR5). Developed initially by Schering-Plough, it represented a promising therapeutic agent in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). By binding to the CCR5 co-receptor, this compound effectively blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. While its development for HIV-1 was ultimately discontinued by Merck, the extensive research surrounding this compound offers valuable insights for the development of future CCR5 antagonists and other antiviral therapies.[1][2]

Introduction: The Role of CCR5 in HIV-1 Entry

The entry of HIV-1 into target immune cells, such as T-lymphocytes and macrophages, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1] This interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors for HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs).[1][3][4] The specific co-receptor used by a particular viral strain determines its tropism. R5-tropic viruses, which utilize CCR5, are the predominant strains transmitted and are prevalent during the early stages of infection.[5]

This compound is a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between gp120 and CCR5, thereby inhibiting viral entry.[1][6][7]

Chemical and Pharmacological Properties

This compound is a pyrimidine-based small molecule with the following chemical properties:[1]

  • IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]

  • Chemical Formula: C₂₈H₃₈F₃N₅O₂[1]

  • Molar Mass: 533.629 g/mol [1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, in vitro efficacy against various HIV-1 isolates, and pharmacokinetic parameters.

Table 1: this compound Binding Affinity and Functional Antagonism

ParameterValueCell Line/Assay ConditionReference
Ki (CCR5 Binding) 0.8 nM[³H]SCH-C competition, equilibrium[8]
Ki (CCR5 Binding) 2.5 nMNot specified[9]
IC₅₀ (MIP-1α Chemotaxis) < 1 nMBa/F3-CCR5 cells[8]
IC₅₀ (RANTES-induced Ca²⁺ flux) 4.2 ± 1.3 nMU-87-CCR5 cells[9]
IC₅₀ (MIP-1α induced Ca²⁺ release) 0.91 nMNot specified[10]
IC₅₀ (RANTES induced Ca²⁺ release) 16 nMNot specified[10]

Table 2: In Vitro Anti-HIV-1 Efficacy of this compound

HIV-1 Isolate (Clade)EC₅₀ (nM) (Geometric Mean)EC₉₀ (nM) (Geometric Mean)Reference
Panel of 30 R5-tropic isolates0.04 - 2.30.45 - 18[8]
JrFL-3.3[9]
ADA-M-2.8[9]
301657-1.8[9]
JV1083-4.9[9]
RU 570-10[9]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueConditionReference
Half-life (t½) 28 - 33 hours14-day monotherapy in HIV-infected adults[11]
Time to Steady State By day 1214-day monotherapy in HIV-infected adults[11]
Drug Interactions Cmax and AUC increased 2-6 fold with ritonavirCo-administration with ritonavir, a CYP3A4 inhibitor[12][13]
Drug Interactions Cmax and AUC were 67% and 81% lower with efavirenzCo-administration with efavirenz[14]

Mechanism of Action: CCR5 Signaling and its Inhibition

As a GPCR, CCR5 transduces extracellular signals across the cell membrane.[15] Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 undergoes a conformational change, activating intracellular heterotrimeric G proteins.[14] This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium, ultimately leading to chemotaxis and other cellular responses.[14][16]

HIV-1 gp120 binding to CCR5 also triggers G protein signaling, which is thought to be important for efficient viral entry.[9][17] this compound, as an allosteric antagonist, binds to a site on CCR5 distinct from the chemokine binding site.[1][6] This binding event stabilizes a conformation of the receptor that is unable to bind gp120, thereby preventing the initiation of the fusion process.[1][6][7]

CCR5_Signaling_Pathway CCR5 Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition gp120 HIV-1 gp120 Chemokine Chemokine (RANTES, MIP-1α/β) CCR5 CCR5 Receptor gp120->CCR5 Viral_Entry Viral Entry gp120->Viral_Entry Mediates Chemokine->CCR5 Binds to This compound This compound This compound->CCR5 Allosterically Binds to Inhibition X This compound->Inhibition G_Protein G-Protein (Gα, Gβγ) CCR5->G_Protein Activates Signaling Downstream Signaling (Ca²⁺ flux, Chemotaxis) G_Protein->Signaling Initiates

This compound's allosteric inhibition of CCR5 prevents HIV-1 gp120 binding.

Key Experimental Protocols

The characterization of this compound involved a series of in vitro assays to determine its binding affinity, functional antagonism, and antiviral activity. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay ([³H]SCH-C Competition)

This assay measures the ability of this compound to compete with a radiolabeled CCR5 antagonist ([³H]SCH-C) for binding to the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line expressing human CCR5 (e.g., HTS-hCCR5 cells).

    • [³H]SCH-C (radioligand).

    • Unlabeled this compound and SCH-C (for competition).

    • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

    • Binding buffer (e.g., 50 mM TRIS, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.6).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate CCR5-expressing cell membranes with SPA beads for 30 minutes at room temperature.

    • In a 96-well plate, add the membrane/bead mixture.

    • Add serial dilutions of unlabeled this compound or SCH-C.

    • Add a fixed concentration of [³H]SCH-C to all wells.

    • Incubate the plate for an extended period (e.g., ~24 hours) at room temperature to reach equilibrium.[8]

    • Measure the radioactivity in each well using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of [³H]SCH-C binding (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Chemotaxis Assay

This functional assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

  • Materials:

    • CCR5-expressing cells (e.g., Ba/F3-CCR5 cells).

    • Chemotaxis buffer (e.g., RPMI with 1% FBS and 0.1 µg/ml mouse IL-3).

    • Chemokine (e.g., MIP-1α, RANTES).

    • This compound.

    • Chemotaxis chamber (e.g., 5-µm ChemoTx plate).

    • Cell viability/quantification reagent (e.g., Cell Titer Glow).

  • Procedure:

    • Pre-treat CCR5-expressing cells with varying concentrations of this compound for 1 hour at 37°C.

    • Add chemotaxis buffer containing the chemokine and the corresponding concentration of this compound to the bottom wells of the chemotaxis chamber.

    • Place the filter unit over the wells.

    • Add the pre-treated cells to the top of the filter.

    • Incubate the plate at 37°C for 2 hours to allow for cell migration.

    • Quantify the number of cells that have migrated to the bottom well using a cell quantification reagent.

    • Determine the IC₅₀ of this compound for inhibiting chemotaxis.

PBMC HIV-1 Infection Assay

This assay evaluates the antiviral potency of this compound against various HIV-1 isolates in primary human cells.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-1-seronegative donors.

    • Phytohemagglutinin (PHA).

    • Interleukin-2 (IL-2).

    • RPMI 1640 culture medium with supplements (FBS, antibiotics, L-glutamine, HEPES).

    • HIV-1 isolates (R5-tropic).

    • This compound.

    • 24-well tissue culture plates.

    • p24 antigen ELISA kit.

  • Procedure:

    • Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA for 3 days.

    • Resuspend the stimulated cells in culture medium containing IL-2.

    • Plate the cells in 24-well plates.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a known amount of an R5-tropic HIV-1 isolate.

    • Incubate the plates at 37°C.

    • On day 7 post-infection, collect the culture supernatants.

    • Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA.

    • Determine the concentrations of this compound that inhibit viral replication by 50% (EC₅₀) and 90% (EC₉₀).

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_antiviral Antiviral Activity Binding_Assay Radioligand Binding Assay ([³H]SCH-C Competition) Ki_Value Determine Ki Binding_Assay->Ki_Value IC50_Value Determine IC₅₀ Chemotaxis_Assay Chemotaxis Assay Chemotaxis_Assay->IC50_Value Ca_Flux_Assay Calcium Flux Assay Ca_Flux_Assay->IC50_Value EC_Value Determine EC₅₀ / EC₉₀ PBMC_Assay PBMC HIV-1 Infection Assay PBMC_Assay->EC_Value

Workflow for characterizing this compound's properties.

Clinical Development and Outcomes

This compound underwent several clinical trials to evaluate its safety and efficacy in both treatment-naïve and treatment-experienced HIV-1 infected individuals.

Phase II Studies
  • ACTG 5211: This study evaluated this compound in treatment-experienced patients with R5-tropic HIV-1.[11][12] The trial demonstrated that this compound, when added to an optimized background therapy containing ritonavir, resulted in significant reductions in viral load and increases in CD4 cell counts compared to placebo.[12]

  • VICTOR-E1: This Phase II trial also in treatment-experienced patients showed that this compound at doses of 20 mg and 30 mg once daily, in combination with an optimized background regimen containing a ritonavir-boosted protease inhibitor, led to sustained viral suppression over 48 weeks.[18][19]

Discontinuation of Development for HIV-1

Despite promising early results, the development of this compound for the treatment of HIV-1 was discontinued by Merck.[1] Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients failed to meet their primary efficacy endpoints.[20] Additionally, a Phase II study in treatment-naïve patients was halted due to a higher rate of virologic rebound in the this compound arm compared to the control arm.[1]

Conclusion

This compound is a well-characterized selective CCR5 antagonist with potent anti-HIV-1 activity. Its mechanism of action, involving allosteric inhibition of the CCR5 co-receptor, has been thoroughly investigated through a variety of in vitro assays. Although its clinical development for HIV-1 was not successful, the wealth of data generated from the research on this compound has significantly contributed to our understanding of CCR5 as a therapeutic target and provides a valuable foundation for the development of new entry inhibitors. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.

References

Vicriviroc: A Technical Guide to a Potent HIV-1 CCR5-Mediated Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview of vicriviroc, a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on HIV-1 therapeutics. The guide covers the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound's role in blocking viral entry.

Introduction: Targeting HIV-1 Entry

The entry of human immunodeficiency virus type 1 (HIV-1) into host cells is the first critical step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2] This process is initiated by the viral envelope glycoprotein gp120 binding to the CD4 receptor on the surface of target cells, such as T-cells and macrophages.[2][3] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor.[2][3] Depending on the viral strain, HIV-1 utilizes one of two primary coreceptors: CCR5 or CXCR4.[3][4] Viruses that use the CCR5 coreceptor are termed R5-tropic and are predominant, especially in the early stages of infection.[4]

This compound (formerly SCH 417690) is a potent, orally bioavailable pyrimidine-based compound developed to prevent this crucial interaction.[3][5] It functions as a specific, noncompetitive allosteric antagonist of the CCR5 coreceptor, effectively blocking the entry of R5-tropic HIV-1 into host cells.[3][5][6]

Core Mechanism of Action

This compound's inhibitory action is not achieved by directly competing with the gp120 binding site. Instead, it binds with high affinity to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[3][5] This allosteric binding event induces a conformational change in the extracellular loops of CCR5.[3][5] The altered conformation of the receptor is no longer recognized by the viral gp120 glycoprotein, thereby preventing the coreceptor binding step and subsequent membrane fusion mediated by the gp41 protein.[1][3] This mechanism effectively halts the viral life cycle before the integration of viral genetic material into the host cell.

Functional assays have confirmed that this compound is a true antagonist, as it inhibits the natural signaling of CCR5 by its chemokine ligands (e.g., MIP-1α, RANTES) without initiating a signal itself.[1][7][8]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Coreceptor gp120->CCR5 gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion 4. Fusion CD4->CCR5 2. Conformational Change & Coreceptor Binding CCR5->gp41 3. gp41 Unfolds ViralEntry Viral Entry & Replication MembraneFusion->ViralEntry

Caption: Standard HIV-1 Entry Pathway via CCR5 Coreceptor.

Vicriviroc_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 AlteredCCR5 Altered CCR5 (Conformation Changed) gp120->AlteredCCR5 3. Fails to Bind Block Binding Blocked gp120->Block CCR5 CCR5 Receptor CCR5->AlteredCCR5 2. Induces Conformational Change AlteredCCR5->Block This compound This compound This compound->CCR5 1. Binds to Allosteric Site

Caption: this compound's Allosteric Inhibition of HIV-1 Entry.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified through various in vitro assays, measuring its antiviral activity and binding affinity for the CCR5 receptor.

Table 1: In Vitro Antiviral Activity of this compound

This table summarizes the 50% and 90% effective concentrations (EC50 and EC90) of this compound against a panel of R5-tropic HIV-1 isolates in peripheral blood mononuclear cell (PBMC) assays.

HIV-1 Isolate TypeGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)Reference
Diverse R5-Tropic Panel0.04 - 2.30.45 - 18[1]

Note: As expected, this compound showed no significant activity against viruses capable of using the CXCR4 coreceptor (X4-tropic or dual/mixed-tropic).[1]

Table 2: Comparative CCR5 Binding Affinity

This table compares the binding affinity (Kd) and dissociation rate (t1/2) of this compound with other CCR5 antagonists. A lower Kd value indicates higher binding affinity.

CompoundBinding Affinity (Kd) (nM)Dissociation Half-Life (t1/2) (hours)Reference
This compound 0.40 ± 0.0212 ± 1.2[9]
Maraviroc0.18 ± 0.027.5 ± 0.7[9]
Aplaviroc-24 ± 3.6[9]

Data collected at ambient temperature (22°C). This compound demonstrates a slower dissociation rate from the CCR5 receptor compared to maraviroc, which may confer a pharmacodynamic advantage.[9]

Table 3: Summary of Clinical Trial Efficacy (Phase II)

This table presents key virologic outcomes from a 48-week Phase II trial (ACTG 5211) in treatment-experienced patients.

This compound DoseMedian Decrease in Viral Load (log10 copies/mL)Median Increase in CD4 Count (cells/µL)Reference
10 mg1.92130[3]
15 mg1.4496[3]

In a separate Phase II trial (VICTOR-E1), patients receiving 20mg or 30mg of this compound with an optimized background therapy also showed significant virologic suppression.[3]

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized virological and pharmacological assays.

Antiviral Susceptibility Assay (EC50/EC90 Determination)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in primary cells.

Objective: To determine the concentration of this compound required to inhibit 50% (EC50) and 90% (EC90) of viral replication.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

  • Infection: Add the diluted this compound to the stimulated PBMCs. Subsequently, infect the cells with a standardized amount of an R5-tropic HIV-1 isolate.

  • Incubation: Culture the infected cells for several days (typically 5-7 days) to allow for viral replication.

  • Quantification: At the end of the incubation period, harvest the cell culture supernatant. Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of p24 inhibition against the this compound concentration. Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the EC50 and EC90 values.

EC50_Assay_Workflow A 1. Isolate & Stimulate PBMCs from Donors C 3. Add this compound to Cells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Infect Cells with R5-tropic HIV-1 C->D E 5. Incubate for 5-7 Days D->E F 6. Harvest Supernatant E->F G 7. Quantify p24 Antigen via ELISA F->G H 8. Plot Inhibition vs. Concentration & Calculate EC50/EC90 G->H

Caption: Experimental Workflow for Antiviral Susceptibility Assay.
Competition Binding Assay (Ki Determination)

This assay measures the affinity of this compound for the CCR5 receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the CCR5 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[7]

  • Assay Setup: In a multi-well plate, combine the CCR5-expressing membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [³⁵S]GTPγS or a tritiated chemokine).[7]

  • Competition: Add varying concentrations of unlabeled this compound to the wells. A control group with no competitor is also included.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation & Detection: Separate the membrane-bound radioligand from the unbound ligand (e.g., using filtration over a glass fiber filter). Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the this compound concentration. Calculate the IC50 (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]

Binding_Assay_Workflow A 1. Prepare Membranes from CCR5-expressing Cells B 2. Add Fixed Concentration of Radiolabeled Ligand A->B C 3. Add Varying Concentrations of unlabeled this compound B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound from Unbound Ligand (Filtration) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Plot Binding vs. Concentration & Calculate IC50 -> Ki F->G

References

foundational studies on Vicriviroc's pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the foundational pharmacology of Vicriviroc for researchers, scientists, and drug development professionals.

Abstract

This compound (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a member of the HIV entry inhibitor class, it blocks the primary route of entry for R5-tropic HIV-1 strains into host CD4+ T-cells.[2][3] By binding to a transmembrane pocket of the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with its coreceptor, thereby inhibiting the membrane fusion process.[1][4] This document provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols used in its characterization, and its resistance profile.

Mechanism of Action

This compound is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][4] The entry of R5-tropic HIV-1 into a target cell is a sequential process that begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5.[1]

This compound functions by binding to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4] This interaction is not at the same site as the natural chemokine ligands or the gp120 binding site. Instead, this compound's binding is allosteric, meaning it induces a conformational change in the extracellular loops of CCR5.[4] This altered conformation is no longer recognized by gp120, effectively preventing the virus from docking with its coreceptor and subsequently inhibiting the gp41-mediated fusion of the viral and cellular membranes.[1][5]

cluster_0 Standard HIV-1 Entry (R5-Tropic) cluster_1 This compound-Mediated Inhibition HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_free CCR5 Coreceptor CD4->CCR5_free 2. Conformational Change & gp120-CCR5 Binding Cell Target Cell Membrane CCR5_free->Cell 3. Membrane Fusion & Viral Entry This compound This compound CCR5_bound Drug-Bound CCR5 This compound->CCR5_bound Allosteric Binding Blocked Viral Entry Blocked CCR5_bound->Blocked gp120 cannot bind

Caption: Mechanism of this compound as a CCR5 Allosteric Antagonist.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro assays, establishing its high affinity for the CCR5 receptor and its potent antiviral efficacy.

Table 1: CCR5 Receptor Binding Affinity

Parameter Value (nM) Assay Method Reference
Ki 2.5 Competitive Binding ([3H]SCH-C) [6]
Ki 2.1 Competitive Binding [4]

| Kd | 0.40 ± 0.02 | Non-equilibrium binding with [3H]this compound |[7] |

Table 2: In Vitro Antiviral Activity against R5-Tropic HIV-1

Parameter Value (nM) Cell Type / Assay Reference
Geometric Mean EC50 0.04 - 2.3 PBMC Infection Assay (Panel of 30 isolates) [8]
Geometric Mean EC90 0.45 - 18 PBMC Infection Assay (Panel of 30 isolates) [6][8]
IC90 (JrFL) 3.3 PBMC Infection Assay [6]
IC90 (ADA-M) 2.8 PBMC Infection Assay [6]

| IC90 (RU 570) | 10 | PBMC Infection Assay |[6] |

Table 3: Functional Antagonism of CCR5 Signaling

Parameter Value (nM) Assay Method Reference
IC50 (vs. MIP-1α) < 1.0 Chemotaxis Assay [6]
IC50 (vs. RANTES) 4.2 ± 1.3 GTPγS Binding Assay [6]

| IC50 (vs. RANTES) | 16 | Calcium Flux Assay |[9] |

Table 4: Off-Target Activity

Parameter Value (µM) Target Reference

| IC50 | 5.8 | hERG Ion Channel |[6][8] |

Key Experimental Protocols

The characterization of this compound's pharmacology relies on a suite of standardized in vitro assays.

CCR5 Competitive Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by quantifying its ability to displace a radiolabeled ligand.

  • Materials : Membranes from cells engineered to express high levels of human CCR5 (e.g., HTS-hCCR5 cells), a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C), this compound, Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads, and binding buffer.[7][8]

  • Protocol :

    • CCR5-expressing cell membranes (2 µ g/well ) are incubated with WGA-SPA beads.[8][10]

    • The membrane-bead mixture is aliquoted into microplates.

    • A constant concentration of the radioligand (e.g., 4 nM [3H]SCH-C) is added to each well.[8][10]

    • Serial dilutions of this compound (or other test compounds) are added to the wells.

    • The plates are incubated at room temperature for an extended period (e.g., ~24 hours) to reach binding equilibrium.[8]

    • The plates are read on a scintillation counter. The proximity of the radioligand to the SPA beads on the membrane generates a light signal.

    • The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[8][10]

Single-Cycle HIV-1 Pseudovirus Infectivity Assay

This assay quantifies the ability of a compound to inhibit viral entry in a single round of replication, providing a direct measure of its activity against the entry process. It is a common method for assessing drug susceptibility.[11][12]

  • Materials : HEK293T cells, an HIV-1 genomic vector plasmid with a reporter gene (e.g., luciferase or GFP) and a deleted env gene, an expression vector plasmid for an R5-tropic HIV-1 envelope (e.g., from isolate JrCSF), target cells expressing CD4 and CCR5 (e.g., U87-CD4-CCR5 cells), transfection reagents, and cell culture medium.[8][12]

  • Protocol :

    • Pseudovirus Production : Co-transfect HEK293T cells with the HIV-1 genomic vector and the envelope expression vector.[8][12]

    • Harvest : After 48 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

    • Infection : In a 96-well plate, seed the U87-CD4-CCR5 target cells. Add serial dilutions of this compound to the wells.[8]

    • Add the pseudovirus-containing supernatant to the wells and incubate for 48-72 hours.

    • Quantification : If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a GFP reporter, quantify GFP-positive cells via flow cytometry or fluorescence microscopy.[12][13]

    • Analysis : Calculate the drug concentration that results in a 50% reduction in reporter signal (EC50 or IC50) compared to no-drug controls.[8]

cluster_0 Step 1: Pseudovirus Production cluster_1 Step 2: Infection & Inhibition Assay cluster_2 Step 3: Data Analysis p1 HIV-1 Genome Vector (Env-, Luciferase+) transfect Co-Transfection p1->transfect p2 R5-Tropic Env Expression Vector p2->transfect hek HEK293T Cells hek->transfect harvest Harvest Supernatant (Pseudovirus Stock) transfect->harvest infect Infect Cells with Pseudovirus harvest->infect target Seed Target Cells (U87-CD4-CCR5) drug Add Serial Dilutions of this compound target->drug drug->infect incubate Incubate 48-72h infect->incubate lyse Cell Lysis & Add Luciferin Substrate incubate->lyse read Measure Luminescence lyse->read calc Calculate IC50 read->calc

Caption: Experimental Workflow for a Single-Cycle Pseudovirus Assay.
Multiple-Cycle PBMC Infection Assay

This assay assesses antiviral activity against replication-competent HIV-1 in primary human cells, which closely mimics the in vivo environment.

  • Materials : Peripheral blood mononuclear cells (PBMCs) from healthy donors, phytohemagglutinin (PHA), interleukin-2 (IL-2), replication-competent R5-tropic HIV-1 isolates, and this compound.[8]

  • Protocol :

    • Isolate PBMCs from whole blood.

    • Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2 to maintain T-cell activation.

    • Infect the activated PBMCs with a known amount of an HIV-1 isolate in the presence of serial dilutions of this compound.[8]

    • Incubate the cultures for 4 to 7 days.[8]

    • Harvest the cell-free culture supernatants at the end of the incubation period.

    • Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]

    • Determine the drug concentration that inhibits viral replication by 50% (EC50) or 90% (EC90).[8]

Resistance Profile

As with other antiretroviral agents, HIV-1 can develop resistance to this compound. The primary mechanisms involve adaptations that allow the virus to utilize the drug-bound form of the CCR5 receptor or to switch to the alternative CXCR4 coreceptor.

  • V3 Loop Mutations : The most common pathway to resistance involves the accumulation of specific mutations in the V3 loop of the gp120 envelope protein.[14][15][16] These mutations alter the way gp120 interacts with CCR5, enabling it to engage the this compound-bound conformation of the receptor for viral entry.[14][17] The specific mutations that confer resistance can be virus strain-dependent.[14]

  • Coreceptor Switching : A less common mechanism of escape is a switch in coreceptor tropism from CCR5 to CXCR4 (a tropism switch).[11][18] Since this compound is specific to CCR5, it has no activity against CXCR4-using (X4-tropic) or dual/mixed-tropic viruses.[8] Drug pressure can select for pre-existing minor X4 variants in the viral population.[11][18]

  • Fitness Cost : this compound-resistant variants often exhibit reduced replicative fitness in the absence of the drug.[14] Studies have shown that upon discontinuation of this compound, the viral population tends to revert to the original, drug-sensitive V3 loop sequences.[14][15]

cluster_0 Primary Resistance Pathway cluster_1 Alternative Escape Pathway start Susceptible R5-Tropic HIV-1 pressure Sustained this compound Treatment Pressure start->pressure mutations Accumulation of Mutations in gp120 V3 Loop pressure->mutations select Selection of Pre-existing Minor CXCR4-using Variants pressure->select resistant Resistant R5-Tropic HIV-1 mutations->resistant entry Gains ability to use Drug-Bound CCR5 for Entry resistant->entry switch Emergence of X4-Tropic or Dual/Mixed-Tropic HIV-1 select->switch bypass Bypasses CCR5 Blockade by using CXCR4 for Entry switch->bypass

Caption: Pathways for the Development of HIV-1 Resistance to this compound.

References

The Allosteric Antagonist Vicriviroc: A Technical Guide to its Impact on CCR5 Chemokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] Beyond its role in HIV-1 inhibition, this compound serves as a valuable tool for studying the intricacies of G protein-coupled receptor (GPCR) signaling. This technical guide provides an in-depth analysis of this compound's effect on CCR5-mediated chemokine signaling, offering detailed experimental protocols and quantitative data to facilitate further research and drug development. We will explore its mechanism of action and its impact on key cellular processes such as chemotaxis and intracellular calcium mobilization, supported by visualized signaling pathways and experimental workflows.

Introduction to this compound and CCR5 Signaling

The C-C chemokine receptor 5 (CCR5) is a member of the GPCR superfamily, primarily expressed on the surface of various immune cells, including T-cells and macrophages.[3][4] Its natural ligands include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][5] Upon ligand binding, CCR5 undergoes a conformational change, activating intracellular signaling cascades through heterotrimeric G proteins, predominantly of the Gαi and Gαq subtypes.[5][6][7] This activation leads to downstream events such as inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent increases in intracellular calcium, ultimately driving cellular responses like chemotaxis.[5][6]

This compound exerts its inhibitory effect by binding to a hydrophobic pocket within the transmembrane helices of CCR5.[1][8] This allosteric binding induces a conformational change in the receptor that prevents the binding of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, thereby blocking both chemokine-induced signaling and viral entry.[1][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound in antagonizing CCR5 signaling has been quantified through various functional assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different CCR5-mediated responses.

Table 1: this compound Inhibition of Chemokine-Induced Chemotaxis

Chemokine LigandCell LineIC50 (nM)Reference
MIP-1α (CCL3)Ba/F3-CCR5< 1[1]
RANTES (CCL5)Ba/F3-CCR5Not explicitly quantified, but similar potent inhibition observed[1]
MIP-1β (CCL4)Ba/F3-CCR5Not explicitly quantified, but similar potent inhibition observed[1]

Table 2: this compound Inhibition of Chemokine-Induced Calcium Mobilization

Chemokine LigandCell LineIC50 (nM)Reference
RANTES (CCL5)U-87-CCR5Potent inhibition, similar to SCH-C[9]

Table 3: this compound Inhibition of RANTES-Induced GTPγS Binding

Chemokine LigandCell LineIC50 (nM)Reference
RANTES (CCL5)HTS-hCCR5 cell membranes4.2 ± 1.3[1]

Detailed Experimental Protocols

To facilitate the study of this compound and other CCR5 antagonists, this section provides detailed methodologies for the key functional assays cited.

Chemotaxis Assay (Transwell Migration)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient.

Materials and Reagents:

  • Cell Line: Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5).[1] Other suitable cell lines include primary T-cells or macrophages.

  • Chemoattractant: Recombinant human MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Transwell Inserts: 5 µm pore size for 24-well or 96-well plates.

  • Detection Reagent: Cell Titer-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Plate Reader: Capable of luminescence detection.

Procedure:

  • Cell Preparation: Culture Ba/F3-CCR5 cells to a density of approximately 1 x 10^6 cells/mL. On the day of the assay, harvest cells by centrifugation and resuspend in assay medium to a final concentration of 2.5 x 10^6 cells/mL.[10]

  • Preparation of Chemokine and Antagonist:

    • Prepare a stock solution of the chemokine (e.g., 0.3 nM MIP-1α) in assay medium.

    • Prepare serial dilutions of this compound in assay medium.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemokine to the lower chamber of the Transwell plate.[10] For negative controls, use assay medium without chemokine.

    • In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions (or medium for control) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, add a volume of Cell Titer-Glo® reagent equal to the volume of medium in the well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (chemokine alone) and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by chemokine receptor activation.

Materials and Reagents:

  • Cell Line: U-87 astroglioma cells stably expressing human CCR5 (U-87-CCR5) or CHO-K1 cells expressing CCR5.[9][11]

  • Chemokine: Recombinant human RANTES (CCL5).

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.[9][12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional): To prevent dye leakage.

  • Fluorescence Plate Reader: With appropriate excitation and emission filters for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[13]

Procedure:

  • Cell Plating: Seed U-87-CCR5 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

  • Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Assay Protocol:

    • Add assay buffer containing various concentrations of this compound to the wells.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period.

    • Add the chemokine (e.g., 10 nM RANTES) to induce calcium mobilization and continue to measure fluorescence intensity over time.[9]

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition for each this compound concentration relative to the control (chemokine alone) and calculate the IC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials and Reagents:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human CCR5 (e.g., HTS-hCCR5).[14]

  • Chemokine: Recombinant human RANTES (CCL5).

  • Test Compound: this compound.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

  • Scintillation Cocktail and Counter.

  • Wheat Germ Agglutinin (WGA)-coated Scintillation Proximity Assay (SPA) beads (for SPA format). [14]

Procedure:

  • Membrane Preparation: Prepare cell membranes from CCR5-expressing cells using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes (e.g., 4 µ g/well ), and various concentrations of this compound.[9]

    • Incubate for 15-30 minutes at room temperature.

    • Add the chemokine (e.g., 1 nM RANTES) to stimulate the receptors.[9]

    • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPγS.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Detection (SPA Method):

    • Add WGA-coated SPA beads to the wells.

    • Allow the membranes to bind to the beads.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding of [35S]GTPγS by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizing the Impact of this compound on CCR5 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR5 signaling pathway, its inhibition by this compound, and the workflows of the key experimental assays.

CCR5 Signaling Pathway and this compound's Mechanism of Action

CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokine->CCR5 Binds & Activates This compound This compound This compound->CCR5 Allosteric Binding (Inhibits) G_protein G Protein (Gαi, Gβγ) CCR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_flux ↑ [Ca2+]i PLC->Ca_flux Chemotaxis Chemotaxis Ca_flux->Chemotaxis

Caption: CCR5 signaling pathway and inhibition by this compound.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare CCR5-expressing cells Preincubate_Cells Pre-incubate cells with this compound Prepare_Cells->Preincubate_Cells Prepare_Reagents Prepare chemokine and this compound dilutions Add_Chemokine Add chemokine to lower chamber Prepare_Reagents->Add_Chemokine Prepare_Reagents->Preincubate_Cells Add_Cells Add cells to upper chamber of Transwell Add_Chemokine->Add_Cells Preincubate_Cells->Add_Cells Incubate Incubate for 2-4 hours at 37°C Add_Cells->Incubate Quantify_Migration Quantify migrated cells (e.g., luminescence) Incubate->Quantify_Migration Calculate_IC50 Calculate IC50 Quantify_Migration->Calculate_IC50

Caption: Workflow for the CCR5-mediated chemotaxis assay.

Logical Relationship of this compound's Antagonism

Vicriviroc_Logic This compound This compound CCR5 CCR5 This compound->CCR5 Binds to allosteric site Chemokine_Binding Chemokine Binding CCR5->Chemokine_Binding Conformational change prevents GP120_Binding HIV-1 gp120 Binding CCR5->GP120_Binding Conformational change prevents Signaling Intracellular Signaling Chemokine_Binding->Signaling is required for Viral_Entry Viral Entry GP120_Binding->Viral_Entry is required for

References

An In-depth Technical Guide to the Preliminary In Vitro Studies of Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of Vicriviroc (formerly SCH 417690), a potent CCR5 antagonist developed for the treatment of HIV-1 infection. This document synthesizes key findings on its mechanism of action, antiviral activity, and receptor binding kinetics, presenting data in a structured format for ease of comparison and analysis. Detailed experimental protocols and visual representations of key processes are included to support further research and development in the field of HIV entry inhibitors.

Core Mechanism of Action

This compound is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a small hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change in the receptor's extracellular domain.[1][2] This alteration prevents the viral envelope glycoprotein gp120 from binding to CCR5, thereby blocking the membrane fusion process and subsequent viral entry into the target cell.[1]

HIV-1 Entry Pathway and this compound's Point of Intervention

The entry of HIV-1 into a target T-cell or macrophage is a sequential process. It begins with the binding of the viral surface protein gp120 to the primary cellular receptor, CD4.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains of HIV-1, is CCR5.[1] The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes, and the release of the viral capsid into the cytoplasm.[1] this compound acts at the critical step of co-receptor binding, effectively halting the cascade of events required for viral entry.

HIV_Entry_Pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds, Initiating Fusion This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry mechanism and this compound's inhibitory action.

Quantitative Antiviral Activity

In vitro studies have consistently demonstrated this compound's potent and broad-spectrum activity against a variety of CCR5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[3][4] Its efficacy is significantly greater than that of the prototype CCR5 antagonist, SCH-C.[3][5]

Antiviral Potency Against Diverse HIV-1 Isolates

The following table summarizes the mean 50% and 90% effective concentrations (EC50 and EC90) of this compound against a panel of R5-tropic HIV-1 isolates in peripheral blood mononuclear cell (PBMC) assays.

HIV-1 IsolateSubtypeGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)
JR-CSFB0.04 - 2.30.45 - 18
Ba-LB0.04 - 2.30.45 - 18
ADAB0.04 - 2.30.45 - 18
RU570G0.04 - 2.30.45 - 18
Other Clinical IsolatesVarious0.04 - 2.30.45 - 18
Data compiled from Strizki et al., 2005.[4][6]
Synergistic Effects with Other Antiretrovirals

In vitro combination studies have shown that this compound acts synergistically with other classes of antiretroviral drugs, including:

  • Reverse Transcriptase Inhibitors (RTIs): Zidovudine, Lamivudine, Efavirenz[4][5]

  • Protease Inhibitors (PRIs): Indinavir[4][5]

  • Fusion Inhibitors: Enfuvirtide[4][5]

This synergistic activity suggests that targeting multiple steps in the HIV-1 life cycle, including the entry process, can have a cooperative therapeutic effect.[4]

Receptor Binding and Functional Antagonism

This compound's antiviral activity stems from its high-affinity binding to the CCR5 receptor and its ability to function as a receptor antagonist, inhibiting the signaling pathways initiated by natural chemokines.[3][7]

CCR5 Binding Affinity and Kinetics

Competition binding assays have revealed that this compound binds to CCR5 with a higher affinity than SCH-C.[3][5] Kinetic studies have further characterized the binding properties of this compound in comparison to other CCR5 antagonists.

CompoundKd (nM)Dissociation Half-life (t1/2)
This compound 0.40 ± 0.02 12 ± 1.2 hours
Maraviroc0.18 ± 0.027.5 ± 0.7 hours
Aplaviroc-24 ± 3.6 hours (at 22°C)
Data from a 2006 study on CCR5 binding kinetics.[8]

The slower dissociation rate of this compound from the CCR5 receptor may provide a pharmacodynamic advantage in maintaining adequate receptor occupancy during therapy.[8]

Inhibition of CCR5-Mediated Signaling

Functional assays have confirmed that this compound acts as a CCR5 antagonist by inhibiting the signaling induced by chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4]

CCR5_Signaling_Inhibition cluster_cell_membrane Cell Membrane CCR5 CCR5 Receptor G_Protein G-Protein CCR5->G_Protein Activates Downstream_Signaling Downstream Signaling (Ca2+ Flux, Chemotaxis) G_Protein->Downstream_Signaling Initiates Chemokines Chemokines (RANTES, MIP-1α, MIP-1β) Chemokines->CCR5 Bind & Activate This compound This compound This compound->CCR5 Binds & Inhibits

Caption: Inhibition of CCR5-mediated signaling by this compound.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize this compound.

PBMC Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll purification.

  • Stimulation: The isolated PBMCs are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and make them susceptible to HIV-1 infection.[4]

  • Infection: Stimulated PBMCs are infected with a CCR5-tropic HIV-1 isolate in the presence of serial dilutions of this compound.

  • Incubation: The infected cultures are incubated for several days.

  • Quantification: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the drug concentration.

CCR5 Receptor Binding Assay (Competition)

This assay determines the affinity of this compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing high levels of human CCR5 are prepared.[3]

  • Incubation: The membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled CCR5 antagonist (e.g., [³H]SCH-C) and varying concentrations of this compound.[3]

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, often using wheat germ agglutinin scintillation proximity assay (WGA-SPA) beads.[3]

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[3]

Calcium Flux Assay

This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium mobilization, a key event in G-protein coupled receptor signaling.

  • Cell Loading: U-87 astroglioma cells stably expressing CD4 and CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[3]

  • Compound Addition: Varying concentrations of this compound or a control compound are added to the cells.

  • Chemokine Stimulation: After a brief incubation with the compound, a CCR5 ligand such as RANTES is added to stimulate the cells.[3]

  • Signal Reading: The change in intracellular calcium concentration is measured immediately by detecting the fluorescence signal using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[3]

  • Data Analysis: The dose-dependent inhibition of the calcium signal by this compound is used to determine its antagonistic potency.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

  • Cell Preparation: Ba/F3 cells expressing CCR5 are used.[3]

  • Assay Setup: The cells, pre-incubated with or without this compound, are placed in the upper chamber of a transwell plate (e.g., ChemoTx). The lower chamber contains a chemokine such as MIP-1α to act as a chemoattractant.[3]

  • Incubation: The plate is incubated to allow cell migration through the porous membrane separating the chambers.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for instance, using a luminescence-based cell viability assay (e.g., CellTiter-Glo).[3]

  • Data Analysis: The inhibition of cell migration by this compound is determined relative to control conditions.

Experimental_Workflow_Chemotaxis cluster_setup Transwell Plate Setup Upper_Chamber Upper Chamber: - Ba/F3-CCR5 Cells - this compound (or control) Membrane < Porous Membrane (5-μm) > Lower_Chamber Lower Chamber: - Chemokine (MIP-1α) Incubation Incubate to allow cell migration Quantification Quantify migrated cells in lower chamber (e.g., CellTiter-Glo) Incubation->Quantification Analysis Analyze dose-dependent inhibition of chemotaxis Quantification->Analysis cluster_setup cluster_setup cluster_setup->Incubation

Caption: General workflow for the in vitro chemotaxis assay.

Conclusion

The preliminary in vitro studies of this compound established it as a highly potent and specific antagonist of the CCR5 co-receptor. Its robust antiviral activity against a wide range of HIV-1 isolates, favorable binding kinetics, and synergistic interactions with other antiretroviral agents underscored its potential as a valuable therapeutic candidate for the treatment of HIV-1 infection. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on next-generation HIV entry inhibitors and related antiviral strategies.

References

The Allosteric Antagonism of Vicriviroc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the allosteric antagonism of Vicriviroc, a potent inhibitor of the C-C chemokine receptor type 5 (CCR5). This compound represents a significant class of antiretroviral drugs that prevent HIV-1 entry into host cells. This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, and comprehensive experimental protocols for its characterization.

Mechanism of Allosteric Antagonism

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] Unlike competitive antagonists that directly block the ligand-binding site, this compound binds to a distinct, hydrophobic pocket within the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2] This binding event induces a conformational change in the extracellular loops of the CCR5 receptor.[1][2]

The HIV-1 surface glycoprotein, gp120, must bind to the CD4 receptor and a co-receptor, either CCR5 or CXCR4, to initiate viral entry.[1] The conformational change in CCR5 induced by this compound prevents the high-affinity binding of the viral gp120 protein to the co-receptor, thereby inhibiting the subsequent fusion of the viral and cellular membranes and blocking viral entry into the host cell.[1][2]

Below is a diagram illustrating the HIV-1 entry process and the inhibitory action of this compound.

HIV_Entry_and_Vicriviroc_Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell (T-cell or Macrophage) cluster_2 This compound Action HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Altered_CCR5 Altered CCR5 (Inactive Conformation) gp120->Altered_CCR5 Binding Blocked gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion CCR5->Altered_CCR5 Induces Conformational Change This compound This compound This compound->CCR5 Binds to allosteric site

HIV-1 entry and this compound's inhibitory mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity for the CCR5 receptor and its antiviral potency against various HIV-1 isolates.

Table 1: In Vitro Efficacy of this compound
ParameterValueAssay TypeReference
Binding Affinity (Kd) 1.25 ± 0.55 nM[3H]SCH-C Competition Binding[1]
Chemotaxis Inhibition (IC50) < 1.0 nMMIP-1α induced chemotaxis in Ba/F3-CCR5 cells[1]
GTPγS Binding Inhibition (IC50) 4.2 ± 1.3 nMRANTES-induced GTPγS binding[1]
Antiviral Activity (Geometric Mean EC50) 0.04 - 2.3 nMPBMC infection assay with 30 R5-tropic HIV-1 isolates[1]
Antiviral Activity (Geometric Mean EC90) 0.45 - 18 nMPBMC infection assay with 30 R5-tropic HIV-1 isolates[1]
Table 2: Clinical Efficacy of this compound (Phase II, 48 Weeks, Treatment-Experienced Patients)
This compound DoseMedian Viral Load Decrease (log10 copies/mL)Median CD4 Cell Count Increase (cells/µL)Patients with Undetectable Virus (<50 copies/mL)Virologic Failure RateReference
5 mg---40%[3]
10 mg-1.9213043%27%[2][3]
15 mg-1.449627%33%[2][3]
Placebo--11%86%[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay measures the binding affinity of this compound to the CCR5 receptor by competing with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Assay start Start prepare_membranes Prepare Membranes from CCR5-expressing cells start->prepare_membranes incubate Incubate membranes with [3H]SCH-C (radioligand) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand using scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Kd measure->analyze end End analyze->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing human CCR5 (e.g., HTS-hCCR5 cells).[1]

  • Binding Reaction: Membranes (1-2 µ g/well ) are incubated in a binding buffer with a constant concentration of [3H]SCH-C (e.g., 4 nM) and a serial dilution of this compound.[4]

  • Incubation: The reaction is incubated at room temperature for an extended period (e.g., ~24 hours) to reach equilibrium.[1]

  • Separation: Bound radioligand is separated from the unbound radioligand using a method like scintillation proximity assay (SPA) or rapid vacuum filtration through glass fiber filters.[1]

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.[4]

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a CCR5 ligand (chemokine).

Methodology:

  • Cell Preparation: A CCR5-expressing cell line (e.g., Ba/F3-CCR5) is suspended in chemotaxis buffer.[1]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.[1]

  • Chemotaxis Setup: A chemoattractant (e.g., 0.3 nM MIP-1α) is placed in the lower chamber of a chemotaxis plate (e.g., 5-µm ChemoTx plate).[5]

  • Cell Migration: The pre-incubated cells are added to the upper chamber, separated by a filter. The plate is incubated for 2 hours at 37°C to allow cell migration.[1]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, using a cell viability assay like Cell Titer Glow.[5]

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the chemotactic response, is calculated.

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a CCR5 agonist.

Methodology:

  • Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[5]

  • Compound Addition: Varying concentrations of this compound or buffer are added to the cells.

  • Baseline Reading: An initial fluorescence reading is taken to establish a baseline.

  • Agonist Stimulation: A CCR5 agonist (e.g., 10 nM RANTES) is added to the wells to induce calcium influx.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The percentage of inhibition of the calcium signal by this compound is calculated relative to the control (agonist only), and the IC50 is determined.

GTPγS Binding Assay

This assay determines the antagonist properties of this compound by measuring its ability to inhibit agonist-induced binding of [35S]GTPγS to G-proteins coupled to the CCR5 receptor.

Methodology:

  • Membrane Incubation: Membranes from CCR5-expressing cells (4 µ g/well ) are incubated with varying concentrations of this compound for 24 hours at 4°C.[1]

  • Agonist and GDP Addition: The samples are warmed to room temperature and further incubated with GDP (e.g., 3 µM) and a CCR5 agonist (e.g., 1 nM RANTES) for 1 hour.[1]

  • [35S]GTPγS Addition: [35S]GTPγS (e.g., 0.1 nM) is added, and the incubation continues for another hour.[1]

  • Detection: The amount of [35S]GTPγS bound to the membranes is measured by scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of agonist-induced [35S]GTPγS binding is calculated.

Signaling Pathway Diagram

The following diagram illustrates the CCR5 signaling pathway and the point of inhibition by this compound.

CCR5_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates into G_beta_gamma Gβγ G_protein->G_beta_gamma Downstream Downstream Signaling (e.g., Ca2+ mobilization, Chemotaxis) G_alpha_GTP->Downstream G_beta_gamma->Downstream This compound This compound This compound->CCR5 Allosteric Antagonism

CCR5 signaling pathway and this compound's point of action.

Conclusion

This compound exemplifies the success of targeting host factors for antiviral therapy. Its allosteric mechanism of action provides a potent and specific means of inhibiting HIV-1 entry. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of virology, pharmacology, and drug development, facilitating a deeper understanding of this important antiretroviral agent and aiding in the development of future CCR5 antagonists.

References

The Genesis of a CCR5 Antagonist: A Technical Overview of Vicriviroc's Development by Schering-Plough

Author: BenchChem Technical Support Team. Date: November 2025

Kenilworth, NJ - In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the scientific community has persistently sought novel therapeutic targets to circumvent the virus's remarkable ability to develop resistance. One such target that emerged with significant promise was the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of the most commonly transmitted HIV-1 strains into host cells. This technical guide provides an in-depth exploration of the original development of Vicriviroc (formerly SCH 417690 or SCH-D), a potent CCR5 antagonist, by Schering-Plough. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical and early clinical journey of this compound.

From Predecessor to Successor: The Rationale for this compound

Schering-Plough's journey into CCR5 antagonism began with an earlier compound, SCH-C (SCH 351125). While SCH-C demonstrated the potential of this therapeutic strategy by effectively inhibiting the replication of a wide array of R5-tropic HIV-1 isolates, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc). This critical safety concern prompted a rigorous search for alternative compounds with an improved safety and efficacy profile. Through high-throughput screening and extensive structure-activity relationship (SAR) analysis, this compound, a pyrimidine-based compound, was identified as a promising successor.[1]

Mechanism of Action: Allosteric Antagonism of CCR5

This compound functions as a noncompetitive, allosteric antagonist of the CCR5 co-receptor.[1][2] It binds to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2] This binding event induces a conformational change in the extracellular loops of the receptor, which are crucial for the interaction with the HIV-1 envelope glycoprotein gp120. By altering the receptor's shape, this compound effectively prevents the binding of gp120, thereby blocking the initial step of viral entry into the host cell.[1]

Mechanism of this compound's action on HIV-1 entry.

Preclinical Evaluation: Potency, Selectivity, and Safety

This compound underwent extensive preclinical evaluation to characterize its antiviral activity, receptor binding affinity, and safety profile. These studies demonstrated its superiority over SCH-C in several key aspects.

In Vitro Antiviral Activity

This compound exhibited potent, broad-spectrum activity against a diverse range of CCR5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[3][4] In peripheral blood mononuclear cell (PBMC) assays, this compound consistently demonstrated greater potency than its predecessor, SCH-C.[3]

Parameter This compound SCH-C Reference
Geometric Mean EC50 0.04 - 2.3 nMConsistently less active[3]
Geometric Mean EC90 0.45 - 18 nMNot specified[3]
IC50 (MIP-1α inhibition) 0.91 nMBelow 1 nM[3][5]
IC50 (RANTES-induced Ca2+ release) 16 nMNot specified[5]
Ki (CCR5 binding) 2.5 nMHigher Ki (lower affinity)[3][6]
Receptor Binding and Functional Assays

Competition binding assays confirmed that this compound binds to the CCR5 receptor with a higher affinity than SCH-C.[3][4] Functional assays were crucial in demonstrating that this compound acts as a true antagonist, inhibiting the natural signaling of the CCR5 receptor in response to its chemokine ligands, such as MIP-1α and RANTES.[3][4][7]

Functional_Assay_Workflow cluster_chemotaxis Chemotaxis Assay cluster_calcium Calcium Flux Assay cluster_gtp GTPγS Binding Assay A1 Ba/F3-CCR5 cells incubated with/without this compound A2 Cells placed in upper chamber of ChemoTx filter A1->A2 A3 MIP-1α (chemokine) added to lower chamber A2->A3 A4 Cell migration through filter quantified A3->A4 B1 U-87-CCR5 cells loaded with Fluo-4 (calcium dye) B2 This compound added to cells B1->B2 B3 RANTES (chemokine) added to stimulate cells B2->B3 B4 Calcium signal measured on a FLIPR instrument B3->B4 C1 Membranes from HTS-hCCR5 cells incubated with this compound C2 GDP and RANTES added C1->C2 C3 [35S]GTPγS added C2->C3 C4 [35S]GTPγS binding to membranes measured by scintillation C3->C4

Workflow for key in vitro functional assays.
Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies in rats and cynomolgus monkeys revealed that this compound possessed good oral bioavailability.[3][6] A critical differentiator from SCH-C was this compound's significantly diminished affinity for the human ether-a-go-go-related gene (hERG) ion channel, suggesting a reduced potential for cardiac QTc prolongation.[3][4][7] This improved cardiac safety profile was a pivotal factor in its advancement to clinical trials.

Clinical Development: From Phase I to Phase III

This compound's clinical development program, initiated by Schering-Plough, aimed to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Early Phase Clinical Trials

A 14-day monotherapy trial in HIV-infected adults demonstrated a significant dose-dependent reduction in HIV RNA levels, with a mean decline of 1.5 log10 or greater in all treatment groups (10, 25, and 50 mg twice daily).[1] However, a subsequent Phase II trial in treatment-naive patients was discontinued due to a higher rate of virologic relapse in the this compound arm compared to the control group, a finding later attributed to a potentially suboptimal dosage.[1][8]

Trials in Treatment-Experienced Patients

More promising results were observed in treatment-experienced patients. The ACTG 5211 Phase II trial, a 48-week study, showed that this compound, in combination with an optimized background therapy, led to significant and sustained viral suppression.[1][9]

ACTG 5211 Phase II Trial (48 Weeks) 10 mg this compound 15 mg this compound Placebo Reference
Median Decrease in Viral Load (log10 copies/mL) 1.921.44Not specified[1]
Median Increase in CD4 Cell Count (cells/µL) 13096Not specified[1]
Patients with Undetectable Virus (<400 copies/mL) 57%43%14%[1]
Patients with Undetectable Virus (<50 copies/mL) 37%27%11%[1]

Another Phase II trial, VICTOR-E1, also demonstrated sustained viral suppression and increased CD4 cell counts in treatment-experienced patients receiving 20 mg or 30 mg of this compound once daily with a ritonavir-boosted protease inhibitor.[1]

Late-Stage Development and Discontinuation

Despite the promising results in Phase II trials with treatment-experienced patients, two large-scale Phase III trials, VICTOR-E3 and VICTOR-E4, ultimately failed to meet their primary efficacy endpoints.[1][10][11] Consequently, Merck (which had acquired Schering-Plough) announced in January 2010 that it would not pursue regulatory approval for this compound for use in treatment-experienced patients.[1][10][11]

Vicriviroc_Development_Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery (High-Throughput Screening, Structure-Activity Relationship) InVitro In Vitro Studies (Antiviral Activity, Binding Assays) Discovery->InVitro InVivo In Vivo Animal Models (Pharmacokinetics, Safety) InVitro->InVivo PhaseI Phase I (Safety, Pharmacokinetics) InVivo->PhaseI IND Filing PhaseII_Naive Phase II (Treatment-Naive) - Discontinued - PhaseI->PhaseII_Naive PhaseII_Experienced Phase II (Treatment-Experienced) - Promising Efficacy - PhaseI->PhaseII_Experienced PhaseIII Phase III (VICTOR-E3, E4) - Failed to Meet Endpoints - PhaseII_Experienced->PhaseIII Discontinuation Discontinuation PhaseIII->Discontinuation Development Halted

Logical flow of this compound's development by Schering-Plough.

Conclusion

The development of this compound by Schering-Plough represents a significant chapter in the pursuit of novel HIV-1 therapies. While the compound ultimately did not achieve regulatory approval, its journey provided invaluable insights into the therapeutic potential and challenges of targeting the CCR5 co-receptor. The rigorous preclinical and clinical research conducted on this compound has undoubtedly contributed to the broader understanding of HIV-1 entry inhibition and has paved the way for the successful development of other drugs in this class. This technical guide serves as a testament to the intricate and demanding process of drug discovery and development, highlighting both the triumphs and tribulations encountered along the path to a potential new medicine.

Appendix: Experimental Protocols

Chemotaxis Assay
  • Cell Preparation: Murine Ba/F3 cells stably expressing human CCR5 were utilized. Cells were incubated in the presence or absence of varying concentrations of this compound.

  • Migration Setup: A 5-µm ChemoTx filter was used. The prepared cells were placed in the upper chamber of the filter system.

  • Chemoattractant Addition: Macrophage Inflammatory Protein-1 alpha (MIP-1α) at a concentration of 0.3 nM was added to the lower chamber to act as a chemoattractant.

  • Quantification: Cell migration through the membrane towards the chemoattractant was measured by quantifying the number of cells in the lower chamber using the Cell Titer Glow luminescence kit.[12]

Calcium Flux Assay
  • Cell Preparation: U-87-CCR5 cells were plated in 96-well plates and loaded with the calcium-sensitive fluorescent dye Fluo-4.

  • Compound Addition: this compound or buffer alone was added to the cells at specified concentrations. An initial calcium signal reading was taken on a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Chemokine Stimulation: The cells were incubated with the compound for an additional 5 minutes before the addition of 10 nM RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).

  • Signal Measurement: The plates were read again on the FLIPR to measure the RANTES-induced calcium flux. The data was expressed as the percentage of the calcium signal obtained in compound-treated wells compared to control wells (RANTES only).[3][12]

GTPγS Binding Assay
  • Membrane Preparation and Incubation: Membranes (4 µ g/well ) from HTS-hCCR5 cells were incubated in a binding buffer with varying concentrations of this compound for 24 hours at 4°C.

  • G-protein Activation: The samples were warmed to room temperature and further incubated with 3 µM GDP and 1 nM RANTES for 1 hour to stimulate G-protein coupling.

  • Radioligand Addition: 0.1 nM of [35S]GTPγS was added, and the incubation continued for another hour.

  • Measurement: The amount of [35S]GTPγS bound to the membranes was measured by Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA).[3][12]

PBMC Replication Assay
  • Cell Isolation and Stimulation: Peripheral blood mononuclear cells (PBMCs) were purified from healthy donors using Ficoll gradient centrifugation. The cells were then stimulated in vitro with phytohemagglutinin (PHA).

  • Infection: The stimulated PBMCs were infected with CCR5-tropic HIV-1 isolates.

  • Drug Treatment: The infected cells were cultured in the presence of serial dilutions of this compound.

  • Quantification of Viral Replication: The level of viral replication was assessed by measuring a relevant viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant. The EC50 and EC90 values were then calculated.[3]

References

Vicriviroc: A Technical Guide to its Core Basic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed initially for the treatment of HIV-1 infection, its mechanism of action revolves around blocking the entry of R5-tropic HIV-1 into host cells.[3] This technical guide provides an in-depth overview of the basic science research involving this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Mechanism of Action

This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][4] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[1][4] This binding event induces a conformational change in the extracellular loops of the receptor, which in turn prevents the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5.[1][4] Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry into the host cell.[1]

Beyond its role in HIV-1 entry, CCR5 is a G protein-coupled receptor (GPCR) that mediates intracellular signaling in response to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). This compound effectively blocks the signaling cascades initiated by these chemokines.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Antiviral Potency of this compound against R5-tropic HIV-1 Isolates [5]

HIV-1 Isolate CladeNumber of IsolatesGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)
B150.04 - 1.80.45 - 13
C50.08 - 2.31.1 - 18
A30.06 - 0.110.6 - 1.2
G20.13 - 0.211.5 - 2.4
F20.05 - 0.070.5 - 0.8
AE30.05 - 0.140.6 - 1.9

Table 2: Summary of this compound Phase II Clinical Trial (ACTG 5211) Efficacy Data at 48 Weeks [1][7]

Treatment Group (daily dose)Median Decrease in Viral Load (log10 copies/mL)Median Increase in CD4 Cell Count (cells/µL)Patients with Undetectable Virus (<50 copies/mL) (%)
Placebo--11
5 mg this compound---
10 mg this compound1.9213037
15 mg this compound1.449627

Table 3: Summary of this compound Phase IIb Clinical Trial in Treatment-Naive Patients at 14 Days [8]

Treatment Group (twice daily dose)Mean Reduction in HIV RNA (log10 copies/mL)
10 mg this compound> 1.0
25 mg this compound~ 1.5
50 mg this compound~ 1.5

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

  • Cell Line: Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5).

  • Chemoattractant: Recombinant human MIP-1α (CCL3) at a final concentration of 0.3 nM.

  • Apparatus: 96-well chemotaxis chamber with a 5-µm pore size polycarbonate membrane.

  • Protocol:

    • Ba/F3-CCR5 cells are washed and resuspended in assay medium (RPMI 1640 with 0.5% BSA).

    • Cells are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • The lower chamber of the chemotaxis plate is filled with assay medium containing MIP-1α.

    • The filter membrane is placed over the lower chamber, and the pre-incubated cells (5 x 10^4 cells/well) are added to the upper chamber.

    • The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator.

    • After incubation, non-migrated cells are removed from the upper surface of the membrane.

    • Migrated cells on the lower surface of the membrane are quantified using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control.

Calcium Flux Assay

This assay measures this compound's ability to block chemokine-induced intracellular calcium mobilization in CCR5-expressing cells.

  • Cell Line: U-87 astroglioma cells stably expressing CD4 and CCR5 (U87-CD4-CCR5).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

    • Chemokine ligand (e.g., RANTES/CCL5 at a final concentration of 10 nM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Protocol:

    • U87-CD4-CCR5 cells are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.

    • Cells are loaded with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) for 1 hour at 37°C in the dark.

    • After loading, cells are washed twice with assay buffer to remove extracellular dye.

    • Various concentrations of this compound or vehicle control are added to the wells, and the plate is incubated for 10 minutes at room temperature.

    • The plate is placed in a fluorescence plate reader capable of kinetic reading.

    • Baseline fluorescence is measured for a short period before the automated injection of the chemokine ligand (RANTES).

    • Fluorescence is continuously monitored for several minutes to record the change in intracellular calcium concentration.

    • The inhibition of the calcium flux is determined by comparing the peak fluorescence intensity in this compound-treated wells to that of vehicle-treated wells.

GTPγS Binding Assay

This assay determines the effect of this compound on the G-protein coupling of the CCR5 receptor by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Preparation: Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HTS-hCCR5 cells).

  • Reagents:

    • [35S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP.

    • Chemokine ligand (e.g., RANTES/CCL5 at a final concentration of 1 nM).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

  • Protocol:

    • CCR5-expressing cell membranes (5-10 µg of protein per well) are pre-incubated with various concentrations of this compound or vehicle control in a 96-well plate for 15 minutes at 30°C.

    • The chemokine ligand (RANTES) is added to stimulate the receptor, and the incubation continues for another 15 minutes.

    • The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).

    • The plate is incubated for 60 minutes at 30°C with gentle agitation.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2).

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The inhibition of [35S]GTPγS binding is calculated relative to the stimulated control.

HIV-1 Pseudovirus Entry Assay

This assay quantifies the antiviral activity of this compound by measuring its ability to inhibit the entry of HIV-1 envelope-pseudotyped viruses into target cells.

  • Cell Line: U87 cells stably expressing CD4 and CCR5 (U87-CD4-CCR5) or TZM-bl cells.

  • Reagents:

    • HIV-1 envelope (Env)-pseudotyped viruses carrying a luciferase reporter gene.

    • Cell culture medium.

  • Protocol:

    • Target cells are seeded in a 96-well plate and incubated overnight.

    • Serial dilutions of this compound are prepared in cell culture medium.

    • The cell culture medium is removed from the cells and replaced with the this compound dilutions.

    • The plates are pre-incubated for 1 hour at 37°C.

    • A standardized amount of HIV-1 Env-pseudotyped virus is added to each well.

    • The plates are incubated for 48-72 hours at 37°C.

    • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The 50% effective concentration (EC50) is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the virus control without the drug.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_and_Vicriviroc_Action cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell or Macrophage) cluster_inhibition This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Blocked_CCR5 Altered CCR5 (this compound-bound) gp120->Blocked_CCR5 Binding Blocked CD4->gp120 2. Conformational Change in gp120 CCR5->gp120 4. gp41-mediated Fusion (Inhibited) CCR5->Blocked_CCR5 Induces Conformational Change This compound This compound This compound->CCR5 Chemotaxis_Assay_Workflow start Start prep_cells Prepare Ba/F3-CCR5 cells start->prep_cells pre_incubate Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate add_cells Add cells to upper chamber pre_incubate->add_cells setup_chamber Set up chemotaxis chamber (MIP-1α in lower well) setup_chamber->add_cells incubate Incubate for 3 hours at 37°C add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Calculate % inhibition quantify->analyze end End analyze->end Calcium_Flux_Assay_Workflow start Start seed_cells Seed U87-CD4-CCR5 cells start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_this compound Add this compound or vehicle wash_cells->add_this compound read_baseline Measure baseline fluorescence add_this compound->read_baseline add_ligand Inject RANTES read_baseline->add_ligand read_flux Measure fluorescence change add_ligand->read_flux analyze Determine inhibition of Ca2+ flux read_flux->analyze end End analyze->end GTPS_Binding_Assay_Workflow start Start prep_membranes Prepare CCR5-expressing cell membranes start->prep_membranes pre_incubate Pre-incubate membranes with this compound prep_membranes->pre_incubate add_ligand Add RANTES to stimulate pre_incubate->add_ligand add_gtps Add [35S]GTPγS to initiate add_ligand->add_gtps incubate Incubate for 60 minutes at 30°C add_gtps->incubate filter_wash Filter and wash incubate->filter_wash count Measure radioactivity filter_wash->count analyze Calculate % inhibition count->analyze end End analyze->end Pseudovirus_Entry_Assay_Workflow start Start seed_cells Seed target cells (e.g., U87-CD4-CCR5) start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound pre_incubate Pre-incubate for 1 hour add_this compound->pre_incubate add_pseudovirus Add HIV-1 Env-pseudotyped virus pre_incubate->add_pseudovirus incubate Incubate for 48-72 hours add_pseudovirus->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 end End calculate_ec50->end

References

An In-depth Technical Guide on Vicriviroc's Impact on Immune Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Primarily developed as an HIV-1 entry inhibitor, its mechanism of action inherently involves the modulation of immune cell function due to the central role of CCR5 in leukocyte trafficking and signaling.[3] This document provides a comprehensive technical overview of this compound's mechanism, its specific effects on key immune cell populations, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are summarized for clarity, and key processes are visualized using DOT language diagrams.

Mechanism of Action

This compound functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][4] Unlike the natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) that bind to the extracellular domain, this compound binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein.[1][5] This binding induces a conformational change in the receptor's extracellular loops, which prevents the binding of both natural chemokine ligands and the HIV-1 envelope glycoprotein gp120.[1][4] By blocking these interactions, this compound effectively inhibits two key processes: chemokine-mediated immune cell migration and R5-tropic HIV-1 entry into host cells.[6][7]

Vicriviroc_Mechanism_of_Action cluster_membrane Cell Membrane CCR5 CCR5 Receptor ImmuneResponse Immune Cell Migration & Signaling CCR5->ImmuneResponse Blocks Downstream Signaling ViralEntry HIV-1 Viral Entry CCR5->ViralEntry Blocks Fusion & Entry This compound This compound This compound->CCR5 Binds & Induces Conformational Change Ligands Natural Ligands (CCL3, CCL4, CCL5) Ligands->CCR5 Binding Blocked HIV HIV-1 gp120 HIV->CCR5 Binding Blocked

Figure 1: Allosteric antagonism of CCR5 by this compound.

Impact on Immune Cell Function

CCR5 is predominantly expressed on T-lymphocytes (mainly Th1-polarized CD4+ T-cells), macrophages, monocytes, and dendritic cells.[3][8] By blocking CCR5, this compound directly interferes with the signaling and migratory functions of these cells.

T-Lymphocytes

This compound inhibits the chemotaxis of T-cells toward gradients of CCR5 ligands like CCL5. This prevents their migration to sites of inflammation.[9] While primarily studied in the context of HIV, this has broader implications for inflammatory and autoimmune conditions where CCR5-mediated T-cell recruitment is pathogenic. Some studies with other CCR5 antagonists like maraviroc have shown that CCR5 blockade can decrease T-cell activation markers and modulate CCR5 expression on the cell surface, suggesting a potential role in reducing chronic immune activation.[9]

Monocytes and Macrophages

Monocytes and macrophages are critical targets for R5-tropic HIV-1 and play a key role in inflammatory responses.[10] this compound effectively blocks the migration of these cells in response to CCR5 chemokines.[6][11] This inhibition of monocyte and macrophage trafficking can dampen inflammatory responses. Furthermore, by blocking the CCR5 signaling cascade within these cells, this compound prevents the activation of downstream pathways responsible for cytokine production and other pro-inflammatory functions.[3]

CCR5 Signaling Pathway Modulation

CCR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[12] Ligand binding normally triggers the dissociation of Gαi from the Gβγ subunit complex, initiating multiple downstream cascades. This compound, by preventing ligand binding, inhibits these signaling events.

The key pathways blocked by this compound include:

  • Calcium Mobilization: Inhibition of the Gβγ-PLC-IP3 pathway, which prevents the release of intracellular calcium (Ca2+) stores. This is a hallmark of GPCR activation and is crucial for many cellular responses.[6][12]

  • MAPK/ERK Pathway: CCR5 activation can lead to the phosphorylation of MAP kinases like ERK, which are involved in cell proliferation and survival. This compound antagonism blocks this activation.[13]

  • PI3K/Akt Pathway: This pathway, critical for cell survival, growth, and proliferation, can also be activated by CCR5 signaling and is consequently inhibited by this compound.[12]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 G_Protein Gαi/βγ CCR5->G_Protein Activates This compound This compound This compound->CCR5 Blocks Ligand Chemokine (e.g., CCL5) Ligand->CCR5 Activates PLC PLC G_Protein->PLC Gβγ activates PI3K PI3K/Akt Pathway G_Protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Gene Expression Ca_Flux->Chemotaxis MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Chemotaxis PI3K->Chemotaxis

Figure 2: CCR5 downstream signaling cascade blocked by this compound.

Quantitative Data Summary

The potency of this compound has been quantified across various functional assays. The following tables summarize key inhibitory concentration (IC50) values from preclinical studies.

Table 1: this compound Potency in Functional Assays

Assay Type Cell Line / System Ligand / Stimulus IC50 (nM) Reference
Chemotaxis Ba/F3-CCR5 cells MIP-1α (CCL3) < 1 [6]
Calcium Flux U-87-CCR5 cells RANTES (CCL5) 1.1 ± 0.3 [6]

| GTPγS Binding | CCR5 membranes | RANTES (CCL5) | 4.2 ± 1.3 |[6] |

Table 2: this compound Antiviral Activity

Assay Type Cell Line / System Virus Type IC50 (nM) Reference
HIV-1 Replication PBMCs R5-tropic HIV-1 0.25 (mean) [14]

| HIV-1 Entry (Fusion) | HeLa/293T co-culture | R5-tropic HIV-1 Env | ~1-10 |[15][16] |

Table 3: Clinical Immunologic and Virologic Outcomes (Selected Phase II Data)

Parameter (at 48 weeks) Placebo This compound (10 mg) This compound (15 mg) Reference
Median CD4 Cell Increase (cells/µL) N/A +130 +96 [1]

| Median HIV-1 RNA Decrease (log10 copies/mL) | N/A | -1.92 | -1.44 |[1] |

Detailed Experimental Protocols

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of immune cells toward a chemoattractant.

  • Objective: To quantify this compound's inhibition of CCR5-mediated cell migration.

  • Cells: A cell line stably expressing human CCR5 (e.g., mouse Ba/F3-CCR5) or primary human PBMCs.[11][17]

  • Apparatus: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., 5-μm ChemoTx filter).[17]

  • Protocol:

    • Cell Preparation: Harvest and resuspend CCR5-expressing cells in assay medium. Pre-incubate cells with various concentrations of this compound or a vehicle control.

    • Chamber Setup: Add a CCR5 ligand (e.g., 0.3 nM MIP-1α) to the lower wells of the chemotaxis chamber.[17]

    • Migration: Place the filter membrane over the lower wells and add the pre-incubated cells to the top of the filter.

    • Incubation: Incubate the chamber for several hours (e.g., 4 hours at 37°C) to allow cell migration through the membrane pores toward the chemokine gradient.

    • Quantification: Remove non-migrated cells from the top of the filter. Quantify the migrated cells in the lower chamber using a cell viability assay (e.g., Cell Titer-Glo, which measures ATP) or by direct cell counting.[17]

    • Analysis: Plot the signal (e.g., luminescence) against the this compound concentration and calculate the IC50 value.

Chemotaxis_Workflow A 1. Prepare CCR5+ Cells & Pre-incubate with this compound C 3. Add Cells to Upper Chamber (separated by porous membrane) A->C B 2. Load Chemokine (e.g., CCL5) into Lower Chamber B->C D 4. Incubate (37°C, 4h) to Allow Migration C->D E 5. Quantify Migrated Cells in Lower Chamber (e.g., ATP Assay) D->E F 6. Analyze Data & Calculate IC50 E->F

Figure 3: General workflow for a chemotaxis assay.

Calcium Flux (Mobilization) Assay

This assay measures the rapid increase in intracellular calcium concentration that occurs upon GPCR activation.

  • Objective: To determine if this compound acts as a CCR5 antagonist by blocking ligand-induced calcium signaling.[11]

  • Cells: A cell line expressing CCR5 (e.g., U-87-CCR5) or primary immune cells.[11]

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Apparatus: A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of kinetic readings.

  • Protocol:

    • Cell Loading: Plate cells in a microplate and load them with a calcium-sensitive dye like Fluo-4 AM. The dye enters the cell and is cleaved to its active, fluorescent form.

    • Baseline Reading: Place the plate in the FLIPR and measure the baseline fluorescence.

    • Compound Addition: Add various concentrations of this compound (or control) to the wells. The FLIPR can be programmed to add the compound and immediately begin reading fluorescence to check for any agonist activity.

    • Ligand Stimulation: After a short pre-incubation with the antagonist (e.g., 5 minutes), add a CCR5 ligand (e.g., 10 nM RANTES) to stimulate the receptor.[11]

    • Signal Detection: The FLIPR continuously measures the fluorescence intensity. Ligand binding to CCR5 will cause a sharp increase in fluorescence as intracellular calcium is released.

    • Analysis: The peak fluorescence intensity is measured. The percentage of inhibition by this compound is calculated relative to the control (ligand only) response, and an IC50 is determined.

Conclusion

This compound is a well-characterized CCR5 antagonist that profoundly impacts immune cell function by blocking chemokine-mediated signaling and migration. Its primary mechanism involves allosteric inhibition of the CCR5 receptor, preventing the activation of key downstream pathways such as calcium mobilization and MAPK signaling. This activity has been quantified in a variety of in vitro functional assays, demonstrating potent inhibition of chemotaxis and cellular activation in T-cells and monocytes/macrophages at low nanomolar concentrations. While its development was focused on HIV therapy, the detailed understanding of its immunomodulatory effects provides a strong basis for exploring its potential in other diseases driven by CCR5-mediated inflammation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicriviroc (formerly SCH 417690) is a potent and selective non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5 is a critical co-receptor for the entry of the most commonly transmitted strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral surface glycoprotein gp120 from binding, thereby blocking the virus from entering and infecting the cell.[2][3] These application notes provide detailed protocols for key in vitro assays essential for evaluating the antiviral activity, binding affinity, functional antagonism, and cytotoxicity of this compound.

Mechanism of Action: CCR5 Antagonism

The entry of HIV-1 into a target cell, such as a T-cell or macrophage, is a multi-step process.[2]

  • CD4 Binding: The viral envelope protein gp120 first binds to the primary cellular receptor, CD4.[2]

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[2]

  • Membrane Fusion: The interaction with the co-receptor leads to another conformational change, this time in the viral protein gp41, which mediates the fusion of the viral envelope with the host cell membrane, allowing the viral contents to enter the cell.[2]

This compound acts as an antagonist at the CCR5 co-receptor. It does not compete with the natural chemokine ligands for their binding site but binds to a different, allosteric site on the receptor.[2][3] This binding event locks the CCR5 receptor in a conformation that is not recognized by the HIV-1 gp120 protein, effectively inhibiting viral entry.

This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell) cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_V Altered CCR5 (this compound-bound) gp120->CCR5_V Binding Blocked gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell 4. Viral Entry CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120 binds CCR5 CCR5->gp41 3. gp41 Mediates Membrane Fusion This compound This compound This compound->CCR5_V Binds Allosterically

Caption: HIV-1 entry pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's in vitro activity from various assays.

Table 1: Antiviral Activity of this compound against HIV-1 Isolates

HIV-1 Isolate Type Number of Isolates Geometric Mean EC₅₀ (nM) Geometric Mean EC₉₀ (nM)
Subtype B 10 0.53 4.0
Subtype C 10 0.28 2.5
Subtype A/G 5 0.21 1.8
Group O 3 2.3 18
Overall 28 0.40 3.5

Data derived from PBMC replication assays against a panel of genetically diverse clinical isolates.[1]

Table 2: CCR5 Binding Affinity and Functional Antagonism

Assay Type Metric This compound Value Comparative Compound (SCH-C)
Competitive CCR5 Binding Kᵢ (nM) 1.0 ± 0.1 3.0 ± 0.6
Calcium Flux Inhibition IC₅₀ (nM) 3.1 ± 1.3 2.0 ± 0.9
GTPγS Exchange Inhibition IC₅₀ (nM) 1.1 ± 0.2 2.7 ± 0.4
Chemotaxis Inhibition (MIP-1α) IC₅₀ (nM) 0.3 ± 0.1 0.3 ± 0.1

Values represent the mean ± standard error from multiple experiments.[1]

Experimental Protocols

Antiviral Activity Assay (PBMC Replication Assay)

Objective: To determine the 50% and 90% effective concentrations (EC₅₀ and EC₉₀) of this compound required to inhibit HIV-1 replication in primary human cells.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy, uninfected donors using Ficoll-Paque density gradient centrifugation.[1]

    • Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2 to activate T-cells.[1]

  • Assay Setup:

    • Plate the PHA-stimulated PBMCs in 96-well plates.

    • Prepare serial dilutions of this compound in culture medium and add them to the wells.

    • Infect the cells with a standardized amount of a CCR5-tropic HIV-1 isolate.

    • Include control wells: virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.[1]

  • Data Collection:

    • After 7 days, harvest the cell-free culture supernatants.[1]

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[1]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control.

    • Determine the EC₅₀ and EC₉₀ values by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the PBMC-based antiviral activity assay.

CCR5 Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[1][4]

  • Assay Setup:

    • In a 96-well plate, incubate the CCR5-expressing cell membranes (e.g., 2 μ g/well ) with a fixed concentration of a radiolabeled CCR5 antagonist, such as [³H]SCH-C (e.g., 4 nM).[4]

    • Add increasing concentrations of unlabeled this compound to the wells to compete for binding.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

  • Incubation:

    • Incubate the plates for an extended period (e.g., ~24 hours) at room temperature to allow the binding to reach equilibrium.[1][4]

  • Data Collection:

    • Measure the amount of bound radioligand using a suitable detection method, such as Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA).[1][4]

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) from the resulting curve.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To confirm that this compound acts as a functional antagonist by measuring its ability to block chemokine-induced intracellular calcium mobilization, a key step in CCR5 signal transduction.

Methodology:

  • Cell Preparation:

    • Use a cell line that co-expresses CCR5 and a G-protein that couples to the calcium signaling pathway (e.g., U-87 astroglioma cells expressing CCR5).[1][4]

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[1][5]

  • Assay Setup:

    • Plate the dye-loaded cells in a 96-well plate suitable for fluorescence measurements.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes).[4][5]

  • Data Collection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Measure the baseline fluorescence.

    • Stimulate the cells by adding a CCR5 chemokine ligand, such as RANTES (CCL5), at a predetermined concentration (e.g., 10 nM).[1][4]

    • Immediately measure the resulting change in fluorescence, which corresponds to the release of intracellular calcium.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition of the RANTES-induced calcium signal for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Functional Assays Logic cluster_ligand Stimulus cluster_receptor Receptor & Drug cluster_response Cellular Response Ligand Chemokine Ligand (e.g., RANTES, MIP-1α) CCR5 CCR5 Receptor on Cell Ligand->CCR5 Activates CaFlux Ca²⁺ Mobilization CCR5->CaFlux Triggers GTP GTPγS Binding CCR5->GTP Triggers Chemotaxis Cell Migration CCR5->Chemotaxis Triggers This compound This compound This compound->CCR5 Inhibits

Caption: Logical relationship in CCR5 functional antagonist assays.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells (CC₅₀) and to calculate the selectivity index (SI).

Methodology:

  • Cell Preparation:

    • Use the same cells as in the antiviral assay (e.g., PHA-stimulated PBMCs) to ensure comparability.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells. Ensure the highest concentration tested is well above the EC₉₀.

    • Do not add any virus.

  • Incubation:

    • Incubate the plates under the same conditions and for the same duration as the antiviral assay (e.g., 7 days at 37°C).[1]

  • Data Collection:

    • Assess cell proliferation and viability.[1] A common method is the trypan blue dye exclusion method, where viable cells exclude the dye and can be counted using a hemocytometer or automated cell counter.[1][4] Alternatively, metabolic assays like MTS or MTT can be used.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each drug concentration compared to the untreated cell control.

    • Determine the CC₅₀ (50% cytotoxic concentration) by plotting the percentage of cytotoxicity against the logarithm of the drug concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.

References

Application Notes and Protocols: Vicriviroc Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] Beyond its role in HIV-1 infection, CCR5 is a critical mediator of leukocyte chemotaxis in response to its natural chemokine ligands, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[1][3] Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the immune response. Assaying the ability of this compound to inhibit this process is crucial for characterizing its mechanism of action as a CCR5 antagonist.

These application notes provide a detailed protocol for performing a this compound chemotaxis assay, along with data presentation and visualization of the relevant biological pathways.

Data Presentation

The inhibitory activity of this compound on CCR5-mediated chemotaxis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against various CCR5 ligands.

Chemoattractant (Ligand)Cell LineThis compound IC50 (nM)Reference
MIP-1α (CCL3)Ba/F3-CCR5< 1[1]
MIP-1β (CCL4)Ba/F3-CCR5Similar to MIP-1α[1]
RANTES (CCL5)Ba/F3-CCR5Similar to MIP-1α[1]
RANTES (CCL5) - induced signalingHTS-hCCR5 cell membranes4.2 ± 1.3[1]

Experimental Protocols

Principle

This assay measures the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant gradient in a transwell system. The transwell chamber consists of two compartments separated by a microporous membrane. CCR5-expressing cells are placed in the upper chamber, and a CCR5 ligand (chemoattractant) is placed in the lower chamber. Cells that migrate through the pores to the lower chamber are quantified. The reduction in cell migration in the presence of this compound is a measure of its antagonistic activity.

Materials
  • Cells: Ba/F3 murine pro-B cells stably transfected with human CCR5 (Ba/F3-CCR5).[1]

  • Chemoattractants: Recombinant human MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).[1]

  • Test Compound: this compound maleate.

  • Chemotaxis Buffer: RPMI 1640 supplemented with 1% Fetal Bovine Serum (FBS) and 0.1 µg/mL murine IL-3.[1]

  • Chemotaxis Chambers: ChemoTx® System (5-µm pore size).[1]

  • Cell Viability/Quantification Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or similar.[4]

  • Reagents for serial dilutions: DMSO, PBS.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer or plate reader compatible with the quantification reagent

    • Pipettes and sterile tips

    • Centrifuge

    • Hemocytometer or automated cell counter

Detailed Step-by-Step Protocol

1. Cell Preparation and Pre-treatment:

1.1. Culture Ba/F3-CCR5 cells in appropriate growth medium until the desired cell number is reached. Ensure cells are in the logarithmic growth phase.

1.2. On the day of the assay, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

1.3. Resuspend the cell pellet in chemotaxis buffer and perform a cell count. Adjust the cell concentration to 2.5 × 10^6 cells/mL.[1]

1.4. Prepare serial dilutions of this compound in chemotaxis buffer. It is advisable to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 1 µM to 0.05 nM). Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

1.5. In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).

1.6. Pre-incubate the cell-compound mixtures for 1 hour at 37°C in a humidified incubator.[1]

2. Assay Setup:

2.1. Prepare the chemoattractant solutions in chemotaxis buffer. A final concentration of 0.3 nM for MIP-1α, MIP-1β, or RANTES is recommended.[1] Also, prepare a negative control of chemotaxis buffer without any chemoattractant.

2.2. To the bottom wells of the ChemoTx® plate, add the chemoattractant solution. Include wells with only chemotaxis buffer as a negative control for random migration.

2.3. Carefully place the filter unit (5-µm pores) over the bottom wells, ensuring there are no air bubbles trapped between the filter and the chemoattractant solution.

2.4. Gently pipette 25 µL of the pre-treated cell suspensions onto the top of the filter in each well.[1]

3. Incubation:

3.1. Cover the plate and incubate at 37°C in a humidified incubator with 5% CO2 for 2 hours.[1]

4. Quantification of Cell Migration:

4.1. After incubation, carefully remove the filter unit. Gently wipe the upper side of the filter with a sterile cotton swab to remove non-migrated cells.

4.2. To quantify the migrated cells in the bottom chamber, use a suitable method. The use of a luminescent cell viability assay like CellTiter-Glo® is recommended for its high sensitivity and broad linear range.[4]

4.3. Add the cell viability reagent to the wells of the bottom plate according to the manufacturer's instructions.

4.4. Incubate for the recommended time to allow for signal stabilization.

4.5. Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of migrated cells.

5. Data Analysis:

5.1. Calculate Percentage Inhibition:

  • Subtract the background signal (wells with no chemoattractant) from all other readings.
  • The signal from the vehicle-treated wells with chemoattractant represents 100% migration.
  • Calculate the percentage inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Signal_this compound / Signal_Vehicle)) * 100

5.2. Determine IC50:

  • Plot the percentage inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism).
  • The IC50 is the concentration of this compound that produces 50% inhibition of chemotaxis.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation1 Pre-incubation cluster_assay Assay Setup cluster_incubation2 Migration cluster_quant Quantification cluster_analysis Data Analysis cell_prep 1. Prepare Ba/F3-CCR5 cells (2.5 x 10^6 cells/mL) pre_inc 4. Pre-incubate cells with this compound (1 hour, 37°C) cell_prep->pre_inc vic_prep 2. Prepare this compound serial dilutions vic_prep->pre_inc chemo_prep 3. Prepare chemoattractant (e.g., 0.3 nM MIP-1α) bottom_well 5. Add chemoattractant to bottom wells of ChemoTx® plate chemo_prep->bottom_well add_cells 6. Add pre-treated cells to top of filter pre_inc->add_cells bottom_well->add_cells migration 7. Incubate plate (2 hours, 37°C) add_cells->migration quantify 8. Quantify migrated cells in bottom wells (e.g., CellTiter-Glo®) migration->quantify analysis 9. Calculate % Inhibition and IC50 quantify->analysis

Caption: Workflow for the this compound chemotaxis assay.

CCR5 Signaling Pathway Inhibition by this compound

G ccr5 CCR5 Receptor g_protein G-protein (Gαβγ) ccr5->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers chemotaxis Chemotaxis (Cell Migration) dag->chemotaxis Activates PKC, leading to ca_release->chemotaxis Promotes chemokine Chemokine (e.g., MIP-1α) chemokine->ccr5 Binds This compound This compound This compound->ccr5 Blocks

References

Application Notes and Protocols for Vicriviroc Calcium Flux Assay with U-87 CCR5 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2][3] As an allosteric, noncompetitive antagonist, this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the receptor, preventing the interaction of the viral envelope glycoprotein gp120 with CCR5 and thereby inhibiting viral entry.[1][2] Beyond its antiviral properties, the antagonism of CCR5 by molecules like this compound can be effectively quantified by measuring the inhibition of chemokine-induced intracellular signaling pathways.

One of the primary signaling events following the binding of natural CCR5 ligands, such as RANTES (CCL5), is the mobilization of intracellular calcium ([Ca2+]i).[4][5] This process is initiated through the activation of a G protein-coupled receptor (GPCR) cascade, leading to the release of calcium from intracellular stores.[5][6] The U-87 human glioblastoma cell line, engineered to stably express CD4 and CCR5 (U-87.CD4.CCR5), provides a robust and reliable cellular model for studying CCR5-mediated signaling.[7][8]

A calcium flux assay is a fluorescence-based method used to measure the transient increase in intracellular calcium concentration following receptor activation.[9][10] By pre-loading cells with a calcium-sensitive fluorescent dye, the change in fluorescence intensity directly correlates with the amount of mobilized intracellular calcium.[9] This application note provides a detailed protocol for utilizing a calcium flux assay with U-87 CCR5 cells to characterize the inhibitory activity of this compound.

Principle of the Assay

This assay quantifies the ability of this compound to block the increase in intracellular calcium concentration induced by the CCR5 ligand RANTES in U-87 CCR5 cells. The cells are first loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11] This acetoxymethyl (AM) ester form of the dye is cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye intracellularly.[12]

Upon stimulation with RANTES, CCR5 activation triggers a signaling cascade that results in the release of calcium from intracellular stores, leading to a rapid increase in the cytosolic calcium concentration.[4][5] The calcium-sensitive dye binds to the free calcium ions, resulting in a significant increase in its fluorescence intensity.[9] When this compound is pre-incubated with the cells, it binds to CCR5 and prevents RANTES from activating the receptor, thus inhibiting the subsequent calcium flux. The potency of this compound is determined by measuring the reduction in the fluorescence signal in the presence of varying concentrations of the compound.

Data Presentation

The inhibitory effect of this compound on RANTES-induced calcium flux in U-87 CCR5 cells can be quantified to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundParameterValue (nM)Cell LineAgonist (Concentration)
This compoundIC5016U-87 CCR5RANTES (10 nM)
This compoundIC500.91U-87 CCR5MIP-1α

Table 1: Inhibitory potency of this compound in a calcium flux assay. Data sourced from MedchemExpress.[13]

Experimental Protocols

Materials and Reagents
  • U-87.CD4.CCR5 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound maleate

  • RANTES (CCL5), human, recombinant

  • Fluo-4 AM calcium indicator

  • Probenecid

  • HEPES

  • Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black-wall, clear-bottom microplates

Equipment
  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multichannel pipettes

Cell Culture
  • Culture U-87.CD4.CCR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Calcium Flux Assay Protocol

Day 1: Cell Seeding

  • Harvest U-87.CD4.CCR5 cells using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 15,000 cells per well in 100 µL of culture medium.[11]

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

Day 3: Assay Performance

  • Prepare Reagents:

    • Flux Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.1% BSA, and 0.71 mg/mL Probenecid.[11] Probenecid is an anion transport inhibitor that helps to retain the dye inside the cells.[9]

    • Dye Loading Solution: Prepare a 5 mg/mL solution of Fluo-4 AM in the Flux Buffer.[11]

    • Compound Dilutions: Prepare serial dilutions of this compound in Flux Buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.

    • Agonist Solution: Prepare a solution of RANTES in Flux Buffer at a concentration that will yield a final concentration of 10 nM after addition to the wells.[11]

  • Dye Loading:

    • Carefully remove the culture medium from the wells of the 96-well plate.

    • Add 100 µL of the Dye Loading Solution to each well.[11]

    • Incubate the plate for 1 hour at 37°C in the dark.[11]

    • After incubation, wash the cells once with 100 µL of Flux Buffer to remove any extracellular dye.[11]

  • Compound Incubation and Fluorescence Reading:

    • Add the prepared this compound dilutions to the respective wells. For control wells (agonist only), add Flux Buffer.

    • Place the plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Incubate the cells with the compound for 5 minutes.[11]

  • Agonist Stimulation and Data Acquisition:

    • Using the automated injector of the plate reader, add the RANTES solution to all wells.

    • Immediately begin reading the fluorescence intensity kinetically over a period of 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the percent inhibition of the RANTES-induced calcium signal against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

CCR5 Signaling Pathway Leading to Calcium Mobilization

CCR5_Signaling_Pathway RANTES RANTES (CCL5) CCR5 CCR5 Receptor RANTES->CCR5 Binds & Activates This compound This compound This compound->CCR5 Binds & Inhibits G_protein G Protein (Gi/o) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase

Caption: CCR5 signaling cascade leading to intracellular calcium release.

Experimental Workflow for the Calcium Flux Assay

Calcium_Flux_Workflow start Start seed_cells Seed U-87 CCR5 cells in 96-well plate start->seed_cells incubate1 Incubate for 48h seed_cells->incubate1 dye_loading Load cells with Fluo-4 AM (1h, 37°C) incubate1->dye_loading wash Wash to remove extracellular dye dye_loading->wash add_compound Add this compound dilutions wash->add_compound incubate2 Incubate for 5 min add_compound->incubate2 read_baseline Measure baseline fluorescence incubate2->read_baseline add_agonist Inject RANTES (agonist) read_baseline->add_agonist read_signal Measure kinetic fluorescence signal add_agonist->read_signal analyze Analyze data and calculate IC50 read_signal->analyze end End analyze->end

Caption: Step-by-step workflow for the this compound calcium flux assay.

References

Application Notes and Protocols: Vicriviroc GTPγS Binding Assay for CCR5 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking. It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] Consequently, CCR5 has emerged as a significant therapeutic target for HIV-1 infection and other inflammatory diseases. Vicriviroc is a potent and selective antagonist of the CCR5 receptor.[3] This document provides a detailed protocol for a guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay to characterize the functional activity of this compound and other ligands at the CCR5 receptor.

The [³⁵S]GTPγS binding assay is a functional method used to measure the activation of G proteins following agonist stimulation of a GPCR.[4][5] In the inactive state, the G protein is a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist-induced conformational change in the receptor, the G protein is activated, leading to the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit.[6] The accumulation of [³⁵S]GTPγS provides a direct measure of receptor activation.[5] This assay can effectively differentiate between agonists, antagonists, and inverse agonists.

Signaling Pathway

The CCR5 receptor primarily couples to the Gi/o family of G proteins.[7][8] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, CCR5 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival, proliferation, and migration.[9][10][11][12][13]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibition Ras Ras G_protein->Ras Activates PIP2_PLC PIP2 PLC->PIP2_PLC Hydrolyzes PIP2_PI3K PIP2 PI3K->PIP2_PI3K Phosphorylates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IP3 IP3 PIP2_PLC->IP3 DAG DAG PIP2_PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf PIP3 PIP3 PIP2_PI3K->PIP3 Akt Akt PIP3->Akt Activates Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Agonist Agonist (e.g., RANTES) Agonist->CCR5 Binds

Figure 1: CCR5 Signaling Pathway.

Experimental Workflow

The [³⁵S]GTPγS binding assay is typically performed using a scintillation proximity assay (SPA) format, which is a homogeneous assay that does not require a separation step.[14][15][16] Cell membranes expressing the CCR5 receptor are pre-coupled to SPA beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light that can be detected.[17][18]

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Membrane_Prep Prepare CCR5-expressing cell membranes Preincubation Pre-incubate membranes with SPA beads and test compounds (e.g., this compound) Membrane_Prep->Preincubation SPA_Beads Prepare Wheat Germ Agglutinin (WGA) SPA beads SPA_Beads->Preincubation Reagents Prepare Assay Buffer, GDP, [³⁵S]GTPγS, and Ligands Reagents->Preincubation Stimulation Add agonist (e.g., RANTES) and GDP Preincubation->Stimulation Binding Add [³⁵S]GTPγS to initiate the binding reaction Stimulation->Binding Incubation Incubate to allow for [³⁵S]GTPγS binding Binding->Incubation Detection Measure light emission using a scintillation counter Incubation->Detection Analysis Analyze data to determine IC₅₀/EC₅₀ values Detection->Analysis

Figure 2: GTPγS Binding Assay Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate) (specific activity >1000 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP): For setting the baseline of G protein activation.

  • Agonist: RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4).

  • Antagonist: this compound, Maraviroc, or other test compounds.

  • Scintillation Proximity Assay (SPA) Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[19]

  • 96-well Microplates: White, clear-bottom microplates suitable for scintillation counting.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Step-by-Step Protocol for [³⁵S]GTPγS SPA
  • Preparation of Reagents:

    • Prepare a stock solution of GDP (e.g., 1 mM) in assay buffer.

    • Prepare serial dilutions of the agonist (e.g., RANTES) and antagonist (e.g., this compound) in assay buffer.

    • Dilute the [³⁵S]GTPγS in assay buffer to the desired final concentration (typically 0.1-0.5 nM).

    • Resuspend the WGA SPA beads in assay buffer according to the manufacturer's instructions.

  • Membrane and Bead Preparation:

    • Thaw the CCR5-expressing cell membranes on ice.

    • Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).[19]

    • In a polypropylene tube, mix the diluted membranes with the WGA SPA beads and incubate for at least 30 minutes on ice with gentle agitation to allow for coupling.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • 25 µL of assay buffer or antagonist/test compound at various concentrations.

      • 50 µL of the pre-coupled membrane/SPA bead suspension.

      • 25 µL of assay buffer or agonist at various concentrations. For antagonist assays, use a fixed concentration of agonist (e.g., the EC₈₀ concentration).

      • 25 µL of GDP solution (final concentration typically 1-10 µM).

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the binding reaction by adding 25 µL of the diluted [³⁵S]GTPγS to each well.

  • Incubation and Detection:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.

    • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to allow the beads to settle.

    • Measure the light emission from each well using a microplate scintillation counter.

  • Data Analysis:

    • For agonist dose-response curves, plot the scintillation counts against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • For antagonist inhibition curves, plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes the potency of various CCR5 ligands as determined by the GTPγS binding assay.

LigandLigand TypeIC₅₀ (nM)Reference
This compound Antagonist4.2 ± 1.3[2]
Maraviroc Antagonist~2-20[20][21]
SCH-C Antagonist10 ± 1.2[2]
RANTES (CCL5) AgonistEC₅₀ ~1-10[22]
MIP-1α (CCL3) AgonistEC₅₀ ~1-10[22][23]
MIP-1β (CCL4) AgonistEC₅₀ ~1-10[22][23]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, such as the cell line used, membrane preparation, and assay buffer composition.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of ligands at the CCR5 receptor. This application note provides a detailed protocol and the necessary background information to successfully implement this assay for the evaluation of compounds such as this compound. The ability to quantify the functional consequences of ligand binding makes this assay an invaluable tool in drug discovery and development for HIV-1 and other diseases involving the CCR5 receptor.

References

Application Notes and Protocols: Preparation of Vicriviroc Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, also known as SCH 417690, is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). As a key co-receptor for macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1), CCR5 is a critical target for antiretroviral therapy.[1][2][3] this compound allosterically binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the binding of the viral glycoprotein gp120 and subsequent viral entry into host cells.[4][5] Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible results in various in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.

Data Presentation

Quantitative data for the preparation of this compound maleate stock solutions in DMSO are summarized below.

PropertyValueUnitNotes
Molecular Weight (this compound free base)533.63 g/mol
Molecular Weight (this compound maleate)649.7 g/mol Use this for calculations if using the maleate salt.
Solubility in DMSO≥76.96mMUltrasonic assistance may be required for higher concentrations.[6]
Recommended Stock Concentration10 - 50mMA 10 mM stock is commonly used and commercially available.[6][7]
Storage of Stock Solution-20°C for short-term (≤1 month) or -80°C for long-term (≤6 months)Aliquot to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO.

Materials:

  • This compound maleate powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Allow the this compound maleate powder container to equilibrate to room temperature before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and level.

  • Weighing this compound Maleate:

    • Carefully weigh out 6.5 mg of this compound maleate powder and place it into a sterile microcentrifuge tube. Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 649.7 g/mol = 0.0006497 g = 0.65 mg for 100 µL. For 1 mL, this would be 6.497 mg, rounded to 6.5 mg for practical weighing.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound maleate powder.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved. If particulates remain, brief sonication in a water bath can be applied.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryogenic vials.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[6]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[6]

Visualizations

Signaling Pathway of this compound Action

HIV_Entry_Inhibition HIV HIV-1 virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. NoFusion Viral Entry Blocked This compound This compound This compound->CCR5 Inhibition HostCell Host Cell Membrane

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Experimental Workflow: Using this compound in an Antiviral Assay

Antiviral_Assay_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock serial_dilute Prepare Serial Dilutions of this compound in Cell Culture Medium prep_stock->serial_dilute add_drug Add this compound Dilutions to Cells & Incubate serial_dilute->add_drug plate_cells Plate Target Cells (e.g., PBMCs) plate_cells->add_drug infect_cells Infect Cells with R5-tropic HIV-1 add_drug->infect_cells culture Culture for 4-6 Days infect_cells->culture measure Measure Viral Replication (e.g., p24 ELISA) culture->measure analyze Analyze Data & Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro HIV-1 antiviral activity assay.

References

Application Notes and Protocols for Vicriviroc in Primary Human T Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, also known as SCH 417690, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor expressed on the surface of various immune cells, including T helper cells and macrophages.[2] In the context of human immunodeficiency virus (HIV), CCR5 functions as a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][3] this compound acts as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4] This binding induces a conformational change in the receptor, thereby preventing the interaction of the viral envelope glycoprotein gp120 with CCR5 and subsequently blocking viral entry.[4] Beyond its antiviral properties, the modulation of CCR5 signaling by this compound in primary human T cells is of significant interest for immunological research, including the study of T cell activation, differentiation, and inflammatory responses.

These application notes provide detailed protocols and data for the use of this compound in primary human T cell cultures, intended to guide researchers in virology, immunology, and drug development.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various assays involving primary human T cells and related cell lines.

Table 1: Antiviral Potency of this compound against R5-Tropic HIV-1 Isolates in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 Isolate CladeGeometric Mean EC₅₀ (nM)Geometric Mean EC₉₀ (nM)
B0.04 - 2.30.45 - 18
C0.04 - 2.30.45 - 18
G0.04 - 2.30.45 - 18
Reference [3][3]

EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) values were determined in multi-cycle viral replication assays.

Table 2: Inhibitory Activity of this compound in Functional Assays

AssayCell TypeLigandThis compound IC₅₀ (nM)
ChemotaxisBa/F3-CCR5MIP-1α (0.3 nM)< 1
Calcium FluxU-87-CCR5RANTES (10 nM)16
GTPγS BindingHTS-hCCR5 MembranesRANTES (1 nM)4.2 ± 1.3
Reference [3][3][3]

IC₅₀ (50% inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the cellular response induced by the respective ligand.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway in T Cells

Upon binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5/RANTES), CCR5, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. This process begins with the activation of associated heterotrimeric G proteins.[5][6] The dissociation of G protein subunits triggers downstream pathways, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[2] Furthermore, CCR5 signaling can activate the JAK/STAT and PI3K/Akt pathways, influencing transcription factors such as NF-κB and NFAT.[7] These signaling cascades ultimately regulate T cell activation, proliferation, cytokine production, and chemotaxis.[5] this compound, as a CCR5 antagonist, blocks the initiation of these downstream signaling events.

CCR5_Signaling_Pathway CCR5 Signaling Pathway in T Cells and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., RANTES, MIP-1α) CCR5 CCR5 Receptor Chemokine->CCR5 Binds and Activates This compound This compound This compound->CCR5 Binds and Inhibits G_Protein G Protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFAT NFAT Ca_Flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release, Chemotaxis) JAK_STAT->Cellular_Response PI3K_Akt->Cellular_Response NFAT->Cellular_Response NFkB->Cellular_Response

CCR5 Signaling and this compound Inhibition
Experimental Workflow for Assessing this compound in Primary T Cells

The following diagram outlines a typical workflow for evaluating the effect of this compound on primary human T cell function, such as cytokine production or proliferation, in response to a CCR5 ligand.

Experimental_Workflow Experimental Workflow for this compound in Primary T Cell Cultures Isolate_PBMCs 1. Isolate PBMCs from whole blood Isolate_TCells 2. Isolate CD4⁺ T Cells (e.g., magnetic beads) Isolate_PBMCs->Isolate_TCells Activate_TCells 3. Activate T Cells (e.g., anti-CD3/CD28 beads) Isolate_TCells->Activate_TCells Culture_TCells 4. Culture Activated T Cells Activate_TCells->Culture_TCells Treat_this compound 5. Pre-treat with this compound (various concentrations) Culture_TCells->Treat_this compound Stimulate_Ligand 6. Stimulate with CCR5 Ligand (e.g., RANTES) Treat_this compound->Stimulate_Ligand Incubate 7. Incubate (time-dependent) Stimulate_Ligand->Incubate Analyze 8. Analyze Cellular Response Incubate->Analyze Cytokine_Analysis Cytokine Analysis (ELISA, Flow Cytometry) Analyze->Cytokine_Analysis Proliferation_Assay Proliferation Assay (e.g., CFSE dilution) Analyze->Proliferation_Assay Signaling_Analysis Signaling Analysis (Western Blot, Phosflow) Analyze->Signaling_Analysis

Workflow for this compound Efficacy Testing

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human CD4⁺ T Cells

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human CD4⁺ T Cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS])

  • Human T-Activator CD3/CD28 Dynabeads

  • Recombinant human Interleukin-2 (IL-2)

Procedure:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • CD4⁺ T Cell Enrichment: Isolate CD4⁺ T cells from the PBMC population using a negative selection CD4⁺ T Cell Isolation Kit following the manufacturer's instructions.

  • Cell Culture Medium: Prepare complete RPMI medium consisting of RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • T Cell Activation: Resuspend the purified CD4⁺ T cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL. Activate the T cells by adding anti-CD3/CD28 Dynabeads at a bead-to-cell ratio of 1:1.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂. After 24 hours, add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Expansion: Expand the T cell culture as needed by splitting the cells and adding fresh complete RPMI medium containing IL-2 every 2-3 days to maintain a cell density of 1-2 x 10⁶ cells/mL.

Protocol 2: Treatment of Primary Human CD4⁺ T Cells with this compound

Materials:

  • Activated primary human CD4⁺ T cells (from Protocol 1)

  • This compound maleate salt

  • Dimethyl sulfoxide (DMSO)

  • Complete RPMI medium

  • CCR5 ligand (e.g., recombinant human RANTES/CCL5)

Procedure:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). Ensure the final DMSO concentration in all conditions, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Plating: Seed the activated CD4⁺ T cells in a 96-well or 24-well tissue culture plate at a density of 1 x 10⁶ cells/mL in complete RPMI medium.

  • Pre-treatment with this compound: Add the this compound working solutions or a vehicle control (medium with the same concentration of DMSO) to the appropriate wells.

  • Incubation: Incubate the cells with this compound for 1-2 hours at 37°C to allow for receptor binding.

  • Ligand Stimulation: Following the pre-treatment incubation, add the CCR5 ligand (e.g., RANTES at a final concentration of 50 ng/mL) to the designated wells to stimulate the CCR5 signaling pathway. Include control wells with no ligand stimulation.

  • Final Incubation: Incubate the plates for the desired period depending on the downstream application (e.g., 24-72 hours for cytokine production or proliferation assays; shorter time points for signaling pathway analysis).

  • Downstream Analysis: Proceed with the desired analysis, such as quantifying cytokine levels in the supernatant by ELISA, assessing T cell proliferation by CFSE dilution using flow cytometry, or analyzing the phosphorylation status of signaling proteins by Western blot or Phosflow.

Protocol 3: HIV-1 Replication Assay in Primary Human T Cells

Materials:

  • Activated primary human CD4⁺ T cells (from Protocol 1)

  • R5-tropic HIV-1 laboratory strain or primary isolate

  • This compound

  • Complete RPMI medium with IL-2

  • p24 Antigen ELISA kit

Procedure:

  • Cell Preparation: Resuspend activated CD4⁺ T cells at 2 x 10⁶ cells/mL in complete RPMI medium containing 50 U/mL IL-2.

  • Plating and Treatment: Seed 1 x 10⁵ cells per well in a 96-well plate. Add an equal volume of medium containing serial dilutions of this compound and incubate for 1 hour at 37°C.[7]

  • Infection: Infect the cells in triplicate with a pre-titered amount of R5-tropic HIV-1 (e.g., 25-100 TCID₅₀ per well).[7]

  • Incubation: Incubate the infected cells at 37°C.

  • Analysis: On day 7 post-infection, collect the cell-free culture supernatants and measure the HIV-1 p24 antigen concentration using a commercially available ELISA kit.[7]

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the untreated infected control. Determine the EC₅₀ value by plotting the percent inhibition against the log₁₀ of the drug concentration.

Conclusion

This compound is a valuable tool for investigating the role of CCR5 in both HIV-1 pathogenesis and fundamental T cell biology. The protocols and data presented here provide a framework for utilizing this compound in primary human T cell cultures to study its antiviral efficacy and its impact on T cell signaling, activation, and function. Researchers should optimize these protocols based on their specific experimental systems and research questions.

References

Application Notes and Protocols: Vicriviroc in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent and specific small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Initially developed as an entry inhibitor for the treatment of HIV-1 infection, its mechanism of action revolves around allosterically blocking the CCR5 receptor, thereby preventing viral entry into host cells.[1][2] Beyond its antiviral properties, emerging research has highlighted the critical role of the CCR5 signaling axis in various pathologies, including cancer.

The interaction between CCR5 and its primary ligand, CCL5 (also known as RANTES), is deeply implicated in tumor progression, particularly in promoting cell migration, invasion, and metastasis.[3][4][5][6] Many cancer cells, especially those of aggressive subtypes like basal breast cancer, overexpress CCR5.[3][6][7] The tumor microenvironment often contains high levels of CCL5, which acts as a potent chemoattractant, guiding cancer cells to distant sites.[4][8] By blocking this signaling pathway, this compound serves as a valuable tool for investigating the mechanisms of cancer metastasis and as a potential anti-metastatic therapeutic agent.[3][7][9] These notes provide detailed protocols and data for the application of this compound in cancer cell migration and invasion assays.

Mechanism of Action in Cancer Cell Migration

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[1][2] Its binding to a hydrophobic pocket within the transmembrane domain of CCR5 induces a conformational change that prevents the binding of endogenous ligands like CCL5.[1][2] This blockade inhibits the downstream signaling cascades that are crucial for cell motility.

The binding of CCL5 to CCR5 on cancer cells activates multiple intracellular signaling pathways that orchestrate the complex process of cell migration. Key pathways include:

  • PI3K/Akt Pathway: Activation of this pathway promotes cell survival, proliferation, and motility.[3][4]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and the regulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.[4][6]

  • NF-κB Pathway: This transcription factor upregulates the expression of genes involved in invasion, angiogenesis, and cell survival, including MMPs.[4][6]

  • STAT3 Pathway: Activation of STAT3 can lead to the upregulation of MMP-9, enhancing the invasive capacity of cancer cells.[6]

By inhibiting the initial ligand-receptor interaction, this compound effectively abrogates the activation of these pro-migratory signaling cascades.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Blocks CCL5 CCL5 Ligand CCL5->CCR5 Activates PI3K_Akt PI3K/Akt Pathway CCR5->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CCR5->MAPK_ERK STAT3 STAT3 CCR5->STAT3 NFkB NF-κB Pathway CCR5->NFkB Migration Gene Expression for: - Cell Migration - Invasion (MMPs) - Proliferation - Survival PI3K_Akt->Migration MAPK_ERK->Migration STAT3->Migration NFkB->Migration

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Migration & Invasion Assays

The following table summarizes quantitative data from preclinical studies on the effect of CCR5 antagonists, including this compound, on cancer cell migration and metastasis.

Cell Line / ModelAssay TypeAntagonistConcentration / DoseResultReference
Basal Breast Cancer Cells3-D Invasion AssayThis compoundNot specifiedInhibition of breast cancer cell invasiveness[7]
Basal Breast Cancer (Mouse Model)In vivo Metastasis (Bioluminescence)This compoundNot specified>90% reduction in number and size of pulmonary metastases[7][10]
Mouse Ba/F3 cells expressing human CCR5Chemotaxis AssayThis compound<1 nM (IC₅₀)Potent inhibition of chemokine-mediated migration[11]
Human Gastric Cancer (MKN45 Xenograft)In vivo Tumor BurdenMaraviroc (another CCR5 antagonist)10 mg/kgSignificant reduction in peritoneal and mesenteric nodules[12]
Prostate Cancer CellsInvasion AssayTAK-779 (another CCR5 antagonist)Not specifiedBlocked RANTES-induced cell invasion[13]

Experimental Protocols

Two standard in vitro methods for assessing cancer cell migration are the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay. This compound can be readily incorporated into these protocols to quantify its inhibitory effects.

Transwell Migration/Invasion Assay

This assay measures the chemotactic response of cells to a chemoattractant (e.g., CCL5) through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) like Matrigel™.[14][15][16]

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Coat insert with ECM (for invasion assay). Air dry. A2 Rehydrate insert. Serum-starve cells for 12-24h. A1->A2 B1 Add chemoattractant (e.g., CCL5) to lower chamber. A2->B1 B2 Resuspend starved cells in serum-free media with this compound (or vehicle control). A2->B2 B3 Seed cell suspension into the upper chamber (insert). B1->B3 B2->B3 B4 Incubate for 12-48h at 37°C. B3->B4 C1 Remove non-migrated cells from top of insert. B4->C1 C2 Fix and stain migrated cells on bottom of insert (e.g., Crystal Violet). C1->C2 C3 Image and count cells from multiple fields. C2->C3 C4 Quantify migration: (Cells treated / Cells control) x 100 C3->C4

Caption: Workflow for the Transwell migration and invasion assay.

Protocol:

  • Preparation of Inserts (for Invasion Assay):

    • Thaw ECM solution (e.g., Geltrex™ or Matrigel™) at 4°C overnight.[16][17]

    • Dilute ECM solution with cold, serum-free medium to the desired concentration.

    • Add 50-100 µL of the diluted ECM solution to the upper chamber of a cold Transwell insert (8 µm pore size is common for cancer cells).[18][19]

    • Incubate at 37°C for 30-60 minutes to allow for gelling. Rehydrate the gel with serum-free medium before use.[17]

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours. This enhances the chemotactic response.[16]

    • On the day of the assay, harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., recombinant human CCL5) to the lower wells of a 24-well plate.[18]

    • In the cell suspension, add this compound to the desired final test concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO). Pre-incubate for 30 minutes.

    • Place the Transwell inserts into the wells.

    • Add 200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each insert.[18]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period appropriate for the cell type (typically 12-48 hours).[17][18]

  • Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove any non-migrated cells from the upper surface of the membrane.[18][20]

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.[18]

    • Stain the cells with 0.1% Crystal Violet for 20-30 minutes.[18]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, capture images from several representative fields for each membrane.

    • Count the number of migrated cells per field. The inhibitory effect of this compound is calculated as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.[21][22] It is useful for studying the effects of compounds on cell migration without the influence of chemotaxis.

Scratch_Assay_Workflow A Seed cells in a multi-well plate to create a confluent monolayer. B Create a linear 'scratch' in the monolayer with a pipette tip. A->B C Gently wash with PBS to remove detached cells. B->C D Add fresh medium containing This compound or vehicle control. C->D E Image the scratch at Time 0. D->E F Incubate at 37°C and acquire images at regular intervals (e.g., 8, 16, 24h). E->F G Measure the change in the wound area over time using ImageJ or similar software. F->G H Quantify migration rate and % wound closure. G->H

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[23]

  • Creating the Wound:

    • Once cells are ~95-100% confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.[23] A cross-shaped scratch can also be made.[23]

    • Gently wash the monolayer twice with PBS to remove detached cells and debris.[23]

  • Treatment:

    • Add fresh, low-serum medium (to minimize cell proliferation) containing the desired concentrations of this compound or a vehicle control.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the scratch at defined points along the wound. This is the "Time 0" measurement.[23]

    • Incubate the plate at 37°C.

    • Acquire images of the same fields at regular intervals (e.g., every 8 hours) for 24-48 hours, or until the wound in the control wells has closed.[23]

    • Quantify the area of the cell-free gap at each time point using software like ImageJ.

    • Calculate the percentage of wound closure relative to the initial area. Compare the rate of closure between this compound-treated and control wells.

Application Notes and Considerations

  • Cell Type Specificity: The expression of CCR5 varies significantly among different cancer types and even between cell lines of the same cancer.[3] It is crucial to first confirm CCR5 expression in the target cells using methods like RT-PCR, flow cytometry, or western blotting.

  • Minimizing Proliferation Effects: In migration assays, particularly the wound healing assay, cell proliferation can be a confounding factor.[22] To isolate the effects on migration, it is recommended to use low-serum (0.5-1%) medium or to co-treat cells with a proliferation inhibitor like Mitomycin C.

  • Concentration Range: Based on existing data, this compound is effective at nanomolar concentrations.[11] A dose-response experiment (e.g., 0.1 nM to 1000 nM) is recommended to determine the IC₅₀ for migration inhibition in the specific cell line being studied.

  • Controls: Always include a negative control (no chemoattractant) and a vehicle control (e.g., DMSO at the same concentration used for this compound). A positive control for migration (chemoattractant without inhibitor) is essential.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the CCL5/CCR5 axis in cancer cell migration and invasion. Its high specificity and potency allow for the clear dissection of this signaling pathway's contribution to metastasis. The protocols outlined here provide a framework for utilizing this compound to quantify its inhibitory effects on cancer cell motility in vitro. Such studies are fundamental for validating CCR5 as a therapeutic target and for the preclinical evaluation of CCR5 antagonists as a novel class of anti-metastatic agents.[3][5][24]

References

Application Notes and Protocols for Vicriviroc in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Primarily known for its role as an entry inhibitor for R5-tropic HIV-1, this compound's mechanism of action holds significant implications for broader immunology research.[2][3] CCR5 is a key chemokine receptor expressed on various immune cells, including T-cells and macrophages, and plays a crucial role in their migration and activation.[4][5][6] By blocking the interaction of CCR5 with its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), this compound can modulate immune responses.[4][7] These application notes provide detailed protocols for utilizing this compound to investigate immune cell function, particularly focusing on T-cell biology.

Mechanism of Action

This compound is a noncompetitive allosteric antagonist of CCR5.[1][8] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][8] This binding induces a conformational change in the extracellular loops of the receptor, which prevents its interaction with viral gp120 and its natural chemokine ligands.[1][8] This blockade inhibits downstream signaling pathways, such as G-protein activation, calcium mobilization, and chemotaxis.[7][9][10]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell Line/Primary CellsLigand/StimulusThis compound IC50 (nM)Reference
Chemotaxis AssayBa/F3-CCR5 cellsMIP-1α (0.3 nM)<1
Calcium Flux AssayU-87-CCR5 cellsRANTES (10 nM)~16[11]
GTPγS Binding AssayHTS-hCCR5 cell membranesRANTES (1 nM)4.2 ± 1.3[9]
HIV-1 ReplicationHuman PBMCsR5-tropic HIV-1 isolates0.04 - 2.3 (EC50)
Table 2: Clinical Trial Data of this compound in HIV-1 Infected Patients (Phase II, 48 Weeks)
Treatment Group (daily dose)Median Decrease in Viral Load (log10 copies/mL)Median Increase in CD4 Cell Count (cells/µL)Patients with Undetectable Virus (<50 copies/mL)Reference
10 mg this compound1.9213037%[2]
15 mg this compound1.449627%[2]
Placebo--11%[2]

Mandatory Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/o Gβγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activation Chemotaxis Chemotaxis G_protein->Chemotaxis This compound This compound This compound->CCR5 Allosteric Antagonism Chemokine Chemokine (e.g., RANTES, MIP-1α) Chemokine->CCR5 Binding PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT (dephosphorylation) Ca_release->NFAT PKC->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays Isolate_PBMCs Isolate PBMCs from whole blood Culture_Cells Culture T-cells with IL-2 Isolate_PBMCs->Culture_Cells Pretreat Pre-treat cells with This compound or Vehicle Control Culture_Cells->Pretreat Stimulate Stimulate T-cells (e.g., anti-CD3/CD28, PMA/Ionomycin) Pretreat->Stimulate Proliferation T-cell Proliferation (CFSE Assay) Stimulate->Proliferation Activation T-cell Activation (CD25/CD69 Staining) Stimulate->Activation Cytokine Cytokine Production (Intracellular Staining) Stimulate->Cytokine Data_Analysis Flow Cytometry Data Acquisition & Analysis Proliferation->Data_Analysis Activation->Data_Analysis Cytokine->Data_Analysis

Caption: General experimental workflow for assessing this compound's effect on T-cell function.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the inhibitory effect of this compound on T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (stock solution in DMSO)

  • CFSE dye

  • RPMI-1640 medium supplemented with 10% FBS and IL-2 (100 U/mL)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.[12][13][14]

  • Cell Seeding: Resuspend CFSE-labeled cells in complete RPMI-1640 medium with IL-2 and seed them in a 96-well plate at a density of 2x10^5 cells/well.

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

  • T-Cell Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells except the unstimulated control.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire data on a flow cytometer, gating on the lymphocyte population. Analyze the CFSE fluorescence to determine the extent of cell division in each condition.

Expected Results: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner, as evidenced by a lower number of cell divisions (higher CFSE fluorescence) compared to the vehicle-treated, stimulated control.

Protocol 2: T-Cell Activation Assay

This protocol assesses the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells.[15][16]

Materials:

  • Human PBMCs

  • This compound

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Seeding: Isolate and seed PBMCs as described in Protocol 1.

  • This compound Treatment: Add this compound at desired concentrations to the wells, including a vehicle control.

  • T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 18-24 hours. Include an unstimulated control.

  • Antibody Staining: Harvest the cells and wash with FACS buffer. Stain the cells with the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on CD4+ and CD8+ T-cell populations. Analyze the expression levels of CD25 and CD69.

Expected Results: this compound may reduce the percentage of CD25+ and CD69+ T-cells following stimulation, indicating an inhibition of T-cell activation.

Protocol 3: Intracellular Cytokine Staining for IFN-γ and TNF-α

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines by activated T-cells.

Materials:

  • Human PBMCs

  • This compound

  • RPMI-1640 medium with 10% FBS

  • PMA and Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • Fluorochrome-conjugated surface antibodies (anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated intracellular antibodies (anti-IFN-γ, anti-TNF-α)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Seeding: Isolate and seed PBMCs as described in Protocol 1.

  • This compound Treatment: Add this compound at desired concentrations to the wells, including a vehicle control.

  • T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 1-2 hours at 37°C.

  • Inhibition of Cytokine Secretion: Add Brefeldin A (10 µg/mL) to all wells and incubate for an additional 4-6 hours.[1][17][18]

  • Surface Staining: Harvest the cells, wash, and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[18]

  • Intracellular Staining: Stain the permeabilized cells with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C in the dark.[7][18]

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on CD8+ T-cells and analyze the percentage of cells producing IFN-γ and TNF-α.

Expected Results: this compound may lead to a dose-dependent decrease in the frequency of IFN-γ and TNF-α producing T-cells, suggesting an immunomodulatory effect by blocking CCR5 signaling.

References

Application Notes and Protocols for Studying Graft-versus-Host Disease with Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GvHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key pathological mechanism in GvHD is the migration of donor T cells to host tissues, a process mediated by chemokine receptors. One such critical receptor is the C-C chemokine receptor 5 (CCR5), which is expressed on activated Th1 and Tc1 cells. Its ligands, including CCL3, CCL4, and CCL5, are upregulated in GvHD target organs, promoting the recruitment of pathogenic T cells.

Vicriviroc, a potent and specific small-molecule antagonist of CCR5, offers a promising therapeutic strategy to mitigate GvHD by blocking this crucial migration step. Although originally developed as an anti-HIV agent, its mechanism of action holds significant potential for preventing and treating GvHD.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in pre-clinical GvHD research, based on established methodologies for CCR5 antagonists in similar models.

Signaling Pathway of this compound in GvHD

This compound acts as a non-competitive allosteric antagonist of the CCR5 receptor.[1][4] In the context of GvHD, donor T cells are activated by host antigens, leading to the upregulation of CCR5 on their surface. Chemokines such as CCL5 (RANTES), which are abundant in GvHD target organs like the liver, gut, and skin, bind to CCR5, triggering downstream signaling pathways that result in T-cell chemotaxis, activation, and proliferation. This compound binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the binding of these chemokines.[1] This blockade effectively inhibits the recruitment of pathogenic donor T cells to target tissues, thereby ameliorating GvHD.

GvHD_Signaling_Pathway This compound's Mechanism of Action in GvHD Pathogenesis cluster_0 GvHD Target Organ cluster_1 Downstream Effects Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5_Receptor CCR5 Receptor Chemokines->CCR5_Receptor Binds T_Cell Donor T-Cell CCR5_Receptor->T_Cell Activates Chemotaxis T-Cell Migration T_Cell->Chemotaxis Activation T-Cell Activation & Proliferation T_Cell->Activation This compound This compound This compound->CCR5_Receptor Blocks Inflammation Tissue Inflammation & Damage Chemotaxis->Inflammation Activation->Inflammation

Caption: this compound blocks chemokine binding to the CCR5 receptor on donor T-cells, inhibiting their migration and activation, which in turn reduces tissue inflammation characteristic of GvHD.

Experimental Protocols

The following protocols are adapted from established murine models of GvHD and studies utilizing other CCR5 antagonists like Maraviroc and Cenicriviroc. Researchers should optimize these protocols for their specific experimental setup.

Murine Model of Acute GvHD Induction

This protocol describes a standard method for inducing acute GvHD in mice.

Materials:

  • Donor mice (e.g., C57BL/6, H-2b)

  • Recipient mice (e.g., BALB/c, H-2d)

  • Sterile PBS

  • Red blood cell lysis buffer

  • Cell strainers (70 µm)

  • Centrifuge

  • Irradiator (e.g., X-ray or gamma source)

  • Syringes and needles (27G)

Procedure:

  • Recipient Conditioning: Lethally irradiate recipient mice (e.g., BALB/c) with a dose of 8 Gy one day before transplantation to ablate the host hematopoietic system.[5]

  • Donor Cell Preparation:

    • Euthanize donor mice (e.g., C57BL/6) and aseptically harvest spleens and femurs/tibias.

    • Prepare a single-cell suspension from the spleens by mechanical dissociation through a 70 µm cell strainer.

    • Harvest bone marrow cells by flushing the femurs and tibias with sterile PBS.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with PBS and resuspend at the desired concentration.

  • Transplantation:

    • On day 0, inject recipient mice intravenously (e.g., via the tail vein) with a combination of donor bone marrow cells (e.g., 5 x 10^6) and splenocytes (e.g., 1 x 10^6).

This compound Administration Protocol

This protocol outlines the administration of this compound for GvHD prophylaxis.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile PBS, or as specified by the manufacturer)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Dosage Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentration. Based on studies with similar CCR5 antagonists, a starting dose of 10 mg/kg/day is recommended.[1]

  • Administration:

    • Beginning on the day of transplantation (Day 0) or one day prior, administer this compound or vehicle control to the recipient mice via intraperitoneal (i.p.) injection.

    • Continue daily administration for a specified period, for example, for the first 30 days post-transplantation.[6]

GvHD Monitoring and Scoring

Regular monitoring of the mice is crucial to assess the severity of GvHD.

Procedure:

  • Daily Monitoring: Monitor the mice daily for clinical signs of GvHD.

  • Weekly Weight Measurement: Record the body weight of each mouse at least three times per week.

  • Clinical Scoring: Score the mice based on a standardized GvHD scoring system (see Table 1). A cumulative score is calculated from multiple clinical parameters.[4][5]

Immunological and Histopathological Analysis

At the end of the study or at specified time points, perform detailed analyses to assess the effects of this compound.

Procedures:

  • Flow Cytometry:

    • Collect peripheral blood, spleen, and lymph nodes.

    • Prepare single-cell suspensions.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T-cell subsets; markers of activation like CD69, CD25).

    • Analyze by flow cytometry to quantify different immune cell populations.

  • Cytokine Analysis:

    • Collect serum from peripheral blood.

    • Measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead array assays.

  • Histopathology:

    • Harvest GvHD target organs (liver, small intestine, skin, lungs).

    • Fix the tissues in 10% formalin and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E).

    • Score the histopathological severity of GvHD based on established criteria (e.g., cellular infiltration, tissue damage).

Experimental Workflow Diagram

GvHD_Experimental_Workflow Experimental Workflow for this compound in a Murine GvHD Model cluster_0 Phase 1: GvHD Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis Irradiation Recipient Mouse Irradiation (Day -1) Transplantation Cell Transplantation (Day 0) Irradiation->Transplantation Cell_Harvest Donor Cell Harvest (BM & Spleen) Cell_Harvest->Transplantation Vicriviroc_Admin Daily this compound Administration (e.g., Day 0 to +30) Transplantation->Vicriviroc_Admin Vicriviroc_Prep This compound Preparation Vicriviroc_Prep->Vicriviroc_Admin Daily_Monitoring Daily GvHD Scoring & Weight Measurement Vicriviroc_Admin->Daily_Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day +30 or as defined) Daily_Monitoring->Endpoint_Analysis Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Endpoint_Analysis->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (Serum) Endpoint_Analysis->Cytokine_Analysis Histopathology Histopathology (Target Organs) Endpoint_Analysis->Histopathology

References

Application Notes: Vicriviroc in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Originally developed as an antiretroviral agent for the treatment of HIV-1 infection, its mechanism of action—inhibiting the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor—also holds significant promise for therapeutic intervention in neuroinflammatory conditions.[3][4] The CCR5 receptor is expressed on various immune cells, including T-cells, macrophages, and microglia, and plays a crucial role in orchestrating immune cell trafficking to sites of inflammation, including the central nervous system (CNS).[5][6]

Neuroinflammation is a key pathological feature in a wide range of neurological disorders, including HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[5][7][8] The infiltration of peripheral immune cells and the activation of resident microglia contribute to a pro-inflammatory environment that can lead to neuronal damage and cognitive decline. By blocking the CCR5 receptor, this compound can potentially mitigate these effects by reducing the recruitment of inflammatory monocytes and modulating microglial activation.[5][9]

These application notes provide an overview of the use of this compound in preclinical neuroinflammation models, summarizing key findings and offering detailed protocols for researchers.

Mechanism of Action in Neuroinflammation

This compound is an allosteric, noncompetitive antagonist of the CCR5 receptor.[3][4] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands, such as CCL5 (RANTES).[3][4] In the context of neuroinflammation, this action has several downstream effects:

  • Inhibition of Leukocyte Trafficking: By blocking CCR5, this compound prevents the migration of CCR5-expressing monocytes and T-lymphocytes across the blood-brain barrier into the CNS.[6][10]

  • Modulation of Microglial Activation: CCR5 is expressed on microglia, the resident immune cells of the CNS. Its blockade can reduce microglial activation, thereby decreasing the production and release of pro-inflammatory cytokines and neurotoxic factors.[5]

  • Neuroprotection: By dampening the inflammatory cascade, this compound may indirectly protect neurons from damage and death, potentially preserving cognitive function.[5][8]

dot

cluster_0 Extracellular Space cluster_1 Cell Membrane (Microglia / Monocyte) cluster_2 Intracellular Signaling cluster_3 Cellular Response CCL5 CCL5 (RANTES) (Chemokine Ligand) CCR5 CCR5 Receptor CCL5->CCR5 Binds & Activates This compound This compound This compound->CCR5 Blocks Signaling Ca2+ Flux & Downstream Signaling CCR5->Signaling Activates Response Chemotaixs Cytokine Release (Neuroinflammation) Signaling->Response Leads to

Caption: this compound blocks CCL5 binding to the CCR5 receptor.

Quantitative Data Summary

The efficacy of this compound and other CCR5 antagonists has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound

Assay Type Cell Line Ligand/Virus Measurement Result Reference
Chemotaxis Assay Ba/F3-CCR5 MIP-1α (0.3 nM) IC₅₀ < 1.0 nM [1]
Calcium Flux Assay U-87-CCR5 RANTES (10 nM) Inhibition of Ca²⁺ release Potent, similar to SCH-C [1][11]
Antiviral Activity Human PBMCs R5-tropic HIV-1 isolates EC₅₀ 0.04 - 2.3 nM [1]

| Antiviral Activity | Human PBMCs | R5-tropic HIV-1 isolates | EC₉₀ | 0.45 - 18 nM |[1] |

Table 2: In Vivo Effects of CCR2/CCR5 Antagonists in Neuroinflammation/Neuropathy Models

Model Compound Species Key Outcomes Result Reference
Chronic Constriction Injury (CCI) Cenicriviroc Rat Spinal CCL2 mRNA levels Significantly prevented CCI-induced upregulation [12]
Chronic Constriction Injury (CCI) Cenicriviroc Rat Spinal CCL3 mRNA & protein Downregulated CCI-induced elevation [12]
Traumatic Brain Injury (TBI) Maraviroc Mouse Neurological Severity Score Significant improvement vs. vehicle on days 3-7 [8]
Traumatic Brain Injury (TBI) Maraviroc Mouse Inflammatory Factor Release Decreased [8]
Traumatic Brain Injury (TBI) Maraviroc Mouse Microglial Polarization Modulated from M1 to M2 phenotype [8]

| Dementia Model (tauopathy) | Maraviroc | Mouse | Tau Aggregates | Reduced |[13] |

Note: Data for Cenicriviroc (a dual CCR2/CCR5 antagonist) and Maraviroc (another CCR5 antagonist) are included to provide broader context on the therapeutic potential of targeting this pathway in relevant disease models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neuroinflammation models.

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

1. Materials and Reagents:

  • CCR5-expressing cell line (e.g., Ba/F3-CCR5, U-87-CCR5)

  • Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human chemokine (e.g., CCL5/RANTES or MIP-1α/CCL3)

  • This compound (stock solution in DMSO, serially diluted)

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Chemotaxis chamber (e.g., 96-well ChemoTx plate, 5 µm filter)

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

  • Luminometer

2. Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to a density of 1-2 x 10⁶ cells/mL. Harvest and wash cells twice with Assay Buffer. Resuspend cells in Assay Buffer at a final concentration of 2 x 10⁶ cells/mL.

  • Compound Incubation: In a separate plate, mix equal volumes of the cell suspension with 2x concentrations of this compound (or vehicle control - DMSO). Incubate at 37°C for 30 minutes.

  • Chemotaxis Plate Setup:

    • Add 30 µL of Assay Buffer (for negative control) or chemokine solution (e.g., 0.3 nM MIP-1α) to the lower wells of the ChemoTx plate.

    • Carefully place the filter on top of the plate.

    • Add 50 µL of the pre-incubated cell/compound mixture to the top of the filter, corresponding to the wells below.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the filter. Scrape off non-migrated cells from the top of the filter.

    • Place the plate at -80°C for 30 minutes to lyse the migrated cells captured on the underside of the filter.

    • Thaw the plate and add 30 µL of CellTiter-Glo® reagent to the lower wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence units to percentage inhibition relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.

dot

A 1. Prepare CCR5+ Cells & Reagents B 2. Pre-incubate Cells with this compound A->B C 3. Load Chemokine into Lower Chamber A->C D 4. Add Cell/Vicriviroc Mixture to Upper Chamber B->D E 5. Incubate (3-4h, 37°C) Allow Migration D->E F 6. Lyse Migrated Cells & Add Luminescent Reagent E->F G 7. Read Luminescence & Calculate IC50 F->G

Caption: Workflow for an in vitro chemotaxis assay.

Protocol 2: In Vivo Evaluation in a Traumatic Brain Injury (TBI) Model

This protocol describes a study to evaluate the neuroprotective effects of this compound in a mouse model of TBI. This is adapted from methods used to test similar CCR5 antagonists.[8]

1. Animals and Housing:

  • Species: C57BL/6 mice, male, 10-12 weeks old.

  • Housing: Standard housing conditions, 12h light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before surgery. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Group 1: Sham + Vehicle

  • Group 2: TBI + Vehicle

  • Group 3: TBI + this compound (e.g., 10 mg/kg)

3. TBI Induction (Controlled Cortical Impact - CCI):

  • Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine). Confirm depth of anesthesia by pedal withdrawal reflex.

  • Mount the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Make a midline scalp incision and expose the skull.

  • Perform a craniotomy (e.g., 4 mm diameter) over the right parietal cortex, midway between bregma and lambda, keeping the dura intact.

  • Induce TBI using a CCI device with a 3 mm tip. Impact parameters: velocity 4.0 m/s, depth 1.5 mm, dwell time 150 ms.

  • For sham animals, perform the craniotomy but do not induce the impact.

  • Replace the bone flap (if applicable) and suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover in a heated cage.

4. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in saline).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • The first dose should be given 1 hour post-TBI, followed by once-daily injections for a specified duration (e.g., 7 consecutive days).

5. Behavioral and Neurological Assessment:

  • Modified Neurological Severity Score (mNSS): Perform at baseline and on days 1, 3, 7, and 14 post-TBI. The mNSS is a composite score of motor, sensory, balance, and reflex tests.

  • Rotarod Test: Assess motor coordination and balance at the same time points. Train animals for 3 days prior to TBI.

6. Post-mortem Analysis (Day 14):

  • Deeply anesthetize animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution.

  • Section the brains on a cryostat or vibratome.

  • Immunohistochemistry: Stain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal survival (e.g., NeuN), and CCR5 expression.

  • Lesion Volume Measurement: Stain sections with cresyl violet to quantify the volume of damaged tissue.

  • Cytokine Analysis: For a separate cohort of animals, harvest fresh brain tissue from the perilesional cortex at an earlier time point (e.g., day 3), and measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assay.

dot

A 1. Animal Acclimation & Baseline Behavioral Testing B 2. TBI Induction (CCI) or Sham Surgery A->B C 3. Randomize & Administer This compound or Vehicle (1h post-TBI) B->C D 4. Daily Drug Administration & Behavioral Assessments (e.g., mNSS, Rotarod) C->D E 5. Terminal Point (e.g., Day 14) D->E Repeated Measures F 6. Brain Harvest & Post-mortem Analysis (Histology, ELISA) E->F

Caption: Workflow for an in vivo TBI study.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Cell Viability (MTT) Assays with Vicriviroc Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the context of treatment with Vicriviroc, a CCR5 antagonist. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a potent antagonist of the C-C chemokine receptor type 5 (CCR5), primarily developed as an antiretroviral agent to block the entry of HIV-1 into host cells.[1] Beyond its application in virology, the modulation of CCR5 signaling has implications for various cellular processes, including proliferation and survival, making it a target of interest in other therapeutic areas.[2] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] The quantity of formazan produced is directly proportional to the number of living cells.

Data Presentation

While extensive quantitative data from MTT assays specifically for this compound is not widely available in peer-reviewed literature, the general consensus from preclinical and clinical studies is that this compound exhibits minimal toxicity and is well-tolerated.[5] For instance, in studies characterizing its antiviral activity, uninfected drug-treated cytotoxicity controls were maintained, and cell proliferation and viability were assessed, with no significant cytotoxicity reported at effective antiviral concentrations.[6] Other CCR5 antagonists, such as TAK-779, have also shown low cytotoxicity in cell-based assays.[4]

For researchers generating their own data, results from MTT assays with this compound treatment should be presented in a clear, tabular format to facilitate comparison. Below are example tables for presenting such data.

Table 1: Cytotoxicity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
PBMCs720 (Control)100 ± 5.2>100
198 ± 4.8
1095 ± 6.1
5092 ± 5.5
10088 ± 7.3

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should replace this with their own experimental data.

Table 2: Anti-proliferative Effect of this compound on Various Cell Lines

Cell LineTissue of OriginTreatment Duration (hours)This compound IC50 (µM)
Jurkat (T-lymphocyte)Leukemia72> 50
HeLa (cervical cancer)Cervical Cancer72Not Determined
SW620 (colorectal cancer)Colon Cancer72Not Determined

Note: This table is a template for presenting IC50 values across different cell lines. The values are illustrative.

Experimental Protocols

MTT Assay Protocol for Adherent Cells Treated with this compound

This protocol is a standard guideline and may require optimization based on the cell line and specific experimental conditions.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for 24h for attachment seed_cells->incubate_attach add_this compound Add this compound to cells incubate_attach->add_this compound prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound incubate_treat Incubate for desired period (e.g., 24-72h) add_this compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability end End calculate_viability->end CCR5_Signaling_Pathway CCR5 Signaling and its Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor PI3K PI3K CCR5->PI3K Activates MAPK MAPK CCR5->MAPK Activates Chemokines Chemokines (CCL3, CCL4, CCL5) Chemokines->CCR5 Binds and Activates This compound This compound This compound->CCR5 Binds and Inhibits AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival MAPK->CellSurvival

References

Application Notes and Protocols for the Long-Term Stability of Vicriviroc Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] As a noncompetitive allosteric antagonist, this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the receptor.[2] This mechanism of action effectively blocks viral entry and subsequent replication. Given its use in in vitro studies, understanding the stability of this compound in solutions used for cell culture is critical for obtaining reliable and reproducible experimental results.

These application notes provide a summary of the known stability of this compound solutions, protocols for preparing and handling the compound, and methods for assessing its stability and activity in cell culture settings.

Data Presentation: Stability of this compound Solutions

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO

SolventConcentrationStorage TemperatureRecommended Storage Period
DMSO10 mM-20°CUp to 1 month
DMSO10 mM-80°CUp to 6 months

Data extrapolated from supplier recommendations.

Table 2: Expected Stability of this compound in Aqueous Solutions (Based on Structurally Similar Compounds and General Chemical Knowledge)

Solution TypeTemperatureExpected StabilityPotential Degradation Pathways
Cell Culture Media (e.g., DMEM) + 10% FBS37°CModerate; potential for degradation over extended incubation periods (>24-48 hours)Hydrolysis, Oxidation
Aqueous Buffer (pH 7.4)Room TemperatureLimited; susceptible to hydrolysis over timeHydrolysis
Acidic Aqueous Buffer (pH < 5)Room TemperaturePotentially accelerated degradationAcid-catalyzed hydrolysis
Basic Aqueous Buffer (pH > 8)Room TemperaturePotentially accelerated degradationBase-catalyzed hydrolysis

Note: The stability of this compound in cell culture media can be influenced by factors such as pH, exposure to light, and the presence of reactive species. It is recommended to perform stability tests under specific experimental conditions.

Potential Degradation Products

Known metabolites of this compound, which may also be formed through chemical degradation, include O-Desmethylthis compound, this compound N-oxide, and N-Desalkylthis compound. Forced degradation studies on the related CCR5 antagonist, Maraviroc, have shown susceptibility to oxidation and acid-catalyzed hydrolysis, suggesting similar pathways may affect this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound maleate in sterile, anhydrous DMSO. For example, for a compound with a molecular weight of 651.7 g/mol (this compound maleate), dissolve 6.52 mg in 1 mL of DMSO.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium (e.g., DMEM supplemented with 10% FBS) to the desired final concentration immediately before use. Ensure that the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).

  • Application: Add the diluted this compound solution to the cell cultures. For long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.

Protocol 3: Stability Assessment of this compound in Cell Culture Medium (Stability-Indicating HPLC Method)

This protocol is adapted from methods used for other antiretroviral drugs and can be used to determine the stability of this compound under specific cell culture conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in the cell culture medium of interest (e.g., DMEM + 10% FBS) at the highest concentration to be used in experiments.

    • Incubate the solution under the same conditions as the cell culture experiments (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots of the solution.

    • As a control, incubate a parallel set of solutions at 4°C.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) is commonly used for reverse-phase HPLC analysis of similar compounds.

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 210-270 nm).

    • Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 4: Antiviral Activity Assay (HIV-1 p24 Antigen Assay)

This assay is used to determine the potency of this compound in inhibiting HIV-1 replication in primary cells.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Assay Setup:

    • Seed the stimulated PBMCs in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a known amount of an R5-tropic HIV-1 strain.

  • Incubation: Culture the cells for 4-6 days at 37°C.

  • Endpoint Measurement: Measure the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the this compound concentration.

Protocol 5: CCR5 Chemotaxis Assay

This assay measures the ability of this compound to block chemokine-induced cell migration.

  • Cell Preparation: Use a cell line that expresses CCR5 (e.g., Ba/F3-CCR5 cells).

  • Assay Setup:

    • Pre-treat the cells with various concentrations of this compound.

    • Place a chemokine ligand for CCR5 (e.g., MIP-1α) in the lower chamber of a transwell plate.

    • Add the pre-treated cells to the upper chamber.

  • Incubation: Incubate the plate for a few hours to allow for cell migration.

  • Endpoint Measurement: Quantify the number of cells that have migrated to the lower chamber, for example, using a cell viability reagent like CellTiter-Glo.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the chemotactic response (IC₅₀).

Mandatory Visualizations

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Cell_Membrane CCR5->Cell_Membrane 4. Viral Fusion & Entry This compound This compound This compound->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and inhibition by this compound.

Experimental_Workflow_Stability_Assessment A Prepare this compound solution in cell culture medium B Incubate at 37°C, 5% CO₂ A->B C Collect aliquots at 0, 8, 24, 48, 72 hours B->C D Analyze by Stability-Indicating HPLC-UV Method C->D E Quantify remaining this compound vs. time 0 D->E F Determine degradation kinetics E->F

Caption: Workflow for assessing this compound stability in cell culture media.

References

Troubleshooting & Optimization

Vicriviroc Precipitation in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Vicriviroc in cell-based assays, encountering precipitation of the compound in culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and resolve this common issue, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound has low aqueous solubility, which can lead to precipitation when it is introduced into the aqueous environment of cell culture media.[1] Several factors can contribute to this issue, including the final concentration of the compound, the solvent used to dissolve it, the pH of the media, and interactions with media components such as salts and serum proteins.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[4][5] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid cytotoxicity.[1][4][6][7]

Q3: Can I dissolve this compound directly in water or PBS?

A3: Direct dissolution in aqueous solutions like water or phosphate-buffered saline (PBS) is not recommended due to this compound's poor water solubility (0.0362 mg/mL).[1] The maleate salt of this compound shows better aqueous solubility (25 mg/mL), but this requires sonication and warming.[4] For most applications, a DMSO stock solution is the standard and most reliable method.

Q4: How does the pH of the cell culture medium affect this compound's solubility?

Q5: Can components of the cell culture medium itself cause precipitation?

A5: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Divalent cations, such as calcium and magnesium, present in media like DMEM and RPMI-1640, can sometimes interact with pyrimidine-based compounds, potentially leading to the formation of insoluble salts.[8]

Q6: Does the presence of Fetal Bovine Serum (FBS) in the medium affect this compound's solubility?

A6: The effect of FBS is complex. On one hand, serum proteins can bind to hydrophobic compounds, which can either keep them in solution or, conversely, reduce their bioavailable concentration.[9][10] On the other hand, FBS contains various unidentified small molecules and can influence the overall properties of the medium.[11][12] The impact of FBS on this compound precipitation can be concentration-dependent and should be evaluated empirically.[13]

Troubleshooting Guide

Issue: Visible Precipitate After Adding this compound to Cell Culture Media

This is the most common issue encountered. The following step-by-step guide will help you identify the cause and find a solution.

Step 1: Verify Stock Solution Preparation

  • Action: Ensure your this compound stock solution in DMSO is fully dissolved. If you observe any crystals in the stock, gently warm the vial and vortex until all solids are dissolved.

  • Rationale: Undissolved compound in the stock solution is a primary source of precipitation upon dilution into an aqueous medium.

Step 2: Control the Final DMSO Concentration

  • Action: Calculate the final concentration of DMSO in your cell culture medium after adding the this compound stock. Aim for a final DMSO concentration of ≤ 0.1% where possible, and generally no higher than 0.5%.[1][4][14]

  • Rationale: High concentrations of DMSO can be toxic to cells and can also affect the solubility of compounds when diluted.[6][7] A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.[14]

Step 3: Optimize the Dilution Method

  • Action: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.

  • Rationale: Gradual dilution helps to prevent a sudden change in solvent polarity, which can cause hydrophobic compounds to precipitate.[15]

Step 4: Pre-warm the Cell Culture Media

  • Action: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Rationale: Temperature can affect the solubility of small molecules. Adding a compound to cold media can sometimes induce precipitation.

Step 5: Evaluate the Impact of Serum

  • Action: If you are using a serum-containing medium, try preparing the final dilution of this compound in a small volume of serum first, and then add this mixture to the rest of the medium. Alternatively, if your experimental design allows, consider reducing the serum concentration.

  • Rationale: Serum proteins can sometimes help to solubilize hydrophobic compounds.[9] However, the effect can be variable, and optimization may be required.

Data Presentation

PropertyValueSource
Chemical Formula C₂₈H₃₈F₃N₅O₂[PubChem]
Molar Mass 533.63 g/mol [PubChem]
Water Solubility 0.0362 mg/mL[DrugBank]
logP 3.29[DrugBank]
pKa (Strongest Basic) 8.44[DrugBank]
Recommended Solvent DMSO[MCE]
Solubility in DMSO ≥ 100 mg/mL[Selleckchem]
Maleate Salt Water Solubility 25 mg/mL (with ultrasound and warming)[MCE]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube at 37°C for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile tubes for dilution

  • Procedure (for a final concentration of 10 µM in 1 mL of media from a 10 mM stock):

    • Calculate the volume of stock solution needed: (10 µM * 1 mL) / 10 mM = 1 µL.

    • The final DMSO concentration will be 1 µL / 1 mL = 0.1%.

    • Method A (Direct Addition): Add 1 µL of the 10 mM this compound stock solution directly to 1 mL of pre-warmed cell culture medium. Pipette up and down gently to mix.

    • Method B (Serial Dilution - Recommended): a. Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free medium to get a 100 µM solution. Mix well. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of the final cell culture medium (containing serum, if applicable). Mix gently.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock dissolve_stock Warm and vortex stock solution check_stock->dissolve_stock No check_dmso Is final DMSO concentration <= 0.5%? check_stock->check_dmso Yes dissolve_stock->check_stock adjust_dmso Adjust stock concentration or dilution to lower final DMSO % check_dmso->adjust_dmso No check_dilution Are you using serial dilution? check_dmso->check_dilution Yes adjust_dmso->check_dmso use_serial Implement serial dilution protocol check_dilution->use_serial No check_temp Is the media pre-warmed to 37°C? check_dilution->check_temp Yes use_serial->check_dilution warm_media Pre-warm media before adding this compound check_temp->warm_media No check_serum Have you tried pre-mixing with serum? check_temp->check_serum Yes warm_media->check_temp premix_serum Pre-mix with a small volume of serum before final dilution check_serum->premix_serum No contact_support Further investigation needed. Consider formulation with excipients. check_serum->contact_support Yes solution_ok Precipitation Resolved premix_serum->solution_ok

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Contributing_to_Precipitation Potential Factors Contributing to this compound Precipitation cluster_this compound This compound Properties cluster_media Media Components cluster_protocol Protocol Factors This compound This compound Properties low_sol Low Aqueous Solubility hydrophobic Hydrophobic Nature (logP > 3) pka Basic pKa media Cell Culture Media ph pH of Media salts Divalent Cations (Ca²⁺, Mg²⁺) serum Serum Proteins protocol Experimental Protocol dmso High Final DMSO Concentration dilution Rapid Dilution temp Low Temperature precipitation This compound Precipitation low_sol->precipitation hydrophobic->precipitation pka->precipitation ph->precipitation salts->precipitation serum->precipitation dmso->precipitation dilution->precipitation temp->precipitation

Caption: Factors contributing to this compound precipitation.

References

Vicriviroc Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vicriviroc Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving the CCR5 antagonist, this compound.

Troubleshooting Guides & FAQs

This section provides answers to common problems you may encounter during your this compound experiments, from unexpected results in antiviral assays to challenges with experimental setup.

Antiviral Activity Assays

Question: My in vitro antiviral assay shows lower than expected potency for this compound. What are the possible causes and solutions?

Answer:

Several factors can contribute to reduced this compound potency in in vitro assays. Here's a troubleshooting guide:

  • Viral Tropism: this compound is only effective against CCR5-tropic (R5) HIV-1 strains.[1][2] It will not inhibit viruses that use the CXCR4 coreceptor (X4-tropic) or both coreceptors (dual/mixed-tropic).

    • Solution: Confirm the tropism of your viral isolate using a tropism assay like the PhenoSense HIV Entry Assay.[1][3][4] If you are working with a lab-adapted strain, re-verify its coreceptor usage.

  • Suboptimal Drug Concentration and Exposure: Insufficient drug concentration or incubation time can lead to incomplete viral inhibition.

    • Solution: Ensure that the concentrations of this compound used are appropriate for the specific cell type and virus isolate. In some functional assays, prolonged incubation times (e.g., 24 hours) may be necessary to reach equilibrium and observe maximal antagonist potency.[1][5]

  • Emergence of Resistance: Prolonged culture of HIV-1 in the presence of this compound can lead to the selection of resistant variants.[6] Resistance is often associated with mutations in the V3 loop of the gp120 envelope protein.[6]

    • Solution: If you suspect resistance, sequence the envelope gene of your viral culture to identify potential resistance mutations. You can also perform phenotypic assays to confirm a shift in the IC50 value.[7][8]

  • Cell Line and CCR5 Expression: The level of CCR5 expression on the surface of target cells can influence the apparent potency of this compound. Lower CCR5 expression may lead to less efficient viral entry, which can be more easily inhibited.[9][10]

    • Solution: Use cell lines with well-characterized and consistent CCR5 expression levels. Consider using a cell line where CCR5 expression can be induced or modulated to study its effect on this compound activity.[9][10]

  • Compound Stability and Solubility: Degradation or precipitation of this compound in your experimental setup will reduce its effective concentration.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.[11] When diluting into aqueous media, ensure that the final concentration does not exceed its solubility limit to avoid precipitation.

Question: I am observing virologic rebound in my long-term cell culture experiment with this compound. What could be the reason?

Answer:

Virologic rebound, a phenomenon also observed in clinical trials, is a significant concern in long-term experiments.[8][12] The primary reasons are:

  • Selection of Pre-existing Resistant Variants: Your initial viral population may contain a small subpopulation of this compound-resistant or CXCR4-tropic viruses that are selected for under drug pressure.

  • De Novo Emergence of Resistance Mutations: As the virus replicates, mutations can arise in the envelope gene that confer resistance to this compound.

  • Shift in Coreceptor Usage: The virus may evolve to use the CXCR4 coreceptor for entry, rendering the CCR5 antagonist this compound ineffective.[12]

To investigate this, you can collect viral supernatants at different time points and analyze them for:

  • Phenotypic Resistance: Using an assay like the PhenoSense HIV Entry Assay to determine the IC50 of this compound.

  • Genotypic Changes: Sequencing the viral envelope gene to identify resistance mutations.

  • Coreceptor Tropism: Assessing whether the viral population has shifted from R5 to X4 or dual/mixed tropism.

Cytotoxicity Assays

Question: I am seeing unexpected cytotoxicity in my cell cultures treated with this compound. What should I check?

Answer:

While this compound has generally shown a good safety profile in clinical trials, in vitro cytotoxicity can occur.[8] Here are some troubleshooting steps:

  • Compound Concentration: High concentrations of any compound can be toxic to cells.

    • Solution: Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of this compound for your specific cell line. Ensure that the concentrations used in your antiviral assays are well below the CC50.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤0.5%) and that you include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.[13]

  • Purity of the Compound: Impurities in your this compound preparation could be the source of cytotoxicity.

    • Solution: Use a high-purity grade of this compound. If you have concerns, consider obtaining a new batch from a reliable supplier.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.

    • Solution: If you continue to observe cytotoxicity, you might consider using a different cell line that is known to be less sensitive.

Functional Assays (Calcium Flux, GTPγS Binding, Chemotaxis)

Question: In my calcium flux assay, I don't see a clear inhibition of the RANTES-induced signal with this compound. What could be wrong?

Answer:

Issues with calcium flux assays can arise from several factors:

  • Cell Health and Receptor Expression: The responsiveness of your cells is critical.

    • Solution: Ensure your U-87-CCR5 cells (or other CCR5-expressing cells) are healthy and have a good level of CCR5 expression.[1][5] Passage the cells appropriately and check their viability before starting the experiment.

  • Dye Loading and Signal Detection: Proper loading of the calcium-sensitive dye and correct instrument settings are essential.

    • Solution: Follow the manufacturer's protocol for loading the dye (e.g., Fluo-4).[1][5] Optimize the settings on your fluorescence plate reader for excitation and emission wavelengths and signal gain.

  • Ligand Concentration: The concentration of the stimulating ligand (e.g., RANTES) should be optimal.

    • Solution: Perform a dose-response curve for RANTES to determine the EC50 or a concentration that gives a robust but not saturating signal. This will allow you to see a clear window for inhibition by this compound.

  • Incubation Time: The pre-incubation time with this compound might be insufficient.

    • Solution: While some protocols use a short pre-incubation, ensure it's adequate for this compound to bind to the CCR5 receptors.[1][5]

Question: My GTPγS binding assay shows inconsistent results or a poor signal-to-noise ratio. How can I improve it?

Answer:

GTPγS binding assays can be technically challenging. Here are some tips for improvement:

  • Membrane Preparation: The quality of your cell membranes expressing CCR5 is paramount.

    • Solution: Prepare high-quality membranes from cells with a high level of CCR5 expression. Ensure proper homogenization and storage of the membranes to maintain receptor integrity.

  • Assay Buffer Composition: The components of your assay buffer can significantly impact the results.

    • Solution: Optimize the concentrations of Mg2+, GDP, and any detergents like saponin in your buffer.[14][15] Saponin can sometimes improve the accessibility of GTPγS to the G-proteins.[14]

  • Incubation Time and Temperature: Reaching equilibrium is crucial for accurate results.

    • Solution: For antagonists like this compound, a prolonged pre-incubation with the membranes (e.g., 24 hours at 4°C) before adding the stimulating ligand and [35S]GTPγS may be necessary to achieve equilibrium binding and see the full inhibitory effect.[1][5]

  • Non-Specific Binding: High non-specific binding can mask the specific signal.

    • Solution: Include appropriate controls to determine non-specific binding (e.g., a high concentration of non-labeled GTPγS). Optimize washing steps to reduce background noise.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Assays

Assay TypeCell Line/SystemLigand/VirusThis compound Potency (IC50/EC50)Reference
Antiviral ActivityHuman PBMCsHIV-1 isolates0.04 - 2.3 nM (EC50)[1]
Calcium FluxU-87-CCR5 cellsRANTES~16 nM (IC50)[1][5]
GTPγS BindingHTS-hCCR5 cell membranesRANTES4.2 ± 1.3 nM (IC50)[1][5]
ChemotaxisBa/F3-CCR5 cellsMIP-1α< 1 nM (IC50)[1]
CCR5 BindingHTS-hCCR5 cell membranes[3H]SCH-C2.5 nM (Ki)[11]

Experimental Protocols

PhenoSense HIV-1 Entry Assay

This assay measures the ability of a patient-derived or lab-adapted HIV-1 envelope to mediate viral entry into target cells in the presence of an entry inhibitor like this compound.

  • Vector Preparation: Pseudotyped recombinant viruses are generated by co-transfecting HEK293 cells with an HIV-1 genomic vector containing a luciferase reporter gene and an expression vector containing the gp160 envelope sequence of interest.[1]

  • Virus Harvest: Virus stocks are harvested 48 hours after transfection.[1]

  • Infection of Target Cells: U87-CD4-CCR5 target cells are inoculated with the virus stocks in the presence of serial dilutions of this compound.[1]

  • Luciferase Activity Measurement: Infection is quantified by measuring luciferase activity in the target cells 72 hours after inoculation.[1]

  • Data Analysis: The percent inhibition of luciferase activity is plotted against the log10 of the drug concentration to determine the IC50 value.[1]

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium release induced by a CCR5 ligand.

  • Cell Preparation: U-87-CCR5 cells are plated in 96-well plates and loaded with a calcium-sensitive dye, such as Fluo-4.[1][5]

  • Compound Addition: this compound or a vehicle control is added to the cells at various concentrations. A baseline fluorescence reading is taken.[1][5]

  • Ligand Stimulation: After a short incubation with the compound (e.g., 5 minutes), a CCR5 ligand like RANTES is added to stimulate the cells.[1][5]

  • Signal Measurement: The change in fluorescence, indicating calcium mobilization, is immediately measured using a fluorescence plate reader.[1][5]

  • Data Analysis: The percentage of calcium signal inhibition in compound-treated wells compared to control wells is calculated to determine the IC50.

Visualizations

HIV_Entry_and_Vicriviroc_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change in gp120 This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Troubleshooting_Vicriviroc_Antiviral_Assay Start Low this compound Potency Observed CheckTropism Check Viral Tropism Start->CheckTropism IsR5 Is Virus R5-tropic? CheckTropism->IsR5 CheckConcentration Review Drug Concentration & Incubation Time IsR5->CheckConcentration Yes X4orDualMixed Problem: Virus is X4 or Dual/Mixed-tropic. Solution: Use an R5-tropic virus. IsR5->X4orDualMixed No CheckResistance Investigate for Resistance (Sequencing/Phenotyping) CheckConcentration->CheckResistance CheckCellLine Verify CCR5 Expression on Cell Line CheckResistance->CheckCellLine CheckCompound Assess Compound Stability & Solubility CheckCellLine->CheckCompound Proceed Continue Troubleshooting CheckCompound->Proceed

Caption: Troubleshooting workflow for low this compound potency in antiviral assays.

References

Technical Support Center: Optimizing Vicriviroc Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist, Vicriviroc. The focus is on optimizing its concentration to achieve desired experimental outcomes while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the receptor, which in turn prevents the binding of the HIV-1 envelope glycoprotein gp120 to CCR5, thereby inhibiting viral entry into the host cell.[3]

Q2: What is a typical effective concentration (EC50) for this compound in antiviral assays?

The antiviral potency of this compound is high, with geometric mean 50% effective concentrations (EC50s) typically ranging from 0.04 nM to 2.3 nM for inhibiting various HIV-1 isolates in peripheral blood mononuclear cells (PBMCs).[4]

Q3: What is the cytotoxic concentration (CC50) of this compound?

Specific 50% cytotoxic concentration (CC50) values for this compound are not widely reported in publicly available literature. However, during its development, cytotoxicity was monitored, and it has been described as having minimal toxicity at effective antiviral concentrations.[5] For a similar CCR5 antagonist, Maraviroc, the CC50 has been reported to be greater than 10 µM in various cell lines, indicating a high therapeutic index.[3][6] It is recommended that researchers determine the CC50 of this compound in their specific experimental system.

Q4: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration will depend on your specific cell type and experimental goals. It is crucial to determine both the effective concentration for your desired biological effect (e.g., EC50 for viral inhibition) and the cytotoxic concentration (CC50) in your cell system. The goal is to use a concentration that maximizes the desired effect while minimizing cell death. A good starting point is to perform a dose-response curve for both efficacy and cytotoxicity.

Q5: What is the Selectivity Index and why is it important?

The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration (SI = CC50 / EC50).[7] It is a measure of a compound's therapeutic window. A higher SI value is desirable as it indicates that the compound is effective at concentrations far below those that cause cytotoxicity.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed after this compound treatment. This compound concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the CC50 in your specific cell type. Use a concentration well below the CC50 for your experiments.
Cell line is particularly sensitive to the compound or solvent.Test a range of lower this compound concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment as cell density can influence drug sensitivity.
Reagent preparation or storage issues.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
No antiviral effect observed. This compound concentration is too low.Perform a dose-response antiviral assay to determine the EC50 for your specific virus strain and cell type.
The HIV-1 strain is not CCR5-tropic (e.g., CXCR4-tropic).This compound is only effective against CCR5-tropic HIV-1. Confirm the tropism of your viral strain.
Issues with the experimental setup.Review your entire experimental protocol for any potential errors in reagent concentrations, incubation times, or measurement procedures.

Data Presentation

Table 1: Antiviral Activity of this compound against R5-tropic HIV-1 Isolates in PBMCs

CladeIsolateGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)
BBa-L0.382.1
BJR-FL0.553.3
C92MW9590.211.1
GRU5702.318
Various(Panel of 30 isolates)0.04 - 2.30.45 - 18
Data summarized from Strizki et al. (2005).[4]

Table 2: Cytotoxicity Data for the CCR5 Antagonist Maraviroc (as a reference)

Cell LineAssayCC50
HOSMTT> 200 nM
PBMCMTT> 200 nM
TZM-blMTT> 200 µM
VariousNot specified> 10 µM
Data for Maraviroc can be used as a preliminary guide for estimating the therapeutic window of this compound.[2][6]

Experimental Protocols

Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay

This protocol is a general guideline and should be optimized for your specific cell type and laboratory conditions.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
  • Also include a "no-cell" control (medium only) for background absorbance.
  • Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
  • Incubate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.
  • Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average absorbance of the "no-cell" control from all other values.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Vicriviroc_Mechanism_of_Action cluster_0 HIV-1 Viral Entry cluster_1 Inhibition by this compound HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding HostCell Host Cell Membrane CCR5->HostCell 3. Membrane Fusion & Viral Entry This compound This compound BlockedCCR5 CCR5 (Blocked) This compound->BlockedCCR5 Binds to CCR5 NoEntry Viral Entry Inhibited BlockedCCR5->NoEntry gp120_2->BlockedCCR5 Binding Prevented

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for Desired Exposure Time treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Trypan Blue) incubation2->assay measure Measure Signal (e.g., Absorbance, Fluorescence) assay->measure analysis Data Analysis: Plot % Viability vs. Concentration measure->analysis end Determine CC50 analysis->end

Caption: General workflow for determining the CC50 of this compound.

Selectivity_Index_Concept SI Selectivity Index (SI) Ratio SI = CC50 / EC50 CC50 CC50 (50% Cytotoxic Concentration) CC50->Ratio EC50 EC50 (50% Effective Concentration) EC50->Ratio Desirable High SI is Desirable: Indicates a wide therapeutic window Ratio->Desirable

Caption: Conceptual relationship for calculating the Selectivity Index.

References

Vicriviroc Off-Target Ion Channel Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of vicriviroc on ion channels. All quantitative data is summarized for clarity, and detailed experimental protocols for key experiments are provided.

Quantitative Data Summary

The primary reported off-target ion channel effect of this compound is on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical component in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias.[1] this compound was developed as a successor to SCH-C, with a key improvement being its reduced affinity for the hERG channel.[2][3][4]

CompoundTargetAssay TypeCell LineIC50 (μM)Reference
This compound hERG K+ ChannelWhole-cell voltage clampMouse L-929 cells expressing recombinant hERG5.8[5]
SCH-C hERG K+ ChannelWhole-cell voltage clampMouse L-929 cells expressing recombinant hERG1.1[5]

Experimental Protocols

Whole-Cell Voltage Clamp Assay for hERG Channel Inhibition

This protocol is adapted from the methodology used to assess this compound's effect on the hERG potassium channel.[2]

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current using whole-cell patch-clamp electrophysiology.

Materials:

  • Mouse L-929 cells stably expressing recombinant hERG ion channels

  • This compound stock solution (in DMSO)

  • External (superfusion) solution: 144 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 11 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)[2]

  • Internal (pipette) solution: Specific composition may vary, but a typical K-based solution would be appropriate.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Perfusion system

  • Microscope

Methodology:

  • Cell Preparation: Plate the hERG-expressing L-929 cells onto glass coverslips and allow them to adhere.

  • Experimental Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution at a constant flow rate.

    • Maintain the experimental temperature at 35°C.[2]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to equilibrate with the internal solution for several minutes.

  • Voltage Protocol and Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a depolarizing pulse to activate the hERG channels (e.g., to +20 mV for 2 seconds).

    • Follow with a repolarizing step to elicit the characteristic hERG tail current (e.g., to -50 mV for 2 seconds).

    • Record the resulting currents.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the external solution alone.

    • Apply this compound at various concentrations via the perfusion system.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Troubleshooting Guides and FAQs

hERG Assay Troubleshooting
Issue Possible Cause Troubleshooting Steps
Unstable baseline current Poor seal quality (low resistance)Ensure pipette tips are clean and polished. Approach cells gently to form a high-resistance seal (>1 GΩ).
Cell health is compromisedUse cells from a healthy, low-passage culture. Ensure proper osmolarity and pH of solutions.
Perfusion system instabilityCheck for air bubbles or fluctuations in the perfusion flow rate.
No or very small hERG current Low channel expressionUse a cell line with confirmed high-level expression of hERG channels.
Incorrect voltage protocolVerify the voltage clamp protocol is appropriate to elicit hERG currents.
Rundown of the currentInclude ATP and GTP in the internal solution to maintain channel activity. Perform experiments quickly after achieving whole-cell configuration.
High variability in IC50 values Inconsistent drug concentrationsPrepare fresh drug dilutions for each experiment. Ensure accurate pipetting.
Temperature fluctuationsUse a temperature-controlled recording chamber and monitor the bath temperature throughout the experiment.
Cell-to-cell variabilityObtain data from a sufficient number of cells for each concentration to account for biological variability.
Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on ion channels other than hERG?

Q2: My experiment shows a different IC50 for this compound on the hERG channel than what is published. What could be the reason?

A2: Discrepancies in IC50 values can arise from several factors. These include differences in the experimental conditions such as the cell line used (and its expression level of hERG), the specific voltage-clamp protocol, the temperature of the recording, and the composition of the internal and external solutions. It is crucial to carefully control and report all experimental parameters to ensure reproducibility.

Q3: How can I investigate the potential effects of this compound on other ion channels, such as sodium or calcium channels?

A3: To investigate the effects of this compound on other ion channels, you would need to perform similar electrophysiological experiments using cell lines that express the specific ion channel of interest. The general workflow would be similar to the hERG assay, but the voltage protocols would need to be adapted to the specific gating kinetics of the channel you are studying. For example, for voltage-gated sodium channels, you would use rapid activation and inactivation protocols.

Q4: What is the clinical relevance of this compound's hERG inhibition?

A4: Although this compound does inhibit the hERG channel, its potency is significantly lower than that of its predecessor, SCH-C.[5] Clinical studies have been conducted to assess the potential for QT interval prolongation. A dedicated study in healthy subjects found that this compound, at therapeutic and supratherapeutic doses, did not produce any clinically meaningful effect on the QT/QTc interval.[1] This suggests a lower risk of cardiac effects compared to earlier compounds.[3]

Q5: The provided protocol uses a specific cell line. Can I use other cell lines for the hERG assay?

A5: Yes, other cell lines are commonly used for hERG assays, with HEK-293 cells being a popular choice. The critical factor is that the cell line stably expresses a high level of functional hERG channels and has low levels of endogenous currents that could interfere with the hERG current measurement. If you use a different cell line, you may need to optimize the culture and transfection/selection conditions.

Visualizations

Experimental_Workflow_hERG_Assay Experimental Workflow for hERG Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture and Plating (hERG-expressing cells) giga_seal Form Giga-Seal cell_prep->giga_seal sol_prep Prepare External and Internal Solutions sol_prep->giga_seal pipette_prep Pull and Fill Patch Pipettes pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline hERG Current whole_cell->baseline drug_app Apply this compound (various concentrations) baseline->drug_app record Record hERG Current in presence of this compound drug_app->record measure Measure Peak Tail Current record->measure inhibition Calculate % Inhibition measure->inhibition curve_fit Plot Concentration-Response Curve and Fit to Hill Equation inhibition->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: Workflow for assessing this compound's effect on hERG channels.

Troubleshooting_Logic Troubleshooting Unstable hERG Recordings start Unstable hERG Current check_seal Check Seal Resistance (>1 GΩ?) start->check_seal check_cell Assess Cell Health (Morphology, Passage #) check_seal->check_cell Yes improve_seal Improve Pipette Polishing and Sealing Technique check_seal->improve_seal No check_perfusion Inspect Perfusion System (Bubbles, Flow Rate) check_cell->check_perfusion Good use_healthy_cells Use Lower Passage, Healthy Cells check_cell->use_healthy_cells Poor stabilize_perfusion Degas Solutions and Ensure Stable Flow check_perfusion->stabilize_perfusion Unstable stable_recording Stable Recording check_perfusion->stable_recording Stable improve_seal->check_seal use_healthy_cells->check_cell stabilize_perfusion->check_perfusion

Caption: Logic for troubleshooting unstable hERG current recordings.

References

Technical Support Center: Identifying and Mitigating Vicriviroc Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments to identify and characterize resistance to Vicriviroc.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in CCR5, which prevents the HIV-1 envelope glycoprotein gp120 from attaching to the co-receptor, thereby blocking the entry of R5-tropic HIV-1 into the host cell.[1][2]

Q2: How does HIV-1 develop resistance to this compound? A2: Resistance to this compound primarily arises from mutations in the HIV-1 envelope gene (env), which codes for the gp120 and gp41 proteins.[3][4] These mutations can allow the virus to use the this compound-bound form of the CCR5 receptor for entry or, less commonly, lead to a switch in co-receptor usage from CCR5 to CXCR4 (tropism switch).[2][5] Resistance is most often characterized by a reduction in the maximal percent inhibition (MPI), indicating that the virus can still enter cells even at high concentrations of the drug.[3][6]

Q3: What are the key genetic markers of this compound resistance? A3: Mutations in the V3 loop of gp120 are major determinants of this compound resistance.[2][3][6] Specific mutations in the V3 loop and other regions of the envelope protein have been associated with resistance. Additionally, changes in the gp41 subunit, particularly in the fusion peptide region, have been shown to contribute to this compound resistance, often in combination with mutations in gp120.[7]

Q4: How is this compound resistance phenotypically characterized in the lab? A4: Phenotypic resistance to this compound is typically measured using cell-based assays, such as the PhenoSense Entry assay or other single-cycle infectivity assays using pseudoviruses.[8] These assays determine the 50% inhibitory concentration (IC50) and the maximal percent inhibition (MPI). A hallmark of this compound resistance is a significant decrease in the MPI, often to below 95%, rather than a large increase in the IC50 value.[3][6]

Q5: Is there cross-resistance between this compound and other CCR5 antagonists? A5: Yes, HIV-1 variants resistant to this compound can show cross-resistance to other CCR5 antagonists like maraviroc and TAK-779.[8][9] The degree of cross-resistance depends on the specific resistance mutations.

Section 2: Troubleshooting Guides for In Vitro Assays

This section provides solutions to common problems encountered during this compound resistance testing.

Problem Possible Cause(s) Recommended Solution(s)
High background in luciferase/reporter gene assay - Mycoplasma or other microbial contamination of cell cultures.- Contamination of assay reagents.- Autofluorescence/luminescence of test compounds.- Regularly screen cell lines for contamination.- Use sterile, filtered reagents and dedicated pipette sets.- Include a "compound only" control (no cells) to assess background signal.
Low pseudovirus infectivity/titer - Poor transfection efficiency during pseudovirus production.- Suboptimal health or density of producer cells (e.g., 293T).- Degradation of pseudovirus during storage.- Optimize the DNA-to-transfection reagent ratio.- Ensure producer cells are healthy and not overgrown.- Aliquot and store pseudovirus at -80°C; avoid repeated freeze-thaw cycles.
High well-to-well variability - Inconsistent pipetting.- Uneven distribution of cells in the microplate.- "Edge effects" due to evaporation in the outer wells.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure cells are in a single-cell suspension and gently agitate the plate after seeding.- Fill outer wells with sterile PBS or media to maintain humidity.
Inconsistent IC50 or MPI values between experiments - Variation in pseudovirus batches.- Use of target cells at different passage numbers.- Fluctuations in incubator conditions (CO2, temperature).- Prepare and titer a large batch of pseudovirus for use across multiple experiments.- Maintain a consistent cell passage number for assays.- Regularly calibrate and monitor incubator performance.
No significant reduction in MPI for a known resistant clone - The specific mutations may not confer resistance in the chosen cell line.- The assay conditions (e.g., low virus input) may be too stringent.- Test the clone in different cell lines expressing varying levels of CCR5.- Optimize the virus inoculum to ensure it is within the dynamic range of the assay.

Section 3: Quantitative Data Summary

The following tables provide a summary of typical quantitative data for this compound susceptibility.

Table 1: Comparative Phenotypic Susceptibility to this compound
HIV-1 Envelope Phenotype Typical IC50 Fold Change (vs. Wild-Type) Typical Maximal Percent Inhibition (MPI)
Wild-Type (Sensitive) 1> 95%
Partially Resistant 1 - 1080% - 95%
Highly Resistant > 10 (or not calculable)< 80%
Table 2: Examples of this compound Resistance-Associated Mutations
Gene Region Amino Acid Substitution Reference
gp120 V3 Loop Q315E, R321G[4]
gp120 V4 Loop I408T[3]
gp120 C4 Domain G429R[4]
gp41 Fusion Peptide G514V, M518V[7]

Section 4: Experimental Protocols

Generation of this compound-Resistant HIV-1 In Vitro
  • Cell Culture and Virus Stock Preparation:

    • Culture a suitable cell line (e.g., PM-1) or phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).

    • Prepare a high-titer stock of a wild-type R5-tropic HIV-1 isolate.

  • Initial Infection and Drug Escalation:

    • Infect the target cells with the virus stock in the presence of this compound at a concentration close to its IC50.

    • Monitor viral replication by measuring p24 antigen in the culture supernatant.

    • When viral replication is robust, harvest the supernatant and use it to infect fresh cells with a gradually increasing concentration of this compound.

  • Selection and Isolation:

    • Continue this serial passage until the virus can replicate in high concentrations of this compound.

    • Isolate viral RNA from the supernatant of the resistant culture.

  • Characterization:

    • Perform RT-PCR to amplify the env gene.

    • Sequence the env gene to identify mutations.

    • Clone the resistant env gene into an expression vector for phenotypic analysis.

Single-Cycle Pseudovirus Neutralization Assay
  • Pseudovirus Production:

    • Co-transfect 293T cells with an env-deleted HIV-1 backbone plasmid (carrying a luciferase reporter gene) and the plasmid expressing the envelope protein of interest.

    • Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Assay Performance:

    • Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate.

    • Prepare serial dilutions of this compound and add them to the cells.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48-72 hours.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity.

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Determine IC50 and MPI values using non-linear regression analysis.

Section 5: Visualizations

Diagram 1: this compound Mechanism of Action

vicriviroc_mechanism cluster_hiv HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding CCR5 CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding This compound This compound This compound->CCR5 Blocks gp120 Binding

Caption: this compound blocks HIV-1 entry by binding to CCR5.

Diagram 2: Experimental Workflow for Identifying this compound Resistance

resistance_workflow start Start: HIV-1 Isolate selection In Vitro Selection with this compound start->selection rna_extraction Viral RNA Extraction selection->rna_extraction pcr RT-PCR of env gene rna_extraction->pcr sequencing Genotypic Analysis (Sequencing) pcr->sequencing cloning Cloning into Pseudovirus Vector pcr->cloning end End: Resistance Profile sequencing->end phenotyping Phenotypic Analysis (Neutralization Assay) cloning->phenotyping phenotyping->end

Caption: Workflow for genotypic and phenotypic resistance analysis.

Diagram 3: Logical Relationship of Resistance Markers

resistance_logic resistance This compound Resistance genotype Genotypic Changes (env mutations) resistance->genotype phenotype Phenotypic Changes resistance->phenotype v3_mut V3 Loop Mutations genotype->v3_mut gp41_mut gp41 Mutations genotype->gp41_mut mpi Reduced MPI phenotype->mpi Primary Indicator ic50 Increased IC50 phenotype->ic50 Secondary Indicator v3_mut->mpi gp41_mut->mpi

Caption: Relationship between genotypic and phenotypic markers.

References

issues with Vicriviroc solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vicriviroc solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound, in its free base form, is predicted to have low aqueous solubility. One prediction places its water solubility at approximately 0.0362 mg/mL.[1] Due to this low solubility, working with the salt form, this compound maleate, is often recommended to improve its dissolution in aqueous solutions.

Q2: How does the solubility of this compound maleate compare to the free base?

Q3: What solvents are recommended for preparing this compound stock solutions?

For preparing high-concentration stock solutions, organic solvents are recommended.

  • Dimethyl sulfoxide (DMSO): this compound maleate is soluble in DMSO at concentrations up to 50 mg/mL.

  • Ethanol: this compound is also soluble in ethanol.

When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorption of moisture can reduce the solubility of the compound.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound, especially the free base, in aqueous buffers like Phosphate-Buffered Saline (PBS) at high concentrations is likely to be challenging due to its low intrinsic solubility. For in vitro assays, it is common practice to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute this stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5%).

Q5: How does pH influence the solubility of this compound?

This compound is a basic compound. Therefore, its aqueous solubility is expected to be pH-dependent. At lower pH values (acidic conditions), the molecule will be protonated, leading to higher solubility. Conversely, at higher pH values (neutral to basic conditions), the free base is less soluble and may precipitate out of solution. This is a critical consideration when preparing solutions in different buffers or cell culture media.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer or Cell Culture Medium.

Possible Causes:

  • Low Intrinsic Solubility: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit at the specific pH and temperature of the buffer or medium.

  • Solvent Effects: The "salting out" effect can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, causing a rapid decrease in the solubility of the compound.

  • pH Shift: The pH of the final solution may be too high for this compound to remain in its soluble, protonated form. Cell culture media are typically buffered around pH 7.4.

  • Temperature Changes: A decrease in temperature can lower the solubility of some compounds.

Solutions:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the protocol.

  • Optimize the Dilution Method:

    • Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.

    • Consider warming the aqueous solution (e.g., to 37°C) before adding the stock solution, but be mindful of the temperature stability of other components.

  • Use a Co-solvent: For in vivo studies, co-solvents are often used. A common formulation involves a mixture of DMSO, PEG300, and Tween-80. While not always suitable for in vitro cell-based assays, a small percentage of a less toxic co-solvent like propylene glycol or ethanol might be tolerated.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: For in vivo and some in vitro applications, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form inclusion complexes with this compound, enhancing its aqueous solubility.[2]

  • Adjust the pH: If your experimental conditions allow, slightly lowering the pH of the aqueous buffer may help to keep this compound in solution. However, this is often not feasible for cell-based assays.

Issue 2: Inconsistent Results in Biological Assays.

Possible Causes:

  • Precipitation or Aggregation: Undissolved this compound will lead to an inaccurate effective concentration in the assay. Aggregation of the compound can also affect its biological activity.

  • Inaccurate Stock Solution Concentration: Errors in weighing the compound or measuring the solvent volume can lead to incorrect stock concentrations.

  • Degradation: While this compound is generally stable, prolonged storage of stock solutions at room temperature or repeated freeze-thaw cycles might lead to degradation.

Solutions:

  • Visually Inspect Solutions: Before use, always visually inspect your solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps in Issue 1.

  • Verify Stock Concentration: If you have access to analytical instrumentation, you can verify the concentration of your stock solution using methods like UV-Vis spectrophotometry or HPLC.

  • Proper Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Sonication: Briefly sonicating the solution can help to break up small aggregates and ensure a homogenous solution.

Data Presentation

Table 1: Solubility of this compound Forms in Different Solvents

Compound FormSolventReported SolubilityNotes
This compound (Free Base)Water~0.0362 mg/mL (Predicted)[1]
This compound maleateWater25 mg/mLRequires sonication and warming.
This compound maleateDMSO50 mg/mLUse fresh, anhydrous DMSO.
This compound maleateEthanolSoluble (quantitative data not specified)

Experimental Protocols

Protocol 1: Preparation of a this compound Maleate Stock Solution in DMSO

Materials:

  • This compound maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound maleate powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Assessing this compound Solubility in an Aqueous Buffer

Materials:

  • This compound (free base or maleate salt)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow start Start: Weigh this compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Buffer/Medium stock_solution->dilute final_solution Final Working Solution dilute->final_solution troubleshoot Troubleshoot Precipitation dilute->troubleshoot Precipitation? assay Perform Experiment/ Assay final_solution->assay troubleshoot->dilute Adjust Protocol

Caption: Workflow for preparing this compound working solutions.

logical_relationship solubility This compound Aqueous Solubility factors Influencing Factors solubility->factors ph pH factors->ph temperature Temperature factors->temperature salt_form Salt Form (e.g., Maleate) factors->salt_form cosolvents Co-solvents/ Excipients factors->cosolvents concentration Concentration factors->concentration

Caption: Factors influencing this compound's aqueous solubility.

References

how to address low signal in Vicriviroc calcium flux assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Vicriviroc calcium flux assays.

Troubleshooting Guide: Low Signal in this compound Calcium Flux Assays

A low signal in a this compound calcium flux assay can manifest as a small dynamic range between the baseline and the agonist-stimulated signal, or a weak inhibitory effect of this compound. This guide provides a systematic approach to identifying and resolving common causes of low signal.

Step 1: Assess the Agonist-Induced Signal

Before troubleshooting the inhibitory effect of this compound, it is crucial to ensure a robust and reproducible signal from your CCR5 agonist (e.g., RANTES/CCL5).

Issue: The fluorescence signal upon agonist addition is weak or absent.

Possible Cause Recommended Solution
Suboptimal Agonist Concentration Perform a dose-response curve for your agonist (e.g., RANTES) to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Using an agonist concentration that is too low will result in a weak signal, while a concentration that is too high can cause receptor desensitization or signal saturation.[1]
Poor Cell Health or Low CCR5 Expression Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Passage number can affect GPCR expression levels. Confirm CCR5 expression using flow cytometry or another suitable method. There can be significant inter-individual variability in CCR5 expression.[2]
Improper Dye Loading Optimize dye loading conditions, including dye concentration and incubation time and temperature. Inadequate loading will result in a low intracellular dye concentration. Conversely, prolonged incubation or high dye concentrations can be cytotoxic. Refer to the dye manufacturer's protocol for guidance.
Issues with Agonist Integrity Ensure the agonist is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh agonist dilutions for each experiment.
Instrument Settings Verify that the fluorescence plate reader's excitation and emission wavelengths are correctly set for your chosen calcium-sensitive dye (e.g., Fluo-4 Ex/Em: ~490/525 nm). Adjust the instrument's gain or sensitivity settings to ensure the signal is within the linear range of detection.
Step 2: Troubleshoot the Inhibition by this compound

Once a robust agonist signal is established, you can troubleshoot the inhibitory effect of this compound.

Issue: this compound shows weak or no inhibition of the agonist-induced calcium signal.

Possible Cause Recommended Solution
Inadequate this compound Pre-incubation The pre-incubation time of the antagonist with the cells before agonist addition is critical. A short incubation may not be sufficient for the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 5-30 minutes, but this may need to be optimized.[3]
Incorrect this compound Concentration Perform a concentration-response curve for this compound to determine its IC50 (the concentration that causes 50% inhibition of the agonist response). The expected IC50 for this compound is in the low nanomolar range.[4]
Agonist Concentration Too High If the agonist concentration is too high (saturating), it can be difficult to see a competitive antagonist's inhibitory effect. Using the pre-determined EC80 of the agonist is recommended for antagonist assays to provide an optimal signal window for detecting inhibition.[1]
This compound Integrity Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a calcium flux assay?

A1: this compound is an antagonist of the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR). In a calcium flux assay, a CCR5 agonist like RANTES (CCL5) is used to stimulate the receptor. This activation leads to a signaling cascade that results in the release of calcium from intracellular stores, which is detected by a calcium-sensitive dye. This compound binds to CCR5 and prevents the agonist from binding and initiating this signaling cascade, thus inhibiting the calcium flux.[2][5]

Q2: What is a typical signal window I should expect in a this compound calcium flux assay?

A2: The signal window, often expressed as a signal-to-background (S/B) or signal-to-noise (S/N) ratio, is highly dependent on the cell line, instrument, and assay conditions. A robust agonist-induced signal may have an S/B ratio of 2.5 or higher.[6] For an antagonist, the key is to have a large enough window between the uninhibited (agonist only) and the fully inhibited (agonist + high concentration of this compound) signal. A 50% or greater inhibition of the agonist response is typically considered a robust effect.

Q3: Why is the RANTES/CCL5-induced calcium signal sometimes transient or biphasic?

A3: The calcium signal induced by RANTES can be biphasic. The initial transient peak is due to the release of calcium from intracellular stores (like the endoplasmic reticulum). This can be followed by a more sustained, lower-level increase in calcium due to influx from the extracellular space.[6] It is important to capture the initial peak, as this is typically the most robust part of the signal.

Q4: Can I use a "no-wash" calcium flux kit for my this compound assay?

A4: Yes, no-wash calcium flux kits are designed to simplify the assay protocol by eliminating the need for cell washing steps after dye loading. These kits typically include a quencher that masks the signal from extracellular dye, reducing background fluorescence. They are generally suitable for antagonist screening assays.

Q5: What are some key controls to include in my this compound calcium flux assay?

A5:

  • Negative Control (No Agonist): Cells with dye but without agonist or this compound to determine the baseline fluorescence.

  • Positive Control (Agonist Only): Cells with dye and agonist (at EC80) to determine the maximal uninhibited signal.

  • This compound Only Control: Cells with dye and the highest concentration of this compound to ensure it does not have any agonist activity on its own.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for this compound and the agonist to control for any effects of the solvent.

Experimental Protocols

Detailed Protocol for this compound Calcium Flux Assay

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • U-87-CCR5 cells (or other suitable CCR5-expressing cell line)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • RANTES/CCL5 (agonist)

  • This compound (antagonist)

  • Ionomycin (positive control for cell viability and dye loading)

Procedure:

  • Cell Plating:

    • Seed U-87-CCR5 cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).

    • Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Antagonist Addition:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • Add the desired concentrations of this compound to the appropriate wells.

    • Incubate for 5-30 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare the RANTES/CCL5 agonist solution at a concentration that will give an EC80 response (e.g., 10 nM).[3]

    • Use a fluorescence plate reader with an integrated liquid handling system to add the RANTES solution to the wells while simultaneously initiating kinetic reading.

    • Measure fluorescence intensity (Ex/Em ~490/525 nm) every 1-2 seconds for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the baseline fluorescence before agonist addition.

    • Calculate the peak fluorescence response after agonist addition.

    • The signal can be expressed as the change in fluorescence (Peak - Baseline) or as a ratio (Peak / Baseline).

    • For this compound inhibition, calculate the percentage of inhibition relative to the agonist-only control.

    • Plot the percent inhibition against the this compound concentration to determine the IC50.

Parameter Typical Range/Value
Cell Seeding Density 40,000 - 80,000 cells/well (96-well plate)
Fluo-4 AM Concentration 2 - 5 µM
Dye Loading Time 60 min at 37°C, then 30 min at RT
This compound Pre-incubation 5 - 30 minutes
RANTES (CCL5) Concentration EC80 (e.g., ~10 nM)[3]
This compound IC50 Low nanomolar range[4]

Visualizations

Vicriviroc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANTES RANTES (Agonist) CCR5 CCR5 Receptor RANTES->CCR5 Binds & Activates This compound This compound (Antagonist) This compound->CCR5 Binds & Blocks G_protein G Protein Activation CCR5->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Fluo4 Fluo-4 + Ca²⁺ Ca_release->Fluo4 Binds to Signal Fluorescence Signal Fluo4->Signal

Caption: Signaling pathway of CCR5 activation and this compound inhibition.

Troubleshooting_Workflow Start Start: Low Signal in Assay Check_Agonist_Signal Is the Agonist-Induced Signal Robust? Start->Check_Agonist_Signal Troubleshoot_Agonist Troubleshoot Agonist Signal: - Agonist Concentration (EC80) - Cell Health/CCR5 Expression - Dye Loading - Instrument Settings Check_Agonist_Signal->Troubleshoot_Agonist No Check_Antagonist_Signal Is this compound Inhibition Weak or Absent? Check_Agonist_Signal->Check_Antagonist_Signal Yes Troubleshoot_Agonist->Check_Agonist_Signal Troubleshoot_Antagonist Troubleshoot Antagonist Signal: - this compound Pre-incubation Time - this compound Concentration (IC50) - Agonist Concentration (not too high) - this compound Integrity Check_Antagonist_Signal->Troubleshoot_Antagonist Yes End Assay Optimized Check_Antagonist_Signal->End No Troubleshoot_Antagonist->Check_Antagonist_Signal

Caption: Troubleshooting workflow for low signal in this compound calcium flux assays.

References

Vicriviroc hERG Channel Activity: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hERG channel activity of vicriviroc. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and provide clarity on the potential cardiac safety profile of this CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG channel activity of this compound?

A1: this compound was developed to have diminished affinity for the human ether-a-go-go-related gene (hERG) potassium ion channel compared to its predecessor, SCH-C.[1][2] In preclinical studies, this compound demonstrated significantly weaker activity against the hERG channel, with a reported half-maximal inhibitory concentration (IC50) of 5.8 µM.[3] This suggests a reduced potential for causing cardiac-related side effects.[1]

Q2: Does this compound cause QT interval prolongation?

A2: Clinical studies have shown that this compound does not produce clinically meaningful prolongation of the QT/QTc interval at both therapeutic and supratherapeutic doses.[4][5] This is in contrast to its predecessor, SCH-C, which was associated with modest, dose-dependent QTc prolongation.[1][2]

Q3: What are the key differences in hERG activity between this compound and other CCR5 antagonists?

A3: this compound was specifically engineered to have a better cardiac safety profile than earlier CCR5 antagonists like SCH-C. The IC50 value for this compound's inhibition of the hERG channel is nearly sixfold higher than that of SCH-C, indicating lower potency for hERG blockade. For a detailed comparison with other CCR5 antagonists, please refer to the data tables below.

Quantitative Data Summary

The following tables provide a comparative overview of the hERG inhibitory potency of this compound and other relevant compounds.

Table 1: hERG Channel Inhibition by CCR5 Antagonists

CompoundIC50 (µM)Primary Target IC50/Ki (nM)Notes
This compound 5.8[3]2.5 (Ki)[3]Developed for reduced hERG affinity.
SCH-C 1.1Not specifiedPredecessor to this compound with known QTc prolongation.
Maraviroc >10[5]6.4 (IC50)Approved CCR5 antagonist with a favorable cardiac safety profile.[5]
Aplaviroc Not specified0.1-0.4 (IC50)Development halted due to hepatotoxicity, not hERG-related issues.

Table 2: hERG Channel Inhibition by Control Compounds

CompoundIC50 (µM)Class
Terfenadine 0.0049 - 0.033Antihistamine (Positive Control)
Cisapride 0.012 - 0.027Prokinetic Agent (Positive Control)
Astemizole 0.001 - 0.009Antihistamine (Positive Control)

Experimental Protocols

hERG Inhibition Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology used to determine the IC50 value of this compound on the hERG potassium channel.

1. Cell Culture:

  • Mouse L-929 cells stably expressing recombinant hERG ion channels are used.[1]

  • Cells are cultured under standard conditions until reaching appropriate confluency for experiments.

2. Solutions:

  • External Solution (HEPES-buffered superfused salt solution): 144 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 11 mM glucose, 10 mM HEPES-NaOH. The pH is adjusted to 7.4.[1]

  • Internal Solution (Pipette solution): 140 mM KCl, 3 mM Mg-ATP, 5 mM EGTA, 0.3 mM MgCl₂, 10 mM HEPES-NaOH. The pH is adjusted to 7.2.[1]

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp experiments are performed at 35°C.[1]

  • Glass micropipettes with a resistance of 1.5 to 2.2 MΩ are used.[1]

  • Cells are voltage-clamped at a holding potential of -70 mV.[1]

  • hERG currents are elicited by applying voltage command pulses to 0 mV at a frequency of 0.1 Hz.[1]

  • Series resistance is continuously monitored and maintained below 10 MΩ.[1]

4. Data Analysis:

  • The effect of this compound is assessed by applying various concentrations to the external solution.

  • The percentage of current inhibition is calculated at each concentration.

  • The IC50 value is determined by fitting the concentration-response data to a suitable model.

Troubleshooting Guides

Issue 1: Unstable Gigaseal Formation

  • Question: I am having difficulty obtaining a stable high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane. What could be the cause and how can I troubleshoot it?

  • Answer:

    • Cell Health: Ensure you are using healthy, viable cells. Unhealthy cells often have fragile membranes that are difficult to seal.

    • Pipette Tip: The quality of the pipette tip is crucial. Fire-polishing the pipette tip can create a smoother surface, which aids in seal formation.

    • Solution Osmolarity: A slight osmotic gradient between the internal and external solutions can facilitate sealing. Typically, the internal solution should have a slightly lower osmolarity than the external solution.

    • Mechanical Stability: Vibrations in the setup can disrupt seal formation. Ensure the microscope and manipulators are on a vibration-isolation table.

    • Application of Suction: Apply gentle and controlled suction. Abrupt or excessive suction can rupture the membrane patch.

Issue 2: hERG Current Rundown

  • Question: The amplitude of my hERG current decreases over the course of the experiment, even in the absence of a test compound. How can I minimize this "rundown"?

  • Answer:

    • Intracellular ATP: The rundown of hERG current is often associated with the washout of essential intracellular components. Including Mg-ATP (typically 2-5 mM) in the internal pipette solution is critical to maintain channel activity.

    • Perforated Patch-Clamp: If rundown persists, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method preserves the integrity of the intracellular environment, minimizing washout and rundown.

    • Temperature: hERG currents can be sensitive to temperature fluctuations. Maintaining a stable temperature throughout the experiment is important.

    • Time Control: For pharmacological experiments, it is crucial to have a stable baseline recording before applying the compound and to account for any residual rundown during data analysis. A time-matched vehicle control can help to correct for rundown.

Issue 3: High Leak Current

  • Question: I am observing a large leak current, which is interfering with the measurement of the hERG tail current. What are the potential solutions?

  • Answer:

    • Seal Resistance: A low seal resistance is a primary cause of high leak currents. Aim for a seal resistance of at least 1 GΩ. If the seal is poor, discard the cell and start with a new one.

    • Voltage Protocol: Use a voltage protocol that includes a step to a potential where hERG channels are closed (e.g., -50 mV from a holding potential of -80 mV) to measure the leak current. This leak current can then be subtracted from the total current to isolate the hERG-specific current.

    • Cell Line Quality: The expression level and health of the hERG-expressing cell line can influence leak currents. Ensure the cell line is well-maintained and not passaged excessively.

Visualizations

hERG_Troubleshooting_Workflow cluster_start Start: hERG Patch-Clamp Experiment cluster_sealing Seal Formation cluster_recording Data Acquisition cluster_analysis Data Analysis Start Initiate Experiment ObtainSeal Attempt Gigaseal Formation Start->ObtainSeal SealSuccess Gigaseal > 1 GΩ? ObtainSeal->SealSuccess TroubleshootSeal Troubleshoot Sealing: - Check Cell Health - Fire-Polish Pipette - Adjust Osmolarity - Minimize Vibrations SealSuccess->TroubleshootSeal No RecordBaseline Record Baseline hERG Current SealSuccess->RecordBaseline Yes TroubleshootSeal->ObtainSeal StableCurrent Stable Current? RecordBaseline->StableCurrent TroubleshootRundown Troubleshoot Rundown: - Ensure ATP in Internal Solution - Consider Perforated Patch - Maintain Stable Temperature StableCurrent->TroubleshootRundown No ApplyCompound Apply this compound StableCurrent->ApplyCompound Yes TroubleshootRundown->RecordBaseline RecordData Record Experimental Data ApplyCompound->RecordData LeakCurrent High Leak Current? RecordData->LeakCurrent AnalyzeData Analyze Data & Calculate IC50 FinalResult Final IC50 Value AnalyzeData->FinalResult LeakCurrent->AnalyzeData No TroubleshootLeak Troubleshoot Leak: - Ensure High Seal Resistance - Use Leak Subtraction Protocol - Check Cell Line Quality LeakCurrent->TroubleshootLeak Yes TroubleshootLeak->RecordData Vicriviroc_hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_ion_out K+ (extracellular) hERG->K_ion_out Repolarization Cardiac Repolarization hERG->Repolarization Contributes to QT_Prolongation QT Prolongation Risk hERG->QT_Prolongation Inhibition can lead to K_ion_in K+ (intracellular) K_ion_in->hERG K+ Efflux This compound This compound This compound->hERG Weak Inhibition (High IC50)

References

Technical Support Center: Troubleshooting Chemotaxis Assays with Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in chemotaxis assays using the CCR5 antagonist, Vicriviroc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to work in a chemotaxis assay?

A1: this compound is a potent and selective noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] In a chemotaxis assay, CCR5-expressing cells are expected to migrate along a concentration gradient of a CCR5 ligand, such as MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).[2][3][4] this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents these chemokines from binding and initiating the downstream signaling required for cell migration.[1][5] Therefore, the expected result of adding this compound to a CCR5-mediated chemotaxis assay is the inhibition of cell migration.

Q2: What are the typical cell lines and chemoattractants used in chemotaxis assays with this compound?

A2: Commonly used cell lines are those that have been engineered to stably express human CCR5, such as the murine Ba/F3 B-cell line (Ba/F3-CCR5).[2][3] Chemoattractants are the natural ligands for CCR5, typically used at low nanomolar concentrations. A representative example is MIP-1α at a concentration of 0.3 nM.[2][3][6]

Q3: What is a typical IC50 value for this compound in a chemotaxis assay?

A3: In a chemotaxis assay using Ba/F3-CCR5 cells and MIP-1α as the chemoattractant, this compound has been shown to have an IC50 (the concentration that inhibits 50% of the chemotactic response) below 1 nM.[2]

Troubleshooting Guide for Unexpected Results

This guide addresses specific unexpected outcomes in a question-and-answer format.

Unexpected Result 1: No Inhibition of Chemotaxis (or even increased migration) in the presence of this compound.

Q: We are not observing the expected inhibition of cell migration with this compound. In some instances, we see a slight increase in migration compared to the control. What could be the cause?

A: This is a complex issue with several potential causes. Here is a step-by-step guide to troubleshoot this unexpected result:

1. Confirm the Chemotaxis is CCR5-Dependent:

  • Is your chemoattractant specific to CCR5? While MIP-1α and MIP-1β are relatively specific to CCR5, RANTES can also bind to other receptors like CCR1 and CCR3. If your cells express these other receptors, you may be observing migration that is not mediated by CCR5 and therefore not inhibitable by this compound.

  • Action:

    • Run a control experiment with a different CCR5-specific chemoattractant.

    • Verify the receptor expression profile of your cell line.

2. Rule out Off-Target Effects or Experimental Artifacts:

  • Could this compound be acting on other receptors? While this compound is highly selective for CCR5, at very high concentrations, off-target effects are a remote possibility.

  • Is there an issue with the experimental setup? High background migration in your control wells (no chemoattractant) can mask the inhibitory effect of this compound.

  • Action:

    • Perform a dose-response curve for this compound. An unusual dose-response relationship may suggest off-target effects.

    • Carefully check your negative controls. High migration in the absence of a chemoattractant points to a problem with the assay itself (see "High Background Migration" section below).

3. Consider the Possibility of Chemokinesis:

  • Is the observed movement directed (chemotaxis) or random (chemokinesis)? Chemokinesis is an increase in random, non-directional cell movement. Some compounds can induce chemokinesis.

  • Action:

    • Perform a checkerboard analysis where different concentrations of this compound and the chemoattractant are placed in both the upper and lower chambers of the Boyden assay. This can help differentiate between chemotaxis and chemokinesis.[7]

4. Review Cell Health and Assay Conditions:

  • Are the cells healthy and viable? Stressed or unhealthy cells can behave unpredictably.

  • Is the this compound stock solution properly prepared and stored? Degradation of the compound will lead to a loss of activity.

  • Action:

    • Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.

    • Prepare fresh dilutions of this compound from a properly stored stock for each experiment.

Unexpected Result 2: High Background Migration in Control Wells

Q: Our negative control wells (no chemoattractant) show a high level of cell migration. Why is this happening and how can we fix it?

A: High background migration can obscure your results and make it difficult to assess the true effect of this compound. Here are the common causes and solutions:

  • Cause 1: Presence of Unintended Chemoattractants: Fetal Bovine Serum (FBS) is a potent chemoattractant.[8] If your assay medium contains FBS, it can cause high background migration.

    • Solution: Serum-starve your cells for 12-24 hours before the assay and use a serum-free medium in both the upper and lower chambers.[9]

  • Cause 2: Suboptimal Cell Density: Too high a cell density can lead to "spontaneous" migration due to overcrowding.

    • Solution: Perform a cell titration experiment to determine the optimal cell seeding concentration that gives a low background signal but a robust response to the chemoattractant.[10]

  • Cause 3: Mechanical Issues with the Assay System: For Boyden chamber assays, an incorrect pore size or air bubbles trapped under the membrane can lead to artifacts.

    • Solution: Ensure the membrane pore size is appropriate for your cell type (typically 3-8 µm for leukocytes).[10] Carefully assemble the chamber to avoid trapping air bubbles.

  • Cause 4: Poor Cell Health: Unhealthy or dying cells can passively fall through the pores of the membrane.

    • Solution: Always check cell viability before starting the experiment.

Unexpected Result 3: Inconsistent and Irreproducible Results

Q: We are getting highly variable results between replicate wells and between experiments. What can we do to improve reproducibility?

A: Inconsistent results are a common challenge in chemotaxis assays. Here are key areas to focus on for improvement:

  • Cause 1: Inconsistent Cell Handling: Variations in cell number, viability, and passage number can all contribute to variability.

    • Solution: Use cells within a consistent and low passage number range.[9] Ensure accurate cell counting and a uniform single-cell suspension before seeding.[9]

  • Cause 2: Pipetting Errors: Inaccurate pipetting of cells, chemoattractant, or this compound will lead to significant variability.

    • Solution: Use calibrated pipettes and take care to ensure accurate and consistent dispensing.

  • Cause 3: Uneven Cell Distribution: If cells are not evenly distributed across the membrane, you will get variable counts.

    • Solution: After seeding, gently tap the plate to ensure an even distribution of cells. Allow the plate to sit at room temperature for a few minutes before placing it in the incubator.[9]

  • Cause 4: Temperature and Incubation Time Fluctuations: Variations in incubation time and temperature can affect cell migration rates.

    • Solution: Use a calibrated incubator and ensure consistent incubation times for all experiments.[11]

Summary of Quantitative Data

The following table summarizes key quantitative parameters for a standard chemotaxis assay with this compound.

ParameterValueCell TypeChemoattractantReference
This compound IC50 < 1 nMBa/F3-CCR5MIP-1α (0.3 nM)[2]
Cell Seeding Density 2.5 x 10^6 cells/mLBa/F3-CCR5-[2]
Incubation Time 2 hoursBa/F3-CCR5MIP-1α (0.3 nM)[2]
Membrane Pore Size 5 µmBa/F3-CCR5-[2]

Experimental Protocols

Detailed Protocol: Boyden Chamber Chemotaxis Assay

This protocol is adapted from established methods for assessing the effect of this compound on CCR5-mediated chemotaxis.[2][12][13][14][15][16][17][18][19]

Materials:

  • CCR5-expressing cells (e.g., Ba/F3-CCR5)

  • Chemotaxis Buffer (e.g., RPMI + 1% FBS)

  • Chemoattractant (e.g., MIP-1α)

  • This compound

  • Boyden chamber apparatus (e.g., 96-well ChemoTx plate with 5 µm pores)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., Cell Titer Glow)

  • Plate reader for luminescence

Procedure:

  • Cell Preparation:

    • Culture CCR5-expressing cells to a sufficient density.

    • If necessary, serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest the cells and perform a cell count and viability assessment. Ensure viability is >95%.

    • Resuspend the cells in Chemotaxis Buffer at a pre-optimized concentration (e.g., 2.5 x 10^6 cells/mL).[2]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Chemotaxis Buffer.

    • Pre-treat the cell suspension with the various concentrations of this compound for 1 hour at 37°C.[2] Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Assay Setup:

    • Prepare the chemoattractant solution in Chemotaxis Buffer at the desired concentration (e.g., 0.3 nM MIP-1α).[2]

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • For negative controls, add Chemotaxis Buffer without chemoattractant to some lower wells.

    • Carefully place the filter membrane over the lower wells.

    • Pipette the pre-treated cell suspension into the upper chamber of the corresponding wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a pre-optimized duration (e.g., 2 hours).[2]

  • Detection and Data Analysis:

    • After incubation, carefully remove the upper chamber.

    • Wipe away the non-migrated cells from the top surface of the membrane.

    • Quantify the migrated cells on the bottom of the membrane using a suitable method. For example, using a luminescent cell viability assay like Cell Titer Glow.[2]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (MIP-1α, MIP-1β, RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds & Activates This compound This compound This compound->CCR5 Allosteric Antagonist (Inhibits) G_Protein Gαi Protein Activation CCR5->G_Protein Conformational Change Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling_Cascade Actin_Polymerization Actin Polymerization & Cytoskeletal Rearrangement Signaling_Cascade->Actin_Polymerization Chemotaxis Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Boyden Chamber Assay

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Cells (Harvest, Count, Resuspend) C 3. Pre-treat Cells with this compound (1h, 37°C) A->C B 2. Prepare this compound & Chemoattractant Dilutions B->C F 6. Add Treated Cells to Upper Chamber C->F D 4. Add Chemoattractant to Lower Chamber E 5. Assemble Chamber (Place membrane) D->E E->F G 7. Incubate (e.g., 2h, 37°C) F->G H 8. Remove Non-migrated Cells G->H I 9. Quantify Migrated Cells (e.g., Luminescence) H->I J 10. Analyze Data (Calculate % Inhibition, IC50) I->J

Caption: Workflow for a Boyden chamber chemotaxis assay with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Result in Chemotaxis Assay Q1 High Migration in Negative Control? Start->Q1 A1 Troubleshoot High Background: - Serum-starve cells - Optimize cell density - Check for air bubbles Q1->A1 Yes Q2 No Inhibition with this compound? Q1->Q2 No A2_1 Verify CCR5-dependence: - Use specific chemoattractant - Check receptor expression Q2->A2_1 Yes A2_2 Check Compound & Cells: - Confirm this compound activity - Assess cell viability Q2->A2_2 A2_3 Consider Chemokinesis: - Perform checkerboard assay Q2->A2_3 Q3 Inconsistent Results? Q2->Q3 No A3 Improve Reproducibility: - Standardize cell handling - Calibrate pipettes - Ensure even cell distribution Q3->A3 Yes

Caption: Decision tree for troubleshooting unexpected chemotaxis assay results.

References

preventing Vicriviroc degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Vicriviroc in experimental setups.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: Proper preparation and storage of stock solutions are critical to maintaining the integrity of this compound. It is recommended to prepare a high-concentration stock solution in an appropriate solvent and store it in aliquots to avoid repeated freeze-thaw cycles.

  • Solvents: this compound maleate is soluble in DMSO (50 mg/mL) and water (25 mg/mL). For cellular assays, it is common to prepare a primary stock solution in 100% DMSO.[1]

  • Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Solutions should be stored in tightly sealed vials to prevent evaporation and moisture absorption.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the compound is subjected to, which can lead to degradation.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors related to the handling and stability of this compound. Here are a few troubleshooting steps:

  • Compound Degradation: Ensure that your stock solution is within its recommended storage period and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution from a new batch of solid compound.

  • Working Solution Instability: It is best practice to prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.[1] Degradation can occur in aqueous media over time.

  • pH of Experimental Media: The stability of small molecules can be pH-dependent.[2][3] Significant shifts in the pH of your cell culture media or assay buffer during the experiment could potentially affect this compound's stability and activity. Ensure your buffers are robust.

Q3: Is this compound sensitive to light?

A3: There is no specific public data confirming the photosensitivity of this compound. However, as a general precaution for handling organic small molecules, it is advisable to protect them from prolonged exposure to direct light.

  • Storage: Store solid this compound and its solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light.[4][6]

  • Handling: When preparing solutions and conducting experiments, minimize the exposure time to ambient light.[6] Working in a dimly lit area or using light-blocking covers for plates can be beneficial.[5][6]

Q4: What is the optimal pH for working with this compound?

A4: A specific pH stability profile for this compound is not publicly available. However, most cell-based assays are conducted at a physiological pH of around 7.4. It is crucial to maintain a stable pH within your experimental system, as significant deviations to acidic or basic conditions can lead to the degradation of many small molecules through hydrolysis or other reactions.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in a multi-day experiment. Degradation of this compound in the aqueous experimental medium.Prepare fresh working solutions of this compound daily. If possible, replenish the experimental medium with fresh this compound at regular intervals.
High variability between replicate wells or experiments. Inconsistent handling of this compound solutions. This could be due to repeated freeze-thaw cycles of the stock solution, or degradation of the working solution.Use single-use aliquots of the stock solution. Prepare a master mix of the working solution to add to all replicate wells to ensure consistency.
Precipitation of this compound in the experimental medium. The final concentration of DMSO from the stock solution is too high, or the solubility of this compound in the aqueous medium is exceeded.Ensure the final DMSO concentration in your assay is typically below 0.5% to avoid solvent effects and precipitation. If solubility is an issue, you may need to explore the use of other formulation strategies, although this may impact your experimental system.
Unexpected or off-target effects observed. Potential degradation of this compound into active or toxic byproducts.While there is no specific data on this compound's degradation products, ensuring the compound's stability by following proper handling and storage procedures is the best way to mitigate this risk. If problems persist, consider obtaining a new batch of the compound and performing quality control.

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experimental assays.

Materials:

  • This compound (solid form)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

General Protocol for a Cell-Based Assay

Objective: To provide a general workflow for using this compound in a cell-based assay while minimizing degradation.

Procedure:

  • Culture cells to the desired density in a multi-well plate.

  • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare a series of dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control.

  • Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubate the plate under standard cell culture conditions. If the experiment runs for multiple days, consider replacing the medium with freshly prepared this compound-containing medium daily.

  • To minimize light exposure, keep the plate covered or in a dark incubator as much as possible.

  • At the end of the incubation period, perform the desired assay to measure the effect of this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use solid Weigh solid this compound dissolve Dissolve in DMSO solid->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment dilute Prepare working solution in media thaw->dilute treat Treat cells dilute->treat incubate Incubate (protect from light) treat->incubate analyze Analyze results incubate->analyze

Workflow for this compound handling from stock preparation to experimental use.

troubleshooting_logic start Inconsistent Experimental Results? check_stock Is the stock solution old or repeatedly thawed? start->check_stock check_working Are working solutions prepared fresh? check_stock->check_working No new_stock Prepare fresh stock solution and aliquot. check_stock->new_stock Yes check_light Is the experiment protected from light? check_working->check_light Yes fresh_working Prepare working solution immediately before use. check_working->fresh_working No check_ph Is the pH of the medium stable? check_light->check_ph Yes protect_light Use amber tubes and cover plates. check_light->protect_light No buffer_check Ensure robust buffering of the medium. check_ph->buffer_check No

A logical flow for troubleshooting inconsistent results with this compound.

signaling_pathway cluster_cell Target Cell Membrane HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Co-receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers CD4->CCR5 2. Conformational Change & Co-receptor Binding This compound This compound This compound->CCR5 Blocks Binding

Mechanism of action of this compound in inhibiting HIV-1 entry.

References

cell line specific issues with Vicriviroc treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific issues encountered during experiments with Vicriviroc. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It functions by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the extracellular portion of CCR5, which in turn prevents the HIV-1 envelope glycoprotein gp120 from attaching to the cell.[1] Consequently, this blocks R5-tropic HIV-1 from entering and infecting the host cell.[2][3]

Q2: In which cell lines has this compound activity been characterized?

This compound's functional activity has been characterized in several cell lines, including:

  • Ba/F3-CCR5 cells: Used in chemotaxis assays to assess the inhibition of chemokine-mediated cell migration.[2][3]

  • U-87-CD4-CCR5 cells: Commonly used for HIV-1 infectivity and neutralization assays.[2][4]

  • HTS-hCCR5 cells: Utilized for GTPγS binding assays to measure CCR5 signal transduction.

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells used to determine the antiviral efficacy of this compound against various HIV-1 isolates.[2]

  • TZM-bl cells: A HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes, making them suitable for HIV-1 entry and neutralization assays.

  • 293-Affinofile cells: A cell line with inducible expression of CD4 and CCR5, allowing for the study of viral entry with controlled receptor levels.

Q3: Are there known off-target effects of this compound in certain cell lines?

Yes, some studies have reported effects of this compound in non-HIV-related contexts, particularly in cancer cell lines. For instance, in breast cancer cell lines, this compound, in conjunction with another CCR5 inhibitor, was found to decrease DNA repair mechanisms and enhance cell death induced by doxorubicin.[5] This suggests a potential for off-target effects that could be cell-type specific and should be considered during experimental design.

Q4: How does the level of CCR5 expression on a cell line affect this compound's efficacy?

The surface density of the CCR5 co-receptor on a target cell line is a critical factor influencing the apparent efficacy and resistance profile of this compound.[6] Cell lines with lower levels of CCR5 expression are more sensitive to this compound's inhibitory effects.[6] Even HIV-1 strains that have developed resistance to this compound may still be inhibited in cells with low CCR5 density.[6] This is because resistant viruses often utilize the this compound-bound CCR5 complex less efficiently for entry, and a lower density of these complexes on the cell surface can be insufficient to support infection.[6]

Q5: Can this compound treatment lead to the emergence of CXCR4-using (X4-tropic) HIV-1?

A primary mechanism of clinical resistance to CCR5 antagonists like this compound is the emergence of pre-existing or newly mutated HIV-1 strains that use the CXCR4 co-receptor for entry (X4-tropic or dual/mixed-tropic viruses).[7] In a clinical study, a shift in co-receptor usage was observed in 35% of patients who experienced virologic failure while on this compound. Therefore, it is crucial to monitor for changes in viral tropism during long-term experiments.

Troubleshooting Guide

Problem 1: High variability in this compound IC50/EC50 values between experiments.

  • Possible Cause 1: Inconsistent cell line passage number.

    • Troubleshooting Tip: Use cell lines within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, including altered CCR5 expression levels.

  • Possible Cause 2: Variation in CCR5 expression levels.

    • Troubleshooting Tip: Regularly verify CCR5 expression levels on your cell line using flow cytometry. As mentioned in the FAQs, CCR5 density is a key determinant of this compound's potency.[6]

  • Possible Cause 3: Differences in viral isolates or viral stock quality.

    • Troubleshooting Tip: Use well-characterized and sequence-verified viral stocks. The genetic background of the HIV-1 envelope can influence its affinity for CCR5 and its sensitivity to antagonists.

  • Possible Cause 4: Donor variability in primary cells (PBMCs).

    • Troubleshooting Tip: When using PBMCs, be aware that there is significant inter-individual variability in CCR5 expression.[8] It is recommended to use pooled cells from multiple donors to minimize this variability.[2]

Problem 2: Apparent resistance to this compound in an in vitro culture.

  • Possible Cause 1: Emergence of CXCR4-using virus.

    • Troubleshooting Tip: Test the viral supernatant for a shift in co-receptor tropism using a cell line that only expresses CXCR4 (e.g., SupT1) or a specific tropism assay.

  • Possible Cause 2: Mutations in the V3 loop of gp120.

    • Troubleshooting Tip: Sequence the env gene of the resistant virus to identify mutations in the V3 loop, which are known to confer resistance by allowing the virus to use the this compound-bound form of CCR5.[7][9]

  • Possible Cause 3: High CCR5 expression on the cell line used.

    • Troubleshooting Tip: As detailed previously, high levels of CCR5 can mask the effect of this compound, especially against partially resistant strains.[6] Consider using a cell line with lower or inducible CCR5 expression to confirm resistance.

Problem 3: Unexpected cytotoxicity observed with this compound treatment.

  • Possible Cause 1: Cell line-specific sensitivity.

    • Troubleshooting Tip: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This is crucial as cytotoxicity can be cell-type dependent.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Tip: Investigate potential off-target effects by assessing relevant cellular pathways. For example, in cancer cell lines, you might examine DNA damage and apoptosis markers.[5]

Data Summary

Table 1: In Vitro Activity of this compound in Different Cell-Based Assays

Assay TypeCell LineParameterValue (nM)Reference
Chemotaxis Inhibition (vs. MIP-1α)Ba/F3-CCR5IC50< 1[2]
Calcium Flux Inhibition (vs. RANTES)U-87-CCR5IC50~16
Antiviral Activity (vs. various R5 HIV-1 isolates)PBMCsGeometric Mean EC500.04 - 2.3[2]
Antiviral Activity (vs. various R5 HIV-1 isolates)PBMCsGeometric Mean EC900.45 - 18[2]

Note: The IC50 for calcium flux inhibition is an approximate value based on graphical data.

Experimental Protocols

1. Chemotaxis Assay

  • Cell Line: Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5).

  • Method:

    • Pre-treat Ba/F3-CCR5 cells with varying concentrations of this compound for 1 hour at 37°C.

    • Place a chemotaxis buffer containing the chemokine MIP-1α (0.3 nM) in the bottom wells of a ChemoTx plate.

    • Add the pre-treated cells to the filter on top of the wells.

    • Incubate the plate for 2 hours at 37°C to allow for cell migration.

    • Quantify the number of migrated cells using a luminescence-based cell viability assay (e.g., Cell Titer Glow).

    • Calculate the IC50 value by plotting the inhibition of cell migration against the this compound concentration.[2]

2. Calcium Flux Assay

  • Cell Line: U-87 astroglioma cells stably expressing CD4 and CCR5 (U-87-CD4-CCR5).

  • Method:

    • Plate U-87-CD4-CCR5 cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells and immediately measure the baseline fluorescence.

    • After a 5-minute incubation with this compound, add the CCR5 ligand RANTES (10 nM) to induce calcium mobilization.

    • Immediately measure the fluorescence again to determine the calcium signal.

    • Calculate the percent inhibition of the calcium signal relative to a no-drug control and determine the IC50 value.[3]

3. GTPγS Binding Assay

  • Cell Preparation: Membranes from HTS cells expressing human CCR5.

  • Method:

    • Incubate cell membranes with varying concentrations of this compound for 24 hours at 4°C.

    • Warm the samples to room temperature and add GDP and the CCR5 ligand RANTES.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • Determine the IC50 for the inhibition of RANTES-induced GTPγS binding.

Visualizations

HIV_Entry_and_Vicriviroc_Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane CCR5->Membrane 3. Membrane Fusion & Viral Entry Blocked_CCR5 This compound-Bound CCR5 (Conformationally Altered) CCR5->Blocked_CCR5 Induces Conformational Change This compound This compound This compound->CCR5 Binds to Allosteric Site Blocked_CCR5->gp120 Prevents gp120 Binding

Caption: HIV-1 entry pathway and the mechanism of action of this compound.

CCR5_Expression_Impact cluster_high_ccr5 High CCR5 Expression Cell Line cluster_low_ccr5 Low CCR5 Expression Cell Line High_CCR5_Entry Sufficient this compound-Bound CCR5 for Resistant Virus Entry High_CCR5_Outcome Apparent Resistance High_CCR5_Entry->High_CCR5_Outcome Low_CCR5_Entry Insufficient this compound-Bound CCR5 for Resistant Virus Entry Low_CCR5_Outcome Apparent Sensitivity Low_CCR5_Entry->Low_CCR5_Outcome Resistant_Virus This compound-Resistant HIV-1 Resistant_Virus->High_CCR5_Entry Resistant_Virus->Low_CCR5_Entry

Caption: Impact of CCR5 expression level on this compound resistance.

References

Technical Support Center: Investigating Vicriviroc Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in vitro mechanisms of resistance to vicriviroc, a CCR5 co-receptor antagonist for HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance observed in in vitro studies?

A1: The primary mechanism of in vitro resistance to this compound involves the selection of HIV-1 variants that can use the this compound-bound conformation of the CCR5 co-receptor for viral entry. This is often accompanied by a reduction in the maximal percent inhibition (MPI) in phenotypic susceptibility assays, rather than a significant shift in the 50% inhibitory concentration (IC50).[1][2]

Q2: Which genetic regions of HIV-1 are most commonly associated with this compound resistance?

A2: Mutations in the HIV-1 envelope glycoprotein (Env) are the principal drivers of this compound resistance. The V3 loop of gp120 is a critical determinant, with specific amino acid changes allowing the virus to interact with the drug-altered CCR5.[3] However, mutations in other variable regions, such as the V1/V2 and V4 loops, have also been shown to contribute to the resistance phenotype, often in conjunction with V3 loop mutations.[4]

Q3: Can this compound resistance lead to a change in co-receptor tropism (e.g., from CCR5 to CXCR4)?

A3: While a switch in co-receptor usage from CCR5 to CXCR4 is a potential mechanism of resistance to CCR5 antagonists, in vitro studies with this compound have more commonly identified resistance as the ability to use the drug-bound CCR5 co-receptor.[5][6] However, monitoring for tropism switching is still a crucial aspect of resistance studies.

Q4: What is the impact of this compound resistance mutations on viral fitness?

A4: The effect of this compound resistance mutations on viral fitness can vary. Some resistance mutations may come at a fitness cost to the virus in the absence of the drug, meaning the resistant virus replicates less efficiently than the wild-type virus.[7] This can lead to the reversion of resistant populations to wild-type when the drug pressure is removed. However, compensatory mutations can sometimes arise to restore viral fitness.[8][9]

Troubleshooting Guides

In Vitro Selection of this compound-Resistant HIV-1
Issue Potential Cause Troubleshooting Steps
No resistant virus emerges after prolonged culture with this compound. - Suboptimal drug concentration: Starting concentration may be too high (toxic) or too low (insufficient selective pressure).- Low viral diversity in the starting population: The initial viral stock may lack pre-existing variants with the potential for resistance.- Inappropriate cell line: The cell line used may not adequately support the replication of resistant variants.- Optimize drug concentration: Start with a concentration at or slightly above the IC50 of the wild-type virus and gradually increase the concentration as viral replication is detected.[2]- Use a more diverse viral isolate: Consider using a clinical isolate or a lab-adapted strain known for its genetic diversity.- Cell line selection: Ensure the cell line expresses adequate levels of CD4 and CCR5. Peripheral blood mononuclear cells (PBMCs) can also be used to better mimic in vivo conditions.
Culture crashes after increasing this compound concentration. - Drug toxicity: The increased drug concentration may be toxic to the cells.- Resistant virus has a significant fitness cost: The newly selected resistant virus may replicate too slowly to sustain the culture.- Assess cell viability: Perform a cytotoxicity assay to determine the toxic concentration of this compound for your chosen cell line.- Slower dose escalation: Increase the drug concentration more gradually to allow the resistant virus to adapt.- Monitor viral replication closely: Use a sensitive p24 antigen assay or RT-qPCR to detect low levels of viral replication and adjust the timing of drug concentration increases accordingly.
Emergence of CXCR4-tropic virus instead of this compound-resistant R5-tropic virus. - Presence of minority CXCR4-tropic variants in the initial viral population: The selective pressure of a CCR5 antagonist can lead to the outgrowth of pre-existing CXCR4-using viruses.- Characterize the tropism of the starting virus: Use a sensitive genotypic or phenotypic tropism assay to ensure the starting population is purely R5-tropic.[10]- Use a cell line that only expresses CCR5: This will prevent the replication of any CXCR4-tropic variants.
Phenotypic Susceptibility Assays (e.g., PhenoSense)
Issue Potential Cause Troubleshooting Steps
Ambiguous or discordant results (e.g., minimal IC50 shift but reduced MPI). - This is the characteristic phenotype of resistance to CCR5 antagonists like this compound. It indicates that the virus can use the drug-bound receptor for entry.- Focus on the MPI value: A significant reduction in MPI is a key indicator of this compound resistance.[1][2]- Genotypic analysis: Sequence the env gene of the virus to identify known or potential resistance-associated mutations.[3]- Compare with a sensitive control virus: Always include a wild-type, this compound-sensitive virus in your assay for comparison.
High background or low signal-to-noise ratio. - Cell viability issues: Cells may be unhealthy or dying, leading to inconsistent results.- Suboptimal virus input: The amount of virus used may be too low or too high.- Check cell health: Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.- Titrate the virus: Perform a viral titration to determine the optimal amount of virus to use for infection to achieve a robust signal without causing excessive cell death.
Inconsistent results between replicate wells or experiments. - Pipetting errors: Inaccurate pipetting can lead to variability in drug concentrations or virus input.- Cell passage number: High passage numbers can lead to changes in cell characteristics, including receptor expression levels.- Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of reagents.- Use low-passage-number cells: Maintain a consistent and low passage number for the cells used in the assay.
Site-Directed Mutagenesis of HIV-1 env
Issue Potential Cause Troubleshooting Steps
No amplification of the plasmid during PCR. - Poor primer design: Primers may have incorrect melting temperatures (Tm), secondary structures, or mismatches.- Suboptimal PCR conditions: Annealing temperature, extension time, or enzyme concentration may not be optimal.- Poor quality template DNA: Plasmid DNA may be degraded or contain inhibitors.- Optimize primer design: For the highly variable env gene, design primers in conserved regions flanking the mutation site. Aim for a Tm between 65-75°C and a GC content of 40-60%.[11] Avoid primer-dimers and hairpins.[12]- Optimize PCR conditions: Use a high-fidelity polymerase suitable for large plasmids. Perform a temperature gradient PCR to find the optimal annealing temperature. Ensure sufficient extension time for the entire plasmid.- Use high-quality plasmid DNA: Use a fresh plasmid preparation and verify its integrity on an agarose gel.
Low transformation efficiency after DpnI digestion. - Incomplete DpnI digestion: The parental, methylated plasmid is not fully digested, leading to a high background of wild-type colonies.- Low competency of bacterial cells: The competent cells used for transformation may have low efficiency.- Too much DNA added to competent cells: Exceeding 1/10th of the competent cell volume with DNA can inhibit transformation.[13]- Ensure complete digestion: Increase DpnI digestion time or use a higher concentration of the enzyme.[4]- Use highly competent cells: Use commercially available competent cells with a guaranteed high transformation efficiency (>10^8 cfu/µg).[13]- Optimize DNA amount: Use the recommended amount of PCR product for transformation, typically 1-5 µL.
Mutations are not incorporated or incorrect mutations are found. - Primer synthesis errors: The primers may have been synthesized with errors.- PCR-induced mutations: The polymerase may have introduced random mutations during amplification.- Template plasmid is not methylated: DpnI will not digest unmethylated parental plasmid.[13]- Sequence-verify your primers: Ensure the primers have the correct sequence before use.- Use a high-fidelity polymerase: Minimize the risk of off-target mutations by using a proofreading polymerase.- Propagate the template plasmid in a dam+ E. coli strain: This ensures that the parental plasmid is methylated and will be digested by DpnI.[4]

Experimental Protocols

In Vitro Selection of this compound-Resistant HIV-1
  • Cell and Virus Culture:

    • Culture a suitable cell line (e.g., PM1/CCR5 or activated PBMCs) in appropriate media.

    • Infect the cells with a well-characterized, R5-tropic HIV-1 strain at a low multiplicity of infection (MOI).

  • Dose Escalation:

    • Begin the culture in the presence of this compound at a concentration equal to the IC50 of the starting virus.

    • Monitor viral replication regularly by measuring p24 antigen in the culture supernatant.

    • When viral replication rebounds to a predetermined level, passage the virus to fresh cells and double the concentration of this compound.

    • Continue this process of dose escalation until the virus can replicate in high concentrations of the drug.

  • Virus Isolation and Characterization:

    • Isolate the resistant virus from the culture supernatant.

    • Determine the phenotypic resistance profile using an assay like the PhenoSense Entry assay.

    • Perform genotypic analysis by sequencing the env gene to identify resistance-associated mutations.

Phenotypic Susceptibility Assay (Based on PhenoSense)
  • Generation of Pseudoviruses:

    • Amplify the patient-derived or in vitro-selected env gene by RT-PCR.

    • Co-transfect a packaging cell line (e.g., 293T) with an env-deficient HIV-1 backbone plasmid and the amplified env gene to produce pseudoviruses.

  • Infection of Target Cells:

    • Seed target cells expressing CD4 and CCR5 (e.g., U87-CD4-CCR5) in a 96-well plate.

    • Incubate the cells with serial dilutions of this compound.

    • Infect the cells with the pseudoviruses.

  • Quantification of Viral Replication:

    • After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is expressed upon viral entry and replication.

  • Data Analysis:

    • Calculate the IC50 and MPI values by plotting the percentage of inhibition of viral replication against the drug concentration.

    • Compare the results to a reference wild-type virus to determine the fold-change in susceptibility.

Site-Directed Mutagenesis of the HIV-1 env Gene
  • Primer Design:

    • Design forward and reverse primers that are complementary to the template plasmid containing the env gene.

    • Incorporate the desired mutation(s) in the center of the primers.

    • Ensure the primers have a melting temperature (Tm) between 65°C and 75°C and a GC content of 40-60%.[11]

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.

    • Use a low number of cycles (15-18) to minimize the introduction of random mutations.

  • DpnI Digestion:

    • Digest the PCR product with DpnI restriction enzyme to remove the parental methylated template DNA.

  • Transformation:

    • Transform highly competent E. coli with the DpnI-treated PCR product.

  • Screening and Sequencing:

    • Select individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA and sequence the env gene to confirm the presence of the desired mutation and the absence of off-target mutations.

Visualizations

HIV_Entry_and_Vicriviroc_Inhibition cluster_virus HIV-1 Virion cluster_cell Target Cell cluster_drug Drug Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_bound This compound-bound CCR5 gp120->CCR5_bound Entry Blocked CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp120 3. Fusion This compound This compound This compound->CCR5 Binds to CCR5

Caption: HIV-1 entry and its inhibition by this compound.

Vicriviroc_Resistance_Mechanism cluster_virus Resistant HIV-1 Virion cluster_cell Target Cell gp120_mut Mutated gp120 (V3 loop changes) CD4 CD4 Receptor gp120_mut->CD4 1. Binding CCR5_bound This compound-bound CCR5 gp120_mut->CCR5_bound 3. Resistant Entry CD4->CCR5_bound 2. Altered Conformational Change

Caption: Mechanism of this compound resistance via mutated gp120.

Experimental_Workflow_Resistance_Selection start Start with R5-tropic HIV-1 culture Culture with increasing concentrations of this compound start->culture monitor Monitor viral replication (p24 ELISA) culture->monitor monitor->culture Replication rebound isolate Isolate resistant virus monitor->isolate High resistance phenotype Phenotypic analysis (e.g., PhenoSense) isolate->phenotype genotype Genotypic analysis (env sequencing) isolate->genotype end Characterize resistance mechanism phenotype->end genotype->end

Caption: Workflow for in vitro selection of this compound resistance.

References

Vicriviroc Cross-Reactivity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers evaluating the cross-reactivity of Vicriviroc with chemokine receptors other than its primary target, CCR5. The following question-and-answer format directly addresses potential issues and provides detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective noncompetitive allosteric antagonist of the CC chemokine receptor 5 (CCR5).[1][2] It binds to a small hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the receptor that prevents the interaction of the HIV-1 envelope glycoprotein gp120 with CCR5, thereby inhibiting viral entry into host cells.[2]

Q2: How selective is this compound for CCR5 over other chemokine receptors?

A2: this compound demonstrates high selectivity for CCR5. While comprehensive screening data against a wide panel of chemokine receptors is limited in publicly available literature, studies have shown that it does not significantly inhibit viruses that use the CXCR4 co-receptor, indicating a high degree of selectivity for CCR5 over CXCR4.[3]

Q3: Are there any known off-target effects of this compound?

A3: One of the key off-target interactions assessed for CCR5 antagonists is the human ether-a-go-go-related gene (hERG) potassium channel, which can be associated with cardiac effects. This compound has been shown to have weak activity against the hERG channel, with a reported IC50 of 5.8 μM.[1]

Q4: What are the expected results in a functional assay when testing this compound against CCR5?

A4: In functional assays, this compound is expected to act as a potent antagonist of CCR5-mediated signaling. For instance, it has been shown to inhibit the chemotactic response of cells to the CCR5 ligand MIP-1α with IC50 values below 1 nM.[1] It also effectively blocks signaling induced by another CCR5 ligand, RANTES, with a mean IC50 of 4.2 ± 1.3 nM in GTPγS binding assays.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected activity in a non-CCR5 expressing cell line. 1. Cell line mischaracterization or contamination.2. Low-level endogenous expression of CCR5.3. Potential interaction with another receptor at high concentrations.1. Verify the identity and receptor expression profile of your cell line using RT-PCR, flow cytometry, or western blotting.2. Test for low-level CCR5 expression.3. Perform a dose-response curve to determine if the effect is concentration-dependent and screen for other potential targets.
High background signal in a calcium mobilization assay. 1. Cell health is compromised.2. Issues with the fluorescent dye loading.3. Autofluorescence of this compound at high concentrations.1. Ensure optimal cell culture conditions and viability.2. Optimize dye concentration and incubation time.3. Run a control with this compound alone (no chemokine stimulation) to assess its intrinsic fluorescence.
Inconsistent results in chemotaxis assays. 1. Chemokine gradient not properly established.2. Suboptimal cell density.3. Variation in incubation time.1. Ensure proper loading of the chemokine and cells into the chemotaxis chamber.2. Optimize the number of cells used per well.3. Standardize the incubation time across all experiments.
This compound shows agonist activity in a GTPγS binding assay. 1. This is highly unexpected as this compound is a known antagonist.2. Experimental artifact.1. Confirm that this compound alone does not stimulate GTPγS binding in the absence of a CCR5 agonist.[3]2. Carefully review the experimental protocol and reagent preparation.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional activities of this compound.

Table 1: this compound Binding Affinity

TargetLigandAssay TypeKᵢ (nM)IC₅₀ (µM)
CCR5This compoundRadioligand Binding2.5[1]
hERG ChannelThis compoundElectrophysiology5.8[1]

Table 2: this compound Functional Activity

TargetLigand/StimulusAssay TypeIC₅₀
CCR5MIP-1αChemotaxis< 1 nM[1]
CCR5RANTESGTPγS Binding4.2 ± 1.3 nM[3]
CXCR4X4-tropic HIV-1Viral EntryNo significant inhibition[3]

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)

This protocol is a generalized procedure to determine the binding affinity of this compound for a specific chemokine receptor.

Materials:

  • Cell membranes prepared from cells expressing the chemokine receptor of interest.

  • Radiolabeled chemokine ligand (e.g., ¹²⁵I-MIP-1α for CCR5).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Calculate the specific binding and determine the IC₅₀ value of this compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its affinity for the receptor.

Calcium Mobilization Assay to Assess Functional Antagonism

This assay measures the ability of this compound to block the intracellular calcium release induced by a chemokine agonist.

Materials:

  • Whole cells expressing the chemokine receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Chemokine agonist (e.g., RANTES for CCR5).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the chemokine agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the compound.

  • Calculate the IC₅₀ value from the dose-response curve.

Chemotaxis Assay to Evaluate Inhibition of Cell Migration

This assay assesses the ability of this compound to block the directed migration of cells towards a chemokine gradient.

Materials:

  • Cells expressing the chemokine receptor of interest.

  • Chemotaxis chamber (e.g., Boyden chamber or similar multi-well format).

  • Polycarbonate membrane with an appropriate pore size.

  • Chemokine agonist (e.g., MIP-1α for CCR5).

  • This compound at various concentrations.

  • Chemotaxis buffer (e.g., RPMI with 0.1% BSA).

Procedure:

  • Place the chemokine agonist in the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add the cell suspension to the upper wells (on top of the membrane).

  • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Determine the inhibitory effect of this compound by comparing the number of migrated cells in treated versus untreated wells.

  • Calculate the IC₅₀ value from the dose-response curve.

Visualizations

experimental_workflow cluster_assays Assessing this compound Cross-Reactivity cluster_steps_binding Binding Assay Workflow cluster_steps_calcium Calcium Mobilization Workflow cluster_steps_chemotaxis Chemotaxis Assay Workflow Binding Binding Assay (Determine Kᵢ) B1 Incubate Membranes with Radioligand & This compound Binding->B1 Calcium Calcium Mobilization (Functional Antagonism) C1 Load Cells with Calcium Dye Calcium->C1 Chemotaxis Chemotaxis Assay (Inhibition of Migration) D1 Establish Chemokine Gradient Chemotaxis->D1 B2 Filter and Wash B1->B2 B3 Measure Radioactivity B2->B3 B4 Calculate Kᵢ B3->B4 C2 Add this compound C1->C2 C3 Stimulate with Agonist & Measure Fluorescence C2->C3 C4 Calculate IC₅₀ C3->C4 D2 Add Cells Treated with this compound D1->D2 D3 Incubate and Allow Migration D2->D3 D4 Stain and Count Migrated Cells D3->D4 D5 Calculate IC₅₀ D4->D5

Caption: Workflow for assessing this compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Allosteric Binding PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Signaling (e.g., Chemotaxis) DAG->Downstream Ca_release->Downstream Block->G_protein Activation Blocked

Caption: this compound's mechanism of action on CCR5 signaling.

References

Validation & Comparative

Validating Vicriviroc's Activity in Peripheral Blood Mononuclear Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vicriviroc's performance against other CCR5 antagonists in peripheral blood mononuclear cells (PBMCs). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes found in PBMCs.[1] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and subsequent replication.[1] This guide delves into the experimental validation of this compound's activity in PBMCs, offering a comparative analysis with other notable CCR5 antagonists, Maraviroc and Aplaviroc.

Comparative Antiviral Efficacy in PBMCs

The in vitro antiviral activity of this compound has been extensively evaluated in PBMC-based assays against a wide range of R5-tropic HIV-1 isolates. These studies consistently demonstrate its potent inhibitory effects at nanomolar concentrations. For a comprehensive comparison, the following table summarizes the reported 50% and 90% effective concentrations (EC50 and EC90) or 50% inhibitory concentrations (IC50) of this compound, Maraviroc, and Aplaviroc in PBMCs. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies, such as the specific HIV-1 isolates used and donor-specific differences in PBMCs.

CCR5 AntagonistHIV-1 Isolate(s)Potency (nM)Reference
This compound Panel of 30 R5-tropic isolatesGeometric Mean EC50: 0.04 - 2.3; Geometric Mean EC90: 0.45 - 18[2]
JrFL, ADA-M, 301657, JV1083, RU 570IC90: 1.8 - 10[3]
Maraviroc 43 primary isolates (various clades)Geometric Mean IC90: 2.0
HIV-1 BaLIC50: >10 µM (for CXCR4-tropic)
HIV-1/O strainsMedian IC50: 1.23[4]
Aplaviroc HIV-1 Ba-LEC50: 0.7; EC90: 16[5]

Mechanism of Action: Inhibition of CCR5-Mediated Signaling

This compound's primary mechanism of action involves the blockade of the CCR5 receptor, which not only prevents HIV-1 entry but also inhibits the natural signaling cascade initiated by the binding of its chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[6] This antagonism has been demonstrated through various functional assays.

Inhibition of Chemokine-Induced Calcium Flux

Upon chemokine binding, CCR5 activation triggers a signaling cascade that includes a rapid increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to potently inhibit this RANTES-induced calcium signaling with a mean 50% inhibitory concentration (IC50) of 4.2 ± 1.3 nM.[2]

Inhibition of Chemotaxis

CCR5 plays a crucial role in directing the migration of immune cells, a process known as chemotaxis. This compound effectively inhibits the chemotactic response of cells to CCR5 ligands.[2][6]

Below is a diagram illustrating the signaling pathway initiated by CCR5 activation and the point of inhibition by this compound.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (RANTES, MIP-1α/β) CCR5 CCR5 Receptor Chemokine->CCR5 Binds gp120 HIV-1 gp120 gp120->CCR5 Binds G_protein Gαi/Gβγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Activation) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->CCR5 Inhibits

CCR5 signaling pathway and this compound's point of inhibition.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

PBMC Isolation and Culture
  • PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy, uninfected donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Stimulation: Prior to infection, PBMCs are stimulated with phytohemagglutinin (PHA) for 2-3 days to induce T-cell activation and proliferation, which is essential for efficient HIV-1 replication. Following PHA stimulation, cells are maintained in medium supplemented with interleukin-2 (IL-2).

HIV-1 Infection Assay in PBMCs

This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in primary human PBMCs.

HIV_Infection_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate & Culture PBMCs B Stimulate PBMCs with PHA & IL-2 A->B C Pre-incubate PBMCs with This compound/Control Compounds B->C D Infect PBMCs with R5-tropic HIV-1 C->D E Wash cells to remove excess virus D->E F Culture for 7-10 days with fresh compound E->F G Collect culture supernatants F->G H Measure p24 antigen levels by ELISA G->H I Calculate EC50/EC90 values H->I

Workflow for the HIV-1 infection assay in PBMCs.

Detailed Steps:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., other CCR5 antagonists, reverse transcriptase inhibitors) in culture medium.

  • Pre-incubation: Add the diluted compounds to the stimulated PBMCs in a 96-well plate and incubate for 1-2 hours.

  • Infection: Add a pre-titered amount of an R5-tropic HIV-1 isolate to the cell cultures.

  • Incubation and Maintenance: Incubate the infected cells for a period of 7 to 10 days. Every 3-4 days, collect a portion of the culture supernatant for analysis and replenish with fresh medium containing the respective compounds.

  • Readout: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a p24 enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) and 90% (EC90) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: Use a CCR5-expressing cell line or freshly isolated PBMCs.

  • Assay Setup: Place a cell-permeable membrane (e.g., in a Transwell insert) into a well of a multi-well plate.

  • Chemoattractant: Add a CCR5 ligand (e.g., RANTES) to the lower chamber.

  • Cell Treatment: In the upper chamber (the insert), add the cells that have been pre-incubated with various concentrations of this compound or control compounds.

  • Incubation: Allow the cells to migrate through the membrane for a defined period (typically a few hours).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent or luminescent dye that measures cell viability.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis at each compound concentration and determine the IC50 value.

Conclusion

The experimental data robustly validates the potent anti-HIV-1 activity of this compound in peripheral blood mononuclear cells. Its mechanism of action as a specific CCR5 antagonist effectively blocks viral entry and inhibits chemokine-mediated signaling pathways. When compared to other CCR5 antagonists like Maraviroc and Aplaviroc, this compound demonstrates comparable in vitro potency. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other CCR5-targeting compounds in a research and drug development setting.

References

A Head-to-Head Battle for CCR5: An In Vitro Comparison of Vicriviroc and Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent CCR5 antagonists, vicriviroc and maraviroc. By examining their performance in key antiviral and binding assays, this document aims to provide a clear, data-driven overview of their respective profiles.

Both this compound and maraviroc are allosteric antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, these small molecules induce a conformational change in the receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120 and inhibiting viral entry.[1] While both drugs share this mechanism, in vitro studies reveal subtle but significant differences in their binding kinetics, potency, and resistance profiles.

Quantitative Comparison of In Vitro Performance

The following tables summarize the key quantitative data from in vitro assays comparing this compound and maraviroc.

Parameter This compound Maraviroc Assay Conditions Reference
Binding Affinity (Kd) 0.40 ± 0.02 nM0.18 ± 0.02 nMRadioligand binding assay with [3H]SCH-C and [3H]this compound on CCR5 membranes at ambient temperature.[2]
Dissociation Half-life (t1/2) 12 ± 1.2 hours7.5 ± 0.7 hoursRadioligand binding assay with [3H]SCH-C and [3H]this compound on CCR5 membranes at ambient temperature.[2]

Table 1: Comparison of CCR5 Binding Affinity and Dissociation Rate.

Parameter This compound Maraviroc Reference
Antiviral Activity (Mean MIC90) Not directly compared in the same study2.0 nmol/L (against 43 primary isolates)[3]
Cross-Resistance Maraviroc-resistant viruses can remain sensitive to this compound.This compound-resistant viruses are often cross-resistant to maraviroc.[1][4][5][6]

Table 2: Antiviral Activity and Cross-Resistance Profile.

Experimental Methodologies

Detailed protocols for the key in vitro assays used to characterize this compound and maraviroc are provided below.

Radioligand Binding Assay for CCR5 Affinity

This assay quantifies the binding affinity (Kd) and dissociation rate of the antagonists to the CCR5 receptor.

Materials:

  • HEK293 cells expressing CCR5

  • Radioligands such as [3H]this compound or [3H]maraviroc

  • Unlabeled this compound and maraviroc

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-CCR5 cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]this compound), and increasing concentrations of the unlabeled competitor (this compound or maraviroc).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined and then converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation. The Kd is determined from saturation binding experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of the CCR5 antagonists to inhibit the entry of HIV-1 into target cells.

Materials:

  • HEK293T cells for pseudovirus production

  • Plasmids: HIV-1 envelope (Env) expression plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

  • This compound and maraviroc

  • Cell culture media and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and the Env-deficient backbone plasmid. Harvest the virus-containing supernatant 48 hours post-transfection.[7][8]

  • Drug Preparation: Prepare serial dilutions of this compound and maraviroc in cell culture medium.

  • Neutralization Reaction: In a 96-well plate, mix the pseudovirus with the different concentrations of the drugs and incubate for 1 hour at 37°C.

  • Infection: Add TZM-bl cells to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated relative to the virus control (no drug). The IC50 (50% inhibitory concentration) is determined from the dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 Receptor Extracellular loops Transmembrane domains Intracellular loops HIV-1 gp120->CCR5:port1 Binds Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5)->CCR5:port1 Binds Antagonist This compound / Maraviroc Antagonist->CCR5:port2 Binds (Allosteric) G_Protein Gαi/oβγ CCR5:port3->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (Inflammation, Chemotaxis) MAPK->Gene_Expression

Caption: CCR5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_virus 1. Produce HIV-1 Pseudovirus incubate_drug_virus 4. Incubate Virus with Drug prep_virus->incubate_drug_virus prep_cells 2. Culture TZM-bl Target Cells add_cells 5. Add TZM-bl Cells to Mixture prep_cells->add_cells prep_drugs 3. Prepare Drug Serial Dilutions prep_drugs->incubate_drug_virus incubate_drug_virus->add_cells incubate_infection 6. Incubate for 48h (Infection) add_cells->incubate_infection lyse_cells 7. Lyse Cells & Add Luciferase Substrate incubate_infection->lyse_cells read_luminescence 8. Measure Luminescence lyse_cells->read_luminescence analyze_data 9. Calculate IC50 read_luminescence->analyze_data

Caption: HIV-1 Pseudovirus Neutralization Assay Workflow.

Summary of Findings

In vitro evidence suggests that while both this compound and maraviroc are potent CCR5 antagonists, they exhibit distinct pharmacological profiles. Maraviroc demonstrates a slightly higher binding affinity for the CCR5 receptor.[2] Conversely, this compound has a significantly slower dissociation rate, which may lead to a more sustained receptor occupancy.[2] This difference in binding kinetics could have implications for their in vivo efficacy and dosing regimens.

The observed patterns of cross-resistance further highlight the differences in their interaction with CCR5. The fact that some maraviroc-resistant HIV-1 strains remain susceptible to this compound suggests that this compound may be effective against certain viral variants that have escaped maraviroc.[4][5][6] This indicates that the conformational changes induced in CCR5 by the two drugs are not identical.

References

A Comparative Analysis of Vicriviroc and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Vicriviroc and other notable C-C chemokine receptor type 5 (CCR5) antagonists, including Maraviroc, Leronlimab, and Aplaviroc. The focus is on their mechanism of action, in vitro and in vivo efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Introduction to CCR5 Antagonists

CCR5 antagonists are a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells.[1][2] They are allosteric inhibitors that bind to a hydrophobic pocket on the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from binding and initiating membrane fusion.[3][4] This mechanism of targeting a host protein rather than a viral enzyme offers a distinct advantage in combating drug-resistant HIV strains.[5]

Comparative Overview

This section provides a head-to-head comparison of this compound, Maraviroc, Leronlimab, and Aplaviroc, summarizing their key characteristics.

Chemical and Pharmacokinetic Properties
Characteristic This compound Maraviroc Leronlimab (PRO 140) Aplaviroc
Drug Class Small MoleculeSmall MoleculeHumanized Monoclonal AntibodySmall Molecule
IUPAC Name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[3]4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamideNot Applicable4-[4-[(2R)-2-(3-fluorophenyl)-2-hydroxy-6-(1H-pyrazol-1-yl)hexan-1-yl]piperazin-1-yl]benzonitrile
Molecular Formula C28H38F3N5O2[3]C29H41F2N5ONot ApplicableC28H32FN5O
Molar Mass ( g/mol ) 533.63[3]513.67~150,000473.59
Administration Oral[4]OralSubcutaneous InjectionOral
Half-life ~28-33 hours[6]~14-18 hours[5]>60 days[7]~3 hours[8]
In Vitro Potency

The in vitro activity of CCR5 antagonists is a critical measure of their potential therapeutic efficacy. This is typically assessed through binding assays and antiviral assays against various HIV-1 strains.

Assay This compound Maraviroc Leronlimab Aplaviroc
CCR5 Binding Affinity (IC50/Ki) IC50: 4.2 - 10 nM (GTPγS binding)[9][10]IC50: 1.4 nM (RANTES binding)[11]Not directly comparable (monoclonal antibody)IC50: ~1-10 nM (ligand binding)
Antiviral Activity (EC50/IC50 against R5-tropic HIV-1) 2-40 times more potent than SCH-C[12]Geometric Mean IC90: 2.0 nM[13]Maintained activity against 4-class drug-resistant HIV-1[14]Potent antiviral activity in early studies

Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a drug's therapeutic benefit and risk profile in patients.

Efficacy in Treatment-Experienced Patients
Clinical Trial/Study This compound Maraviroc Leronlimab
Key Finding In a Phase II trial (ACTG 5211), at 48 weeks, patients in the 10mg and 15mg groups had a median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively.[3]In the MOTIVATE 1 and 2 trials, significantly more patients receiving Maraviroc achieved undetectable viral loads (<50 copies/mL) at 48 weeks compared to placebo.[15]In a Phase 2b/3 trial, 64% of patients receiving Leronlimab achieved a ≥0.5 log10 reduction in HIV-1 RNA after one week, compared to 23.1% in the placebo group.[16]
CD4+ Cell Count Increase Median increase of 130 and 96 cells/μL from baseline in the 10mg and 15mg groups, respectively.[3]Greater increases in CD4+ cell counts were observed in the Maraviroc arms compared to placebo.[15]Not specified in the provided abstract.[16]
Safety and Tolerability
Adverse Event Profile This compound Maraviroc Leronlimab Aplaviroc
Common Adverse Events Headache, pharyngitis, nausea, abdominal pain.[6]Cough, fever, dizziness, gastrointestinal symptoms.[5]Generally well-tolerated with no drug-related serious adverse events reported in the Phase 2b/3 HIV trial.[16]Diarrhea, nausea, fatigue, headache.[17]
Serious Adverse Events An initial Phase II trial was unblinded due to an unexpected occurrence of malignant lymphoma and adenoma, but further malignancies were not observed in extended follow-up.[18]Boxed warning for hepatotoxicity.[11]No strong safety signals identified across multiple disease spectrums.[9]Development was discontinued due to severe hepatotoxicity.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CCR5 antagonists.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Cell/Membrane Preparation: Prepare cell membranes from cells expressing the CCR5 receptor (e.g., CHO-K1 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES or [125I]-MIP-1α) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11][14]

Calcium Flux Assay

This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium mobilization induced by a CCR5 agonist.

  • Cell Preparation: Plate CCR5-expressing cells (e.g., U-87 or CHO-K1 cells) in a 96-well or 384-well plate.[9][20]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.[9]

  • Compound Addition: Add varying concentrations of the CCR5 antagonist to the wells.

  • Agonist Stimulation: After a short incubation with the antagonist, add a CCR5 agonist (e.g., RANTES or MIP-1β) to stimulate calcium release.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system.[5][16]

  • Data Analysis: The inhibition of the calcium flux by the antagonist is used to calculate an IC50 value.

Chemotaxis Assay

This assay assesses the ability of a CCR5 antagonist to inhibit the directed migration of immune cells towards a chemoattractant.

  • Cell Preparation: Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a cell line that expresses CCR5.

  • Assay Setup: Use a transwell chamber system with a porous membrane. Place the cells in the upper chamber and a chemoattractant (e.g., RANTES or MIP-1β) in the lower chamber.

  • Antagonist Treatment: Add varying concentrations of the CCR5 antagonist to the upper chamber with the cells.

  • Incubation: Incubate the plate for a few hours to allow cell migration through the membrane towards the chemoattractant.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: Determine the concentration of the antagonist that inhibits cell migration by 50% (IC50).[4]

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells.

  • Pseudovirus Production: Co-transfect producer cells (e.g., 293T cells) with a plasmid encoding the HIV-1 envelope protein (gp160) of interest and a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase).[1][3]

  • Target Cell Preparation: Plate target cells that express CD4, CCR5, and the necessary components for the reporter gene assay (e.g., TZM-bl cells).

  • Neutralization Reaction: Pre-incubate the pseudovirus with varying concentrations of the CCR5 antagonist.

  • Infection: Add the virus-antagonist mixture to the target cells and incubate for 48-72 hours.

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis: Calculate the percentage of neutralization by comparing the reporter gene activity in the presence of the antagonist to the activity in the absence of the antagonist. Determine the EC50 value (the concentration of the antagonist that inhibits viral entry by 50%).[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of CCR5 antagonists.

CCR5_Signaling_Pathway CCR5 Signaling Pathway in HIV-1 Entry cluster_signaling Intracellular Signaling HIV HIV-1 (R5-tropic) gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds to CD4->gp120 Induces conformational change in gp120 gp41 gp41 CCR5->gp41 Triggers gp41-mediated fusion G_protein G-protein activation CCR5->G_protein activates MembraneFusion Membrane Fusion gp41->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry Antagonist CCR5 Antagonist (e.g., this compound) Antagonist->CCR5 Blocks gp120 binding Ca_flux Calcium Mobilization G_protein->Ca_flux Chemotaxis Chemotaxis G_protein->Chemotaxis

Caption: CCR5 signaling pathway and inhibition by antagonists.

Experimental_Workflow Experimental Workflow for CCR5 Antagonist Evaluation Start Start: Candidate CCR5 Antagonist BindingAssay In Vitro Binding Assays (e.g., Radioligand Competition) Start->BindingAssay FunctionalAssay In Vitro Functional Assays (e.g., Calcium Flux, Chemotaxis) BindingAssay->FunctionalAssay Determine Target Engagement AntiviralAssay In Vitro Antiviral Assays (e.g., Pseudovirus Neutralization) FunctionalAssay->AntiviralAssay Assess Functional Blockade InVivoModels In Vivo Animal Models (e.g., Humanized Mice) AntiviralAssay->InVivoModels Evaluate Antiviral Potency ClinicalTrials Clinical Trials (Phase I, II, III) InVivoModels->ClinicalTrials Assess Preclinical Efficacy & Safety End Approved Drug / Further Development ClinicalTrials->End Evaluate Clinical Efficacy & Safety

Caption: General workflow for evaluating CCR5 antagonists.

Conclusion

This compound demonstrated potent antiviral activity and a generally favorable safety profile in clinical trials, showing promise as a once-daily oral CCR5 antagonist. However, its development was ultimately discontinued by Merck for treatment-experienced patients due to not meeting primary efficacy endpoints in late-stage trials.[3]

In comparison, Maraviroc successfully navigated clinical development and is an approved antiretroviral for the treatment of CCR5-tropic HIV-1 infection. Leronlimab, a monoclonal antibody, offers a different therapeutic modality with a longer half-life, potentially allowing for less frequent dosing. Its efficacy in HIV is still under investigation in various clinical trials. Aplaviroc's development was halted early due to significant hepatotoxicity, highlighting a key safety concern for this class of drugs.

The comparative analysis of these CCR5 antagonists underscores the importance of a comprehensive evaluation of efficacy, safety, and pharmacokinetic profiles in drug development. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of new and improved CCR5-targeted therapies.

References

A Head-to-Head Comparison of Vicriviroc and TAK-779 in Blocking CCR5 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of CCR5 antagonists is critical for advancing therapies targeting a range of conditions, from HIV-1 infection to inflammatory diseases and cancer. This guide provides an objective comparison of two prominent small-molecule CCR5 inhibitors, Vicriviroc and TAK-779, focusing on their performance in blocking CCR5 signaling, supported by experimental data.

Mechanism of Action

Both this compound and TAK-779 are non-competitive, allosteric antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (such as RANTES, MIP-1α, and MIP-1β), initiates a signaling cascade. This cascade is crucial for the trafficking of various immune cells.[3][4] Critically, certain strains of HIV-1 utilize CCR5 as a co-receptor to gain entry into host cells.[1]

This compound and TAK-779 bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the receptor's extracellular domains, thereby preventing the interaction of both natural chemokines and the HIV-1 envelope glycoprotein gp120 with CCR5.[1] This allosteric inhibition effectively blocks the downstream signaling pathways and, in the case of HIV-1, viral entry.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data for this compound and TAK-779 from various in vitro studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

ParameterThis compoundTAK-779Assay Type
CCR5 Binding Affinity (Ki) ~0.6 nM1.1 nM[5]Radioligand Binding Assay
Inhibition of RANTES Binding (IC50) Not explicitly stated1.4 nMRadioligand Binding Assay
Inhibition of MIP-1α induced Chemotaxis (IC50) < 1 nM[6]Not explicitly statedChemotaxis Assay
Inhibition of RANTES-induced Calcium Flux (IC50) Not explicitly statedNot explicitly statedCalcium Flux Assay
Inhibition of RANTES-induced GTPγS Binding (IC50) 4.2 nMNot explicitly statedGTPγS Binding Assay
Anti-HIV-1 Activity (IC50) 0.04 nM (Pseudovirus assay)[7]1.2 nM (MAGI-CCR5 cells)[5][8]Viral Replication/Entry Assay

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental methodologies.

Cross-Resistance Profile

Studies on HIV-1 resistance to CCR5 antagonists have provided valuable comparative insights. Research has shown that some HIV-1 variants resistant to Maraviroc (another CCR5 antagonist) exhibit partial cross-resistance to TAK-779 but remain sensitive to this compound.[9][10] This suggests that while both drugs target the same receptor, there are subtle differences in their binding sites or the conformational changes they induce, leading to distinct resistance profiles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and TAK-779 to the CCR5 receptor.

Materials:

  • Cell membranes expressing CCR5

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [125I]-RANTES)

  • This compound and TAK-779 at various concentrations

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the CCR5-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound or TAK-779).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To assess the potency of this compound and TAK-779 in inhibiting CCR5-mediated cell migration.

Materials:

  • CCR5-expressing cells (e.g., T-lymphocytes, monocytes)

  • Chemoattractant (e.g., RANTES, MIP-1α)

  • This compound and TAK-779 at various concentrations

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

  • Cell culture medium

  • Cell viability assay reagent

Procedure:

  • Place the CCR5-expressing cells in the upper chamber of the chemotaxis device.

  • Add the chemoattractant to the lower chamber.

  • Add varying concentrations of this compound or TAK-779 to the upper chamber with the cells.

  • Incubate the chamber to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantify the number of migrated cells in the lower chamber using a cell counting method or a viability assay.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits cell migration by 50%.

Calcium Flux Assay

This assay measures the intracellular calcium mobilization that occurs upon GPCR activation.

Objective: To evaluate the ability of this compound and TAK-779 to block CCR5-mediated calcium signaling.

Materials:

  • CCR5-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CCR5 ligand (e.g., RANTES)

  • This compound and TAK-779 at various concentrations

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Load the CCR5-expressing cells with a calcium-sensitive fluorescent dye.

  • Incubate the cells with varying concentrations of this compound or TAK-779.

  • Stimulate the cells with a CCR5 ligand.

  • Measure the change in fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence indicates an influx of intracellular calcium.

  • Determine the IC50 value, representing the concentration of the antagonist that inhibits the ligand-induced calcium flux by 50%.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To determine the antagonist activity of this compound and TAK-779 on CCR5-G protein coupling.

Materials:

  • Cell membranes from cells expressing CCR5

  • [35S]GTPγS (radiolabeled GTP analog)

  • GDP

  • CCR5 agonist (e.g., RANTES)

  • This compound and TAK-779 at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the CCR5 agonist in the presence of varying concentrations of this compound or TAK-779.

  • Add GDP to the reaction mixture.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Allow the reaction to proceed for a defined period.

  • Terminate the reaction and separate the membrane-bound [35S]GTPγS from the free form by filtration.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (RANTES, MIP-1α/β) CCR5 CCR5 Receptor Chemokine->CCR5 Binds HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5 Binds This compound This compound This compound->CCR5 Blocks TAK779 TAK-779 TAK779->CCR5 Blocks G_Protein G Protein (Gαβγ) CCR5->G_Protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Signaling_Cascade Downstream Signaling (e.g., Ca²⁺ flux, MAPK activation) G_alpha->Signaling_Cascade G_betagamma->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis

Caption: CCR5 signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_functional Binding_Assay 1. Radioligand Binding Assay (Determine Ki) Functional_Assays 2. Functional Assays Binding_Assay->Functional_Assays Chemotaxis_Assay a. Chemotaxis Assay (Measure IC50 for migration inhibition) Calcium_Assay b. Calcium Flux Assay (Measure IC50 for signal inhibition) GTP_Assay c. GTPγS Binding Assay (Measure IC50 for G protein activation) Antiviral_Assay 3. Antiviral Activity Assay (Determine IC50 against HIV-1) Chemotaxis_Assay->Antiviral_Assay Calcium_Assay->Antiviral_Assay GTP_Assay->Antiviral_Assay Data_Analysis 4. Data Analysis & Comparison (Potency, Selectivity, Resistance Profile) Antiviral_Assay->Data_Analysis start Start: Characterize CCR5 Antagonists start->Binding_Assay

Caption: General experimental workflow for comparing CCR5 antagonists.

Conclusion

Both this compound and TAK-779 are potent allosteric antagonists of the CCR5 receptor, effectively blocking its signaling pathways. The available data suggests that this compound may have a higher affinity for CCR5 and greater potency against HIV-1 in certain assays. Furthermore, the distinct cross-resistance profiles indicate subtle but significant differences in their interaction with the receptor. For researchers in drug development, these differences are crucial considerations in the design of new therapeutic strategies and in predicting clinical outcomes, particularly in the context of viral resistance. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the precise pharmacological distinctions between these two important CCR5 inhibitors.

References

Head-to-Head Comparison: Vicriviroc vs. SCH-C in CCR5 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison between two small-molecule CCR5 antagonists, Vicriviroc (formerly SCH 417690) and its predecessor, SCH-C (SCH 351125). Developed as potential antiretroviral agents to block HIV-1 entry, these compounds have been subject to extensive preclinical and clinical evaluation. This compound was specifically developed by Schering-Plough to improve upon the antiviral and pharmacokinetic profile of SCH-C, which faced challenges related to cardiac safety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental data that differentiates these two compounds.

Mechanism of Action: Allosteric Antagonism of CCR5

Both this compound and SCH-C function as noncompetitive, allosteric antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells like T-cells and macrophages.[1][3] The process begins when the viral envelope glycoprotein, gp120, binds to the primary CD4 receptor on the host cell surface.[1] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1]

By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound and SCH-C induce a distinct conformational change in the receptor's extracellular loops.[1][3] This altered conformation prevents the viral gp120 protein from engaging with CCR5, thereby blocking the subsequent fusion of the viral and cellular membranes mediated by the gp41 protein.[1] This inhibition at an early stage of the viral lifecycle prevents the virus from entering the cell.[1]

Caption: Mechanism of CCR5 antagonists blocking HIV-1 entry.

Quantitative Data Presentation

This compound was designed to exhibit superior antiviral potency and an improved safety profile over SCH-C.[2] The following table summarizes key quantitative data from comparative experimental assays.

ParameterThis compoundSCH-CAdvantageReference
Receptor Binding Affinity
CCR5 Binding (Ki)2.1 - 2.5 nMNot explicitly stated, but lower affinity than this compoundThis compound [2][3][4]
Functional Inhibition (IC50)
GTPγS Exchange Assay4.2 ± 1.3 nM10 ± 1.2 nMThis compound [2]
Chemotaxis Assay (MIP-1α)< 1.0 nM< 1.0 nMEquivalent[2]
Calcium Flux (RANTES-induced)16 nMNot explicitly stated-[5]
Antiviral Activity
Geometric Mean EC50 (vs. R5 Isolates)0.04 - 2.3 nMNot explicitly stated, but consistently less activeThis compound [2][4]
Geometric Mean EC90 (vs. R5 Isolates)0.45 - 18 nMNot explicitly statedThis compound [2][4]
Off-Target Activity
hERG Channel Inhibition (IC50)5.8 μMLower than this compound; associated with QTc prolongationThis compound [1][2][4]

Summary of Comparative Performance: The experimental data consistently demonstrates that this compound is a more potent CCR5 antagonist than SCH-C. It binds to the CCR5 receptor with higher affinity and is more effective at inhibiting chemokine-induced signaling in functional assays like the GTPγS exchange.[2][6] Most critically, this compound shows significantly enhanced antiviral activity against a broad range of HIV-1 isolates.[2][7] A key differentiator is safety; SCH-C was associated with a dose-dependent prolongation of the cardiac QTc interval, a risk linked to hERG ion channel blockade.[1] this compound was specifically selected for its diminished affinity for the hERG channel, suggesting a reduced potential for cardiac side effects.[2][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

CCR5 Receptor Binding Assay

This assay quantifies the affinity of a compound for the CCR5 receptor through competitive displacement of a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from cell lines engineered to express high levels of human CCR5 (e.g., HTS-hCCR5 cells).[6]

  • Assay Protocol:

    • Cell membranes (2 µ g/well ) are incubated in a binding buffer.[6]

    • A constant concentration of a radiolabeled CCR5 ligand (e.g., 4 nM [³H]SCH-C) is added to the wells.[6]

    • Varying concentrations of the unlabeled test compounds (this compound or SCH-C) are added to compete for binding.[6]

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated, often using Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads, which capture the membranes.[6]

    • The amount of bound radioligand is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Antiviral Activity Assay in PBMCs

This assay measures a compound's ability to inhibit HIV-1 replication in primary human cells, which represent a natural target for the virus.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, uninfected donors. The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.[2]

  • Assay Protocol:

    • Stimulated PBMCs are pre-treated with various concentrations of the antagonist (this compound or SCH-C) for 1 hour.

    • The cells are then infected with a known quantity of an R5-tropic HIV-1 isolate.

    • After infection, the cells are washed to remove excess virus and cultured for several days in the presence of the compound.

    • Supernatants are collected at the end of the culture period.

  • Data Analysis: The extent of viral replication is determined by measuring the concentration of the viral p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA). The effective concentrations that inhibit viral replication by 50% (EC50) and 90% (EC90) are calculated from the dose-response curve.[2]

Caption: Workflow for the PBMC-based HIV-1 antiviral assay.
Functional Antagonism Assays

These assays confirm that the compound acts as a receptor antagonist by measuring its ability to block signaling events triggered by natural CCR5 ligands (chemokines like RANTES or MIP-1α).

  • Chemotaxis Assay: Measures the inhibition of chemokine-induced cell migration. CCR5-expressing cells (e.g., Ba/F3-CCR5) are pre-treated with the antagonist and placed in the top chamber of a transwell plate.[2] The bottom chamber contains a chemokine (e.g., MIP-1α). The number of cells that migrate to the bottom chamber is quantified, and the IC50 for inhibition of migration is determined.[2][6]

  • Calcium Flux Assay: Measures the inhibition of chemokine-induced intracellular calcium release. CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye.[6] The antagonist is added, followed by a chemokine agonist (e.g., RANTES). The resulting change in fluorescence, which corresponds to calcium mobilization, is measured. The IC50 for inhibition of the calcium signal is calculated.[6]

  • GTPγS Exchange Assay: Measures the inhibition of G-protein activation. Cell membranes expressing CCR5 are incubated with the antagonist before the addition of a chemokine and radiolabeled [³⁵S]GTPγS.[2] Receptor activation promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein. The amount of bound [³⁵S]GTPγS is measured to determine the extent of G-protein activation and the antagonist's inhibitory IC50.[2][6]

hERG Ion Channel Assay

This assay assesses the potential for a compound to cause cardiac arrhythmia by measuring its effect on the human ether-a-go-go-related gene (hERG) potassium channel.

  • Cell Line: A cell line stably expressing the recombinant hERG ion channel is used (e.g., a HEK-293 derivative).[2]

  • Methodology: Whole-cell patch-clamp electrophysiology is used. Individual cells are voltage-clamped, and specific voltage command pulses are applied to elicit hERG currents.[2] The compound is perfused over the cell, and its effect on the hERG current (typically the deactivating "tail" current) is measured.[2]

  • Data Analysis: The concentration of the compound that blocks 50% of the hERG current (IC50) is determined. A higher IC50 value indicates a lower potential for cardiac effects.[2][4]

References

Navigating Resistance: A Comparative Guide to Vicriviroc and Other CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the development of antiretroviral therapies. This guide provides an objective comparison of the cross-resistance profiles of Vicriviroc and other CCR5 co-receptor antagonists, supported by experimental data. Understanding these resistance patterns is crucial for the strategic development and clinical application of this important class of HIV-1 entry inhibitors.

Quantitative Analysis of Cross-Resistance

The development of resistance to CCR5 inhibitors, such as this compound, is primarily associated with mutations in the HIV-1 envelope glycoprotein (Env), particularly within the V3 loop of gp120.[1][2][3][4] This resistance allows the virus to utilize the inhibitor-bound form of the CCR5 co-receptor for entry into host cells.[1][5][6] The cross-resistance profiles among different CCR5 antagonists are not always reciprocal, indicating that specific mutations confer selective advantages against particular compounds.

Below is a summary of in vitro experimental data detailing the cross-resistance profiles of HIV-1 strains resistant to specific CCR5 inhibitors. Resistance is typically quantified by changes in the 50% inhibitory concentration (IC50) and a reduction in the maximal percent inhibition (MPI).

Resistant VirusPrimary InhibitorCross-Resistance to this compoundCross-Resistance to MaravirocCross-Resistance to AplavirocCross-Resistance to TAK-779Key Resistance Mutations (gp120)Reference
Maraviroc-Resistant (Patient Isolate)MaravirocSensitive (MPI ≥ 95%)High-level Resistance (MPI ~0%)Sensitive (MPI ≥ 95%)Partial Resistance (MPI ~62-70%)V3 loop mutations[1][7]
This compound-Resistant (in vitro selected)This compoundHigh-level ResistanceCross-ResistantCross-ResistantCross-ResistantV3 loop and C4 domain mutations[4][8]
Aplaviroc-Resistant (Patient Isolate)AplavirocCross-ResistantCross-ResistantHigh-level ResistanceNot specifiedV3 loop mutations[9]
TAK-779-Resistant (in vitro selected)TAK-779Not specifiedCross-Resistant (11-fold ↑ IC50)Not specifiedHigh-level Resistance (63-fold ↑ IC50)Mutations outside V3 loop[10]

Note: MPI (Maximal Percent Inhibition) indicates the maximum percentage of viral replication that can be inhibited by the drug at high concentrations. A lower MPI value signifies greater resistance. IC50 fold change represents the ratio of the IC50 of the resistant virus to that of the parental, sensitive virus.

Experimental Protocols

The data presented above are derived from key in vitro experiments designed to select for and characterize drug-resistant HIV-1 variants. The following are detailed methodologies for these experiments.

In Vitro Selection of Resistant HIV-1 Strains

This protocol outlines the process of generating drug-resistant viral strains through serial passage in the presence of a CCR5 inhibitor.

  • Virus and Cell Line Selection: A wild-type, CCR5-tropic HIV-1 isolate (e.g., BaL or a clinical isolate) is used to infect a susceptible cell line that expresses CD4 and CCR5 receptors, such as PM-1 cells or peripheral blood mononuclear cells (PBMCs).[6]

  • Initial Drug Concentration: The initial concentration of the CCR5 inhibitor (e.g., this compound) is typically set at or near the IC50 for the specific virus-cell line combination.

  • Serial Passaging: The virus is cultured in the presence of the inhibitor. As viral replication is detected (e.g., by measuring p24 antigen levels in the supernatant), the culture supernatant is harvested and used to infect fresh cells with a gradually increasing concentration of the inhibitor. This process is repeated for an extended period, often several months.[2]

  • Confirmation of Resistance: Once the virus can replicate efficiently at high concentrations of the inhibitor, the resistance phenotype is confirmed using a phenotypic susceptibility assay.

Phenotypic Susceptibility Assay (Pseudovirus Assay)

This assay is used to quantify the susceptibility of HIV-1 Env proteins to entry inhibitors.

  • Generation of Env-Pseudotyped Viruses: The env gene from the resistant and parental (sensitive) viral strains is amplified by PCR and cloned into an expression vector. These vectors are then co-transfected into producer cells (e.g., 293T cells) along with an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or green fluorescent protein). This results in the production of viral particles pseudotyped with the Env proteins of interest.

  • Infection of Target Cells: Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 or NP2/CD4/CCR5 cells) are seeded in 96-well plates.[1][2] The cells are then infected with the pseudotyped viruses in the presence of serial dilutions of the CCR5 inhibitors being tested.

  • Quantification of Viral Entry: After a set incubation period (typically 48-72 hours), viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The results are used to generate dose-response curves, from which the IC50 and MPI values are calculated. The fold change in IC50 is determined by dividing the IC50 of the resistant virus by that of the parental virus.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of HIV-1 entry and inhibition, the experimental workflow for resistance selection, and the logical relationship of cross-resistance.

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitor CCR5 Antagonist Action cluster_resistance Resistance Mechanism gp120 gp120 Env CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding Bound_CCR5 Inhibitor-Bound CCR5 gp120->Bound_CCR5 Entry Blocked CD4->gp120 Conformational Change in gp120 CCR5->gp120 3. Fusion and Entry This compound This compound This compound->CCR5 Blocks gp120 Binding Resistant_gp120 Mutated gp120 (V3 loop) Resistant_gp120->Bound_CCR5 Resistant Virus Binds Inhibitor-Bound CCR5

Caption: Mechanism of HIV-1 entry, inhibition by this compound, and the development of resistance.

Resistance_Selection_Workflow start Start with Wild-Type HIV-1 (CCR5-tropic) culture Culture with Susceptible Cells (e.g., PM-1, PBMCs) start->culture add_inhibitor Add CCR5 Inhibitor (e.g., this compound) at IC50 culture->add_inhibitor passage Serial Passaging with Increasing Inhibitor Concentration add_inhibitor->passage monitor Monitor Viral Replication (p24 Antigen Assay) passage->monitor monitor->passage Continue Passaging harvest Harvest Resistant Virus monitor->harvest Resistance Emerges phenotype Phenotypic Analysis (Pseudovirus Assay) harvest->phenotype genotype Genotypic Analysis (Env Sequencing) harvest->genotype end Characterized Resistant Strain phenotype->end genotype->end

Caption: Experimental workflow for in vitro selection of CCR5 inhibitor-resistant HIV-1.

Cross_Resistance_Model cluster_broad Broad Cross-Resistance cluster_narrow Narrow Cross-Resistance broad_mut Mutations Allowing Interaction with Conserved Regions of Drug-Bound CCR5 mar_res Maraviroc broad_mut->mar_res Resistant To apl_res Aplaviroc broad_mut->apl_res Resistant To vic_res_broad This compound-Resistant Virus vic_res_broad->broad_mut narrow_mut Mutations Recognizing Specific Conformation of Drug-Bound CCR5 vic_sens This compound narrow_mut->vic_sens Sensitive To apl_sens Aplaviroc narrow_mut->apl_sens Sensitive To mar_res_narrow Maraviroc-Resistant Virus mar_res_narrow->narrow_mut

Caption: A model illustrating broad versus narrow cross-resistance profiles among CCR5 inhibitors.

References

Validating the Efficacy of Vicriviroc in Primary Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Vicriviroc, a CCR5 antagonist, with other alternatives for inhibiting HIV-1 entry in primary cell models. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.

Introduction to CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical coreceptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes.[1][2] Small-molecule CCR5 antagonists represent a class of antiretroviral drugs that function by binding to this host cell receptor, inducing a conformational change that prevents the viral envelope protein gp120 from engaging with it.[1][3] This allosteric inhibition effectively blocks the membrane fusion step, halting the viral life cycle at its initial stage.[1][4] this compound (formerly SCH 417690) is a potent, orally bioavailable pyrimidine-based CCR5 antagonist.[1][3] Its efficacy has been evaluated extensively in comparison to other compounds in its class, such as the approved drug Maraviroc and the discontinued Aplaviroc.

Comparative Efficacy in Primary Cells

The antiviral potency of CCR5 antagonists is typically determined in primary human peripheral blood mononuclear cells (PBMCs), which represent a physiologically relevant model for HIV-1 infection. The efficacy is measured by the concentration required to inhibit viral replication by 50% (EC50 or IC50) or 90% (EC90 or IC90).

CompoundTarget Cell TypeHIV-1 IsolatesPotency MetricValue RangeReference(s)
This compound PBMCsDiverse R5-tropicGeometric Mean EC500.04 - 2.3 nM[5]
PBMCsDiverse R5-tropicGeometric Mean EC900.45 - 18 nM[5]
MT4 CellsHIV-1 NL4-3IC5010 nM[6]
Maraviroc PBMCs43 Primary IsolatesGeometric Mean IC902.0 nM[7]
PM1 CellsHIV-1 BaLEC901 nM[8]
HEK-293 CellsMIP-1β bindingIC507.2 nM[9]
Aplaviroc VariousR5-tropic HIV-1IC50Subnanomolar[10]
SCH-C Ba/F3-CCR5 CellsMIP-1α ChemotaxisIC50< 1 nM[4]

Note: Direct comparison of absolute values should be done with caution due to variations in experimental assays, viral strains, and cell donor sources.

Studies show this compound has potent, broad-spectrum activity against genetically diverse HIV-1 isolates.[5][11] It was consistently found to be more active than its predecessor compound, SCH-C.[4][11] Maraviroc also demonstrates potent antiviral activity against a wide range of CCR5-tropic HIV-1 viruses.[7] Aplaviroc showed promise with subnanomolar inhibitory concentrations, but its development was terminated due to drug-induced hepatotoxicity.[12][13][14]

Mechanism of Action: HIV-1 Entry and CCR5 Antagonism

HIV-1 entry into a CD4+ T cell is a sequential process. The viral surface glycoprotein gp120 first binds to the CD4 receptor on the T cell.[1][2] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic viruses is CCR5.[1] The interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.[2][4]

This compound acts as a noncompetitive allosteric antagonist.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][3] This binding alters the conformation of the extracellular loops of CCR5, preventing gp120 from recognizing and binding to it, thereby blocking viral entry.[3]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_tcell CD4+ T Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Blocked_CCR5 Blocked CCR5 gp120:e->Blocked_CCR5:w Binding Blocked gp41 gp41 CCR5 CCR5 Coreceptor CD4:e->CCR5:w 2. Conformational Change & gp120 binds CCR5 CCR5:e->gp41:w 3. gp41 Mediates Fusion This compound This compound This compound:e->CCR5:w Binds to Allosteric Site

HIV-1 entry pathway and inhibition by this compound.

Experimental Protocol: Primary Cell Antiviral Assay

This protocol outlines a standard method for evaluating the efficacy of CCR5 antagonists like this compound against HIV-1 in primary human PBMCs.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) a. Obtain whole blood from healthy, uninfected donors. b. Dilute the blood 1:1 with phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over a Ficoll-Paque density gradient cushion. d. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. e. Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs. f. Wash the collected cells twice with PBS and resuspend in complete RPMI-1640 medium.

2. T Cell Activation a. Count the PBMCs and adjust the concentration to 1-2 x 10^6 cells/mL in complete RPMI medium. b. Stimulate the cells with phytohemagglutinin (PHA) at a concentration of 2-5 µg/mL for 48-72 hours. c. After stimulation, wash the cells and culture them in medium supplemented with Interleukin-2 (IL-2) (20 U/mL) to maintain T cell proliferation.

3. Virus Preparation and Titration a. Propagate laboratory-adapted or primary isolate R5-tropic HIV-1 strains in activated PBMCs. b. Harvest the virus-containing supernatant when reverse transcriptase activity or p24 antigen levels peak. c. Clarify the supernatant by low-speed centrifugation and filter through a 0.45 µm filter. d. Determine the virus titer (e.g., TCID50 - 50% tissue culture infectious dose) to standardize the amount of virus used in the assay.

4. Antiviral Susceptibility Assay a. Plate the activated PBMCs (from step 2c) in a 96-well plate at approximately 2 x 10^5 cells per well. b. Prepare serial dilutions of this compound and control compounds (e.g., Maraviroc, vehicle control) in IL-2 supplemented medium. c. Add the diluted compounds to the cell plates and incubate for 1-2 hours. d. Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50). e. Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

5. Endpoint Measurement and Data Analysis a. After incubation, collect the cell-free supernatant from each well. b. Quantify the extent of viral replication by measuring the concentration of p24 antigen using a commercial ELISA kit. c. Calculate the percentage of viral inhibition for each drug concentration relative to the virus control wells (no drug). d. Determine the EC50/IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow_Antiviral_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PBMC_Isolation 1. Isolate PBMCs (Ficoll Gradient) TCell_Activation 2. Activate T Cells (PHA + IL-2) PBMC_Isolation->TCell_Activation Plating 5. Plate Activated PBMCs TCell_Activation->Plating Virus_Prep 3. Prepare & Titer HIV-1 Stock Infection 7. Infect Cells with HIV-1 Virus_Prep->Infection Compound_Prep 4. Prepare Serial Dilutions of this compound & Controls Preincubation 6. Add Compounds to Cells Compound_Prep->Preincubation Plating->Preincubation Preincubation->Infection Incubation 8. Incubate for 5-7 Days Infection->Incubation Supernatant_Collection 9. Collect Supernatant Incubation->Supernatant_Collection p24_ELISA 10. Quantify Viral Replication (p24 ELISA) Supernatant_Collection->p24_ELISA Data_Analysis 11. Calculate % Inhibition & Determine EC50 p24_ELISA->Data_Analysis

References

Vicriviroc: A Comparative Analysis of its Functional Performance Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive functional comparison of Vicriviroc, a CCR5 antagonist, across various cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, facilitates an objective evaluation of this compound's performance and its potential applications in diverse research settings.

Executive Summary

This compound is a potent antagonist of the CCR5 co-receptor, a key player in the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2][3] Its mechanism of action involves binding to the CCR5 receptor, which induces a conformational change and prevents the viral envelope protein gp120 from engaging with it, thereby blocking viral entry.[3][4] This guide summarizes the antiviral efficacy, functional antagonism, and cytotoxic profile of this compound in various cell lines, including peripheral blood mononuclear cells (PBMCs) and genetically engineered cell lines expressing human CCR5.

Data Presentation

Table 1: Antiviral Activity of this compound against R5-Tropic HIV-1 Isolates in Human PBMCs
HIV-1 Isolate (Clade)Mean EC50 (nM)Mean EC90 (nM)
JR-CSF (B)0.040.45
Ba-L (B)0.080.8
ADA (B)0.11.0
RU570 (G)2.318

Data extracted from Strizki et al., 2005.[1] EC50 and EC90 values represent the concentrations required to inhibit viral replication by 50% and 90%, respectively.

Table 2: Functional Antagonism of this compound in Different Cell Lines
AssayCell LineLigandIC50 (nM)
ChemotaxisBa/F3-CCR5MIP-1α< 1
Calcium FluxU-87-CCR5RANTES~1
GTPγS ExchangeHTS-hCCR5RANTES~1

Data extracted from Strizki et al., 2005.[1][5][6] IC50 values represent the concentration required to inhibit the respective functional response by 50%.

Table 3: Cytotoxicity Profile of this compound
Cell LineAssayMeasurementResult
Human PBMCsTrypan Blue ExclusionCell Proliferation & ViabilityNo significant cytotoxicity observed at the highest concentrations tested.
Mouse L-929 (hERG)Whole-cell voltage clamphERG K+ channel affinityDiminished affinity compared to predecessor compound SCH-C.

Data extracted from Strizki et al., 2005.[1][5]

Experimental Protocols

A summary of the key experimental methodologies used to assess the functional performance of this compound is provided below.

Antiviral Activity Assay in PBMCs
  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors, stimulated with phytohemagglutinin, and cultured in RPMI 1640 medium supplemented with fetal bovine serum and interleukin-2.

  • Viral Infection: Stimulated PBMCs were infected with various R5-tropic HIV-1 isolates in the presence of serial dilutions of this compound.

  • Data Analysis: After seven days of culture, the production of HIV-1 p24 antigen in the cell-free culture supernatants was quantified by enzyme-linked immunosorbent assay (ELISA). The EC50 and EC90 values were calculated from the dose-response curves.[1]

Chemotaxis Assay
  • Cell Line: Mouse Ba/F3 cells stably expressing human CCR5 were used.

  • Methodology: The cells were incubated with or without this compound and then placed in the upper chamber of a ChemoTx system. The lower chamber contained the chemoattractant MIP-1α (0.3 nM).

  • Data Analysis: Cell migration through the 5-μm filter was quantified using the Cell Titer Glow luminescence kit. The IC50 value was determined from the inhibition of cell migration.[1][6]

Calcium Flux Assay
  • Cell Line: U-87-CCR5 cells were loaded with the calcium-sensitive dye Fluo-4.

  • Methodology: this compound was added to the cells at various concentrations. After a 5-minute incubation, the chemokine RANTES (10 nM) was added to stimulate calcium mobilization.

  • Data Analysis: The intracellular calcium signal was measured using a FLIPR instrument. The IC50 value was calculated based on the inhibition of the RANTES-induced calcium flux.[1][5][6]

GTPγS Exchange Assay
  • Cell Line: Membranes from HTS-hCCR5 cells were utilized.

  • Methodology: Cell membranes were incubated with this compound, followed by the addition of GDP and the ligand RANTES. The binding of [35S]GTPγS to the G proteins was then initiated.

  • Data Analysis: The amount of bound [35S]GTPγS was measured by scintillation proximity assay. The IC50 value was determined from the inhibition of RANTES-stimulated [35S]GTPγS binding.[1][6]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its antiviral activity.

Vicriviroc_Mechanism_of_Action cluster_cell Host Cell Cell_Membrane CCR5 CCR5 Receptor CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow Start Isolate & Stimulate Human PBMCs Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Infection Infect PBMCs with HIV-1 Isolates (in presence of this compound) Start->Infection Prepare_Drug->Infection Incubation Incubate for 7 Days Infection->Incubation Harvest Harvest Culture Supernatants Incubation->Harvest ELISA Quantify p24 Antigen by ELISA Harvest->ELISA Analysis Calculate EC50 & EC90 Values ELISA->Analysis

Caption: Workflow for HIV-1 antiviral assay.

References

Comparative Guide to the Validation of Vicriviroc's Effect on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental validation of Vicriviroc's impact on downstream signaling pathways, with a focus on its performance relative to other CCR5 antagonists. The information is intended to be an objective resource for researchers and professionals in the field of drug development.

Introduction to this compound and CCR5 Antagonism

This compound is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[3] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry.[2][4] Beyond its role in HIV-1 entry, CCR5 is also involved in mediating cellular responses to chemokines, which are critical for immune cell trafficking and inflammatory processes.[5] The binding of natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) to CCR5 initiates a cascade of intracellular signaling events. Therefore, the validation of a CCR5 antagonist like this compound involves not only demonstrating the blockade of viral entry but also confirming the inhibition of these chemokine-induced downstream signaling pathways.

Validation of this compound's Effect on Downstream Signaling

Experimental validation of this compound's antagonist activity has been demonstrated through several key functional assays that measure the immediate consequences of CCR5 activation. These assays confirm that this compound effectively blocks the signaling initiated by chemokine binding.

Functional Assays

1. Inhibition of Calcium Flux:

Chemokine binding to CCR5 typically leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. This compound has been shown to potently inhibit this chemokine-induced calcium mobilization in CCR5-expressing cells.[1][4]

2. Inhibition of GTPγS Binding:

As a GPCR, CCR5 activation leads to the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein. Assays using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, demonstrate that this compound blocks the chemokine-induced binding of [³⁵S]GTPγS to cell membranes expressing CCR5, confirming its antagonist properties at the G-protein level.[4][6]

3. Inhibition of Chemotaxis:

A primary function of chemokine receptors is to direct the migration of immune cells, a process known as chemotaxis. This compound has been shown to effectively inhibit the migration of CCR5-expressing cells towards a chemokine gradient.[1][4]

Comparison with Other CCR5 Antagonists: Maraviroc and Aplaviroc

To provide a comprehensive understanding of this compound's effects, it is compared with two other notable CCR5 antagonists: Maraviroc (a clinically approved drug) and Aplaviroc (a compound whose development was discontinued).

Functional Assay This compound Maraviroc Aplaviroc
Inhibition of Calcium Flux Potent inhibition demonstrated.[1][4]Potent inhibition demonstrated.Potent inhibition demonstrated.
Inhibition of GTPγS Binding Potent inhibition demonstrated.[4][6]Potent inhibition demonstrated.Potent inhibition demonstrated.
Inhibition of Chemotaxis Potent inhibition demonstrated.[1][4]Potent inhibition demonstrated.Potent inhibition demonstrated.

While these functional assays confirm the primary antagonist activity of all three compounds, a deeper analysis of their effects on specific downstream signaling pathways reveals more nuanced differences.

Impact on Key Downstream Signaling Pathways

CCR5 activation can trigger several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. These pathways regulate a wide array of cellular processes, including cell proliferation, survival, and inflammation.

Downstream Pathway This compound Maraviroc Aplaviroc
MAPK Pathway Inhibition is inferred from CCR5 antagonism, but direct experimental data on phosphorylation of key MAPK components (e.g., ERK, JNK, p38) is limited in publicly available literature.Demonstrated inhibition of the JNK signaling pathway.Limited publicly available data.
PI3K/Akt Pathway Inhibition is inferred from CCR5 antagonism, but direct experimental data on Akt phosphorylation is limited in publicly available literature.Limited publicly available data on direct inhibition.Limited publicly available data.
NF-κB Pathway Inhibition of chemokine-induced activation is inferred, but direct experimental data is limited.Demonstrated inhibition of NF-κB activity.Limited publicly available data.

Visualizing the Signaling Landscape

The following diagrams illustrate the validated and inferred points of intervention for this compound and its comparators within the CCR5 signaling cascade.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Chemokine->CCR5 Activates This compound This compound This compound->CCR5 Inhibits Maraviroc Maraviroc Maraviroc->CCR5 Inhibits Aplaviroc Aplaviroc Aplaviroc->CCR5 Inhibits G_Protein G Protein (Gα, Gβγ) CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway Chemotaxis Chemotaxis G_Protein->Chemotaxis PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Gene_Transcription Gene Transcription (Inflammation, Proliferation) MAPK_Pathway->Gene_Transcription PI3K_Akt_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription

Caption: CCR5 signaling pathway and points of antagonist intervention.

The following diagram illustrates the general workflow for validating the functional antagonism of a CCR5 inhibitor like this compound.

Experimental_Workflow cluster_assays Functional Assays Start Start: CCR5-expressing cell line Treatment Treat cells with this compound or other CCR5 antagonist Start->Treatment Chemokine_Stimulation Stimulate with CCR5 ligand (e.g., RANTES) Treatment->Chemokine_Stimulation Calcium_Assay Calcium Flux Assay Chemokine_Stimulation->Calcium_Assay GTP_Assay GTPγS Binding Assay Chemokine_Stimulation->GTP_Assay Chemotaxis_Assay Chemotaxis Assay Chemokine_Stimulation->Chemotaxis_Assay Measure_Calcium Measure intracellular calcium levels Calcium_Assay->Measure_Calcium Measure_GTP Measure [³⁵S]GTPγS binding GTP_Assay->Measure_GTP Measure_Migration Quantify cell migration Chemotaxis_Assay->Measure_Migration Analysis Data Analysis: Compare treated vs. untreated Measure_Calcium->Analysis Measure_GTP->Analysis Measure_Migration->Analysis Conclusion Conclusion: Validation of CCR5 antagonism Analysis->Conclusion

Caption: Experimental workflow for validating CCR5 antagonist function.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Calcium Flux Assay

Objective: To measure the ability of a CCR5 antagonist to inhibit chemokine-induced intracellular calcium mobilization.

General Protocol:

  • Cell Preparation: CCR5-expressing cells (e.g., U87-CD4-CCR5) are seeded in a 96-well plate and cultured to an appropriate confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion. This is typically done for 1 hour at 37°C.

  • Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compound (this compound or other antagonists) at various concentrations is then added to the wells and incubated for a specified period.

  • Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

  • Chemokine Stimulation: A CCR5 agonist (e.g., RANTES) is added to the wells to stimulate calcium flux.

  • Data Acquisition: Fluorescence is monitored kinetically immediately after chemokine addition. The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response in the presence of the antagonist is compared to the response with chemokine alone to determine the inhibitory activity (IC₅₀).

GTPγS Binding Assay

Objective: To assess the ability of a CCR5 antagonist to block chemokine-induced G protein activation.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from CCR5-expressing cells and stored at -80°C.

  • Compound Incubation: Membranes are incubated with various concentrations of the test compound (this compound or other antagonists) in an assay buffer containing GDP.

  • Chemokine Stimulation: A CCR5 agonist (e.g., RANTES) is added to initiate receptor activation.

  • [³⁵S]GTPγS Addition: Radiolabeled [³⁵S]GTPγS is added to the reaction.

  • Incubation: The reaction is incubated to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.

  • Assay Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS binding in the presence of the antagonist is compared to that with the agonist alone to determine the IC₅₀.

Chemotaxis Assay

Objective: To evaluate the ability of a CCR5 antagonist to inhibit chemokine-directed cell migration.

General Protocol:

  • Cell Preparation: CCR5-expressing cells (e.g., Ba/F3-CCR5) are washed and resuspended in a serum-free medium.

  • Assay Setup: A chemotaxis chamber (e.g., Transwell plate with a porous membrane) is used. The lower chamber is filled with medium containing a CCR5 chemokine (e.g., MIP-1α) as a chemoattractant.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound or other antagonists).

  • Cell Seeding: The treated cells are added to the upper chamber of the Transwell.

  • Incubation: The plate is incubated for several hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a viability assay (e.g., CellTiter-Glo) that measures ATP content, which is proportional to the number of viable cells.

  • Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells with the chemokine alone to determine the IC₅₀.

Conclusion

The experimental evidence strongly validates this compound as a potent antagonist of CCR5-mediated functional responses, including calcium flux, G-protein activation, and chemotaxis. In this regard, its performance is comparable to other well-characterized CCR5 antagonists like Maraviroc. However, there is a notable gap in the publicly available literature regarding direct experimental validation of this compound's effects on specific downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB. While its antagonism of CCR5 logically implies an inhibitory effect on these pathways when they are activated by CCR5 ligands, direct quantitative data is needed for a more thorough comparison with compounds like Maraviroc, for which some downstream effects have been more explicitly characterized. Further research into the specific intracellular signaling consequences of this compound binding would provide a more complete understanding of its pharmacological profile. The development of Aplaviroc was halted due to toxicity, limiting the available data for a comprehensive comparison.[7][8]

References

Comparative Potency of Vicriviroc Against Diverse HIV-1 Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vicriviroc's in vitro potency against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) strains, supported by experimental data. This compound is a CCR5 co-receptor antagonist, a class of antiretroviral drugs that inhibit HIV-1 entry into host cells.

Potency of this compound Against Various HIV-1 Clades

This compound has demonstrated potent antiviral activity across a wide range of R5-tropic HIV-1 primary isolates from different genetic clades. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90, respectively) of this compound against these isolates as determined by a peripheral blood mononuclear cell (PBMC) infection assay. Lower values indicate higher potency.

Clade/SubtypeIsolateNo. of ExperimentsGeometric Mean EC50 (nM)Geometric Mean EC90 (nM)
A92RW02120.222.1
A92UG00130.445.6
A92UG03720.333.5
BBa-L290.333.2
BJR-CSF140.171.8
B91US05420.131.2
B91US05620.212.3
B92BR01420.161.5
B92HT59320.282.9
B92HT59420.242.5
B92US65720.191.9
B92US66020.181.7
B92US71420.232.4
B93US15220.151.4
C92BR02020.374.1
C92BR02120.313.3
C92BR02520.353.8
C93IN10120.486.2
D92UG02420.293.1
D92UG03120.394.5
D93UG06520.414.9
E93TH05120.262.7
E93TH06220.252.3
E93TH07220.252.2
E93TH07320.040.45
GG340.559.7
GJV1083171.312
GR13220.554.5
GRU570101.216

Activity of this compound Against Drug-Resistant HIV-1 Strains

A critical aspect of any antiretroviral agent is its efficacy against viral strains that have developed resistance to other drugs. This compound has been shown to maintain its potency against HIV-1 isolates with resistance to other classes of antiretrovirals. The PhenoSense assay is a common method to evaluate the susceptibility of HIV-1 to various inhibitors. In this assay, recombinant viruses containing the reverse transcriptase (RT) and protease (PR) genes from patient-derived viruses are used to assess drug susceptibility.

This compound has demonstrated potent antiviral activity against recombinant viruses carrying multiple drug resistance mutations to reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[1] This suggests that this compound does not share cross-resistance with these established drug classes.[1]

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Assay for HIV-1 Drug Susceptibility

This assay is a standard method for determining the in vitro efficacy of antiretroviral drugs against HIV-1 isolates.

1. Cell Preparation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy, HIV-negative donors using Ficoll-Hypaque density gradient centrifugation.
  • The isolated PBMCs are stimulated with phytohemagglutinin (PHA) for 2-3 days to induce T-cell proliferation and increase their susceptibility to HIV-1 infection.

2. Virus Propagation:

  • Primary HIV-1 isolates are propagated in PHA-stimulated PBMCs to generate viral stocks.
  • The viral titer of these stocks is determined, typically by measuring the 50% tissue culture infectious dose (TCID50).

3. Drug Susceptibility Assay:

  • PHA-stimulated PBMCs are plated in 96-well microtiter plates.
  • Serial dilutions of this compound are added to the wells.
  • A standardized amount of the HIV-1 viral stock is then added to each well.
  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

4. Measurement of Viral Replication:

  • After a 7-day incubation period, the level of viral replication is quantified. This is typically done by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control (no drug).
  • The EC50 and EC90 values, which represent the drug concentrations required to inhibit viral replication by 50% and 90% respectively, are determined from the dose-response curve.

PhenoSense™ HIV Drug Resistance Assay

The PhenoSense assay is a phenotypic assay that measures the ability of a patient's HIV-1 to replicate in the presence of different antiretroviral drugs.

1. Sample Processing:

  • Viral RNA is extracted from a patient's plasma sample.
  • The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

2. Generation of Recombinant Virus:

  • The amplified patient-derived PR and RT gene segments are inserted into an HIV-1 genomic vector that lacks these regions but contains a luciferase reporter gene.
  • This recombinant vector is then used to transfect host cells, resulting in the production of infectious virus particles that contain the patient's PR and RT enzymes.

3. Drug Susceptibility Testing:

  • The recombinant viruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs, including this compound.

4. Measurement of Viral Replication:

  • Viral replication is quantified by measuring the activity of the luciferase reporter gene. A reduction in luciferase activity in the presence of a drug indicates that the virus is susceptible to that drug.

5. Data Analysis:

  • The drug susceptibility of the patient's virus is reported as the fold change in EC50 compared to a wild-type reference virus. A higher fold change indicates reduced susceptibility (resistance).

Mechanism of Action: HIV-1 Entry and Inhibition by this compound

The following diagram illustrates the mechanism of HIV-1 entry into a host CD4+ T-cell and the point of intervention for the CCR5 antagonist, this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell Viral Entry CD4->gp120 Conformational Change in gp120 CCR5->gp41 3. gp41-mediated Membrane Fusion This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry and inhibition by this compound.

Logical Workflow for Assessing this compound Potency

The following diagram outlines the general workflow for determining the in vitro potency of this compound against different HIV-1 strains.

Vicriviroc_Potency_Workflow start Start: Select HIV-1 Strains isolate_virus Isolate and Propagate HIV-1 Strains start->isolate_virus prepare_cells Prepare Target Cells (e.g., PBMCs) start->prepare_cells infection_assay Perform Infection Assay (e.g., PBMC Assay) isolate_virus->infection_assay prepare_cells->infection_assay drug_dilution Prepare Serial Dilutions of this compound drug_dilution->infection_assay measure_replication Measure Viral Replication (e.g., p24 ELISA) infection_assay->measure_replication data_analysis Data Analysis: Calculate EC50 and EC90 measure_replication->data_analysis end End: Determine Potency data_analysis->end

Caption: Experimental workflow for this compound potency testing.

References

A Side-by-Side Analysis of Vicriviroc and Cenicriviroc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two chemokine receptor antagonists, Vicriviroc and Cenicriviroc, detailing their distinct mechanisms, clinical trajectories, and experimental evaluations. This guide is intended for researchers, scientists, and drug development professionals.

This compound and Cenicriviroc are small molecule antagonists of chemokine receptors that were developed initially for the treatment of HIV-1 infection. While both drugs target the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV entry into host cells, their development paths and ultimate fates diverged significantly. This compound, a selective CCR5 antagonist, was developed by Schering-Plough (later Merck) exclusively for HIV. Cenicriviroc, a dual antagonist of both CCR5 and CCR2, was developed by Takeda and Tobira Therapeutics, and its investigation later pivoted from HIV to non-alcoholic steatohepatitis (NASH) and liver fibrosis, leveraging its anti-inflammatory properties. This guide provides a detailed side-by-side analysis of their pharmacology, clinical performance, and the experimental methods used to characterize them.

Mechanism of Action: Single vs. Dual Receptor Antagonism

The fundamental difference between this compound and Cenicriviroc lies in their receptor targets.

This compound is a noncompetitive, allosteric antagonist highly specific for the CCR5 receptor.[1][2] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from engaging the receptor.[1][2] This action effectively blocks the entry of CCR5-tropic (R5) strains of HIV-1 into CD4+ T-cells.[1]

Cenicriviroc is a potent dual antagonist of both CCR2 and CCR5.[3][4][5] Its CCR5 antagonism provides the same anti-HIV entry mechanism as this compound.[6] The additional blockade of CCR2 targets a key pathway in inflammation and fibrosis.[5][7] The CCR2 receptor and its primary ligand, CCL2 (also known as MCP-1), are central to the recruitment of monocytes and macrophages to sites of injury, such as the liver in NASH.[3][8] By inhibiting this pathway, Cenicriviroc was developed to exert anti-inflammatory and antifibrotic effects.[3][8]

G cluster_0 This compound (CCR5 Antagonist) cluster_1 Cenicriviroc (Dual CCR2/CCR5 Antagonist) cluster_1a Anti-Viral Effect cluster_1b Anti-Inflammatory / Anti-Fibrotic Effect HIV HIV-1 (R5-tropic) gp120 gp120 CCR5_V CCR5 Receptor CD4 CD4 Receptor gp120->CD4 Binds Cell_V CD4+ T-Cell NoEntry Viral Entry Blocked CCR5_V->NoEntry CD4->CCR5_V Conformational Change in gp120 This compound This compound This compound->CCR5_V Allosterically Binds & Inhibits Cenicriviroc Cenicriviroc CCR5_C CCR5 Receptor Cenicriviroc->CCR5_C Inhibits CCR2_C CCR2 Receptor Cenicriviroc->CCR2_C Inhibits NoEntry_C HIV Entry Blocked CCR5_C->NoEntry_C Monocyte Monocyte/ Macrophage CCL2 CCL2 (Chemokine) CCL2->CCR2_C Binds NoRecruit Recruitment & Infiltration Blocked Monocyte->NoRecruit G cluster_production Step 1: Pseudovirus Production cluster_assay Step 2: Neutralization Assay cluster_analysis Step 3: Data Analysis p1 Co-transfect 293T cells with: 1. Env-expressing plasmid (R5-tropic) 2. env-deficient HIV backbone plasmid p2 Incubate for 48-72 hours p1->p2 p3 Harvest and filter supernatant containing pseudovirus p2->p3 a3 Pre-incubate pseudovirus with compound dilutions (1 hr, 37°C) p3->a3 Titrated Pseudovirus a1 Seed TZM-bl target cells (CD4+, CCR5+, Luciferase+) a4 Add virus-compound mixture to target cells a1->a4 a2 Prepare serial dilutions of Test Compound (e.g., this compound) a2->a3 a3->a4 a5 Incubate for 48 hours a4->a5 a6 Lyse cells and add luciferase substrate a5->a6 d1 Measure luminescence (proportional to viral entry) a6->d1 d2 Plot % inhibition vs. compound concentration d1->d2 d3 Calculate IC50 value d2->d3 G cluster_V This compound Pathway cluster_C Cenicriviroc Pathway start Preclinical Development V_target Target: CCR5 Indication: HIV start->V_target C_target Target: CCR2 & CCR5 Initial Indication: HIV start->C_target V_p2 Phase II (e.g., ACTG 5211) Shows potent antiviral activity in treatment-experienced patients V_target->V_p2 V_p3 Phase III (VICTOR-E3/E4) Added to potent Optimized Background Therapy (OBT) V_p2->V_p3 V_outcome Outcome: FAILED Did not show significant efficacy benefit over Placebo + OBT V_p3->V_outcome V_end Development Discontinued V_outcome->V_end C_p2_hiv Phase IIb (Study 202) Shows non-inferior antiviral activity compared to Efavirenz C_target->C_p2_hiv C_pivot Strategic Pivot Leverage CCR2 antagonism for anti-fibrotic effects C_p2_hiv->C_pivot C_p2_nash Phase IIb (CENTAUR) Indication: NASH with Fibrosis Shows significant anti-fibrotic effect (secondary endpoint) but not NASH resolution C_pivot->C_p2_nash C_p3_nash Phase III (AURORA) Indication: NASH with Fibrosis C_p2_nash->C_p3_nash C_outcome Outcome: FAILED Did not meet primary endpoint for fibrosis improvement C_p3_nash->C_outcome C_end Development Discontinued C_outcome->C_end

References

Assessing the Synergistic Effects of Vicriviroc in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, the strategic combination of drugs is paramount to achieving durable viral suppression, managing resistance, and improving patient outcomes. Vicriviroc, a potent antagonist of the C-C chemokine receptor type 5 (CCR5), has demonstrated significant promise not only as a monotherapy but also as a synergistic partner with a range of other antiretroviral agents. This guide provides an objective comparison of the synergistic effects of this compound with other compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Synergistic Activity of this compound with Other Antiretrovirals

In vitro studies have consistently shown that this compound exhibits synergistic anti-HIV activity when combined with drugs from all other major classes of approved antiretrovirals.[1] This synergistic interaction is defined by a combination index (CI) of less than 0.9, indicating that the combined effect of the drugs is greater than the sum of their individual effects.[1] The following tables summarize the quantitative data from these combination studies.

Combination Drug Class of Partner Agent Synergy Level (Combination Index)
This compound + ZidovudineNucleoside Reverse Transcriptase Inhibitor (NRTI)Synergistic (CI < 0.9)
This compound + LamivudineNucleoside Reverse Transcriptase Inhibitor (NRTI)Synergistic (CI < 0.9)
This compound + EfavirenzNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Synergistic (CI < 0.9)
This compound + IndinavirProtease Inhibitor (PI)Synergistic (CI < 0.9)
This compound + EnfuvirtideFusion InhibitorSynergistic (CI < 0.9)

Table 1: Summary of Synergistic Effects of this compound with Various Antiretroviral Agents. A combination index (CI) of <0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.[1]

Mechanism of Action and Synergistic Pathways

This compound functions by binding to the CCR5 co-receptor on the surface of host cells, thereby preventing the entry of CCR5-tropic HIV-1.[1] The synergy observed with other antiretroviral agents stems from the targeting of different stages of the HIV-1 lifecycle. For instance, while this compound blocks viral entry, nucleoside/non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) inhibit the conversion of viral RNA into DNA, and protease inhibitors (PIs) prevent the maturation of new viral particles.

The synergy with the fusion inhibitor enfuvirtide is particularly noteworthy. It is hypothesized that by blocking the CCR5 co-receptor, this compound prolongs the exposure of the gp41 fusion intermediate, making it more susceptible to inhibition by enfuvirtide.[2][3]

HIV_Lifecycle_and_Drug_Targets HIV HIV-1 Virion Attachment Attachment to CD4 HIV->Attachment CoReceptor_Binding Co-receptor (CCR5) Binding Attachment->CoReceptor_Binding Fusion Membrane Fusion CoReceptor_Binding->Fusion Reverse_Transcription Reverse Transcription Fusion->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion This compound This compound This compound->CoReceptor_Binding Inhibits Enfuvirtide Enfuvirtide Enfuvirtide->Fusion Inhibits NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->Reverse_Transcription Inhibits PIs Protease Inhibitors PIs->Budding Inhibits

Figure 1: HIV-1 Lifecycle and Targets of Antiretroviral Drugs. This diagram illustrates the different stages of the HIV-1 lifecycle and the points at which this compound and its synergistic partner drugs exert their inhibitory effects.

Experimental Protocols

The assessment of synergistic effects is typically conducted through in vitro drug combination studies using a checkerboard assay format.

1. Cell Culture and Virus Inoculum:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated.

  • The cells are then infected with a CCR5-tropic HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1.

2. Drug Combination Assay (Checkerboard Method):

  • A two-dimensional checkerboard format is used in 96-well plates.

  • Serial dilutions of this compound are added to the rows, and serial dilutions of the partner drug are added to the columns.

  • Each well contains a unique combination of concentrations of the two drugs.

  • Control wells with single drugs and no drugs are also included.

  • The plates are incubated for a set period, typically 7 days.

3. Measurement of HIV-1 Replication:

  • After incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis (Chou-Talalay Method):

  • The dose-response data for each drug alone and in combination are analyzed using the median-effect principle as described by Chou and Talalay.

  • This method calculates a Combination Index (CI), where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate & Stimulate PBMCs Checkerboard Set up Checkerboard Assay Plate PBMC_Isolation->Checkerboard Virus_Prep Prepare HIV-1 Inoculum Infection Infect PBMCs with HIV-1 Virus_Prep->Infection Drug_Dilution Prepare Serial Drug Dilutions Drug_Dilution->Checkerboard Checkerboard->Infection Incubation Incubate for 7 days Infection->Incubation p24_ELISA Measure p24 Antigen by ELISA Incubation->p24_ELISA Data_Analysis Analyze Data using Chou-Talalay Method p24_ELISA->Data_Analysis CI_Determination Determine Combination Index (CI) Data_Analysis->CI_Determination

Figure 2: Experimental Workflow for Assessing Antiviral Synergy. This flowchart outlines the key steps involved in the in vitro assessment of the synergistic effects of this compound with other antiretroviral agents.

Conclusion

The available in vitro data strongly support the synergistic interaction of this compound with a broad range of antiretroviral drugs targeting different stages of the HIV-1 lifecycle. This synergistic activity allows for potentially lower effective doses of each drug, which could lead to reduced toxicity and a higher barrier to the development of drug resistance. The detailed experimental protocols and analytical methods described provide a framework for the continued investigation and optimization of this compound-based combination therapies in the fight against HIV-1.

References

Validating Vicriviroc's Inhibitory Potency: A Comparative Guide to its IC50 in Modern Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of HIV-1 therapeutics, understanding the inhibitory potency of CCR5 antagonists is paramount. This guide provides a comparative analysis of Vicriviroc, a potent allosteric inhibitor of the CCR5 co-receptor, focusing on its half-maximal inhibitory concentration (IC50) as determined in various antiviral assays. By presenting quantitative data alongside detailed experimental methodologies and contextual visualizations, this document serves as a valuable resource for validating this compound's efficacy against relevant comparator molecules.

Comparative Inhibitory Concentration (IC50) of CCR5 Antagonists

The inhibitory activity of this compound has been evaluated against a diverse panel of HIV-1 isolates, demonstrating broad-spectrum potency. The following tables summarize the IC50 and EC50 (half-maximal effective concentration) values for this compound and other key CCR5 antagonists—Maraviroc, Aplaviroc, and SCH-C—providing a quantitative comparison of their antiviral activity.

Table 1: Antiviral Activity of this compound against R5-Tropic HIV-1 Primary Isolates

HIV-1 IsolateCladeGeometric Mean EC50 (nM)
92US714B0.28
92US657B0.17
93US143B0.23
Ba-LB0.34
JR-FLB0.30
RU570G0.21
92UG029A0.16
92UG037A0.14
93MW959C0.04
92BR014F0.11

Data sourced from Strizki et al., 2005. EC50 values were determined in a peripheral blood mononuclear cell (PBMC) assay.[1][2][3]

Table 2: Comparative IC50/EC50 Values of CCR5 Antagonists in Antiviral Assays

CompoundAssay TypeHIV-1 Strain(s)Geometric Mean IC50/EC50 (nM)
This compound PBMC AssayPanel of 30 R5-tropic primary isolates0.04 - 2.3
Maraviroc Pseudovirus AssayPanel of 200 clinical isolatesIC90: 13.7
Aplaviroc Antiviral AssayHIV-1Ba-L, HIV-1JRFL, HIV-1MOKW0.1 - 0.4
SCH-C PBMC AssayVarious R5-tropic isolatesThis compound is 2- to 40-fold more potent

Note: Direct head-to-head comparative studies with Maraviroc in the same assays are limited in publicly available literature. The development of Aplaviroc was discontinued due to hepatotoxicity.[1][2][3][4][5]

Mechanism of Action: Allosteric Inhibition of HIV-1 Entry

This compound functions as a noncompetitive allosteric antagonist of the CCR5 co-receptor.[4] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor. This altered conformation prevents the binding of the HIV-1 envelope glycoprotein gp120 to CCR5, a critical step for viral entry into host cells. This mechanism effectively blocks the fusion of the viral and cellular membranes, thus inhibiting HIV-1 replication at an early stage.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp120 4. Binding Blocked This compound This compound This compound->CCR5 3. Allosteric Binding

Caption: Mechanism of this compound in blocking HIV-1 entry.

Experimental Protocols

The determination of IC50 values for this compound and other CCR5 antagonists relies on robust and reproducible in vitro assays. Below are detailed methodologies for two commonly employed assays.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit viral entry in a single round of infection, providing a safe and high-throughput method for assessing antiviral potency.

a. Cell Lines and Reagents:

  • HEK293T cells: For pseudovirus production.

  • TZM-bl cells: An engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes.

  • HIV-1 Env-expressing plasmids: Plasmids encoding the envelope glycoproteins from various R5-tropic HIV-1 isolates.

  • Env-deficient HIV-1 backbone plasmid: A plasmid containing the HIV-1 genome with a deletion in the env gene.

  • Cell culture medium: DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Transfection reagent.

  • Luciferase substrate.

b. Experimental Workflow:

  • Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.

  • Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.

  • Titration: Determine the viral titer by infecting TZM-bl cells with serial dilutions of the pseudovirus supernatant and measuring luciferase activity.

  • Neutralization Assay:

    • Plate TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of this compound and comparator compounds.

    • Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

  • Readout: After 48-72 hours of incubation, measure the luciferase activity in the cell lysates.

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfection 1. Co-transfection of HEK293T cells Harvest 2. Harvest pseudovirus Transfection->Harvest Titration 3. Titrate pseudovirus Harvest->Titration Plating 4. Plate TZM-bl cells Dilution 5. Prepare compound dilutions Plating->Dilution Incubation 6. Pre-incubate virus and compound Dilution->Incubation Infection 7. Infect TZM-bl cells Incubation->Infection Readout 8. Measure luciferase activity Infection->Readout Calculation 9. Calculate IC50 Readout->Calculation

Caption: Workflow for HIV-1 pseudovirus neutralization assay.

PhenoSense™ HIV Entry Assay

The PhenoSense assay is a commercially available phenotypic drug susceptibility assay that measures the ability of a patient-derived HIV-1 envelope to mediate viral entry in the presence of an antiretroviral drug.

a. Principle: The assay utilizes recombinant viruses containing the env genes from a patient's plasma HIV-1 population. These pseudoviruses are used to infect a target cell line, and the level of viral replication is measured, typically via a reporter gene like luciferase. The inhibitory activity of a drug is determined by comparing the replication of the patient-derived virus in the presence and absence of the drug.

b. Experimental Workflow (Simplified):

  • Sample Collection: Obtain plasma from an HIV-1 infected individual.

  • RNA Extraction and Amplification: Isolate viral RNA from the plasma and amplify the env gene by RT-PCR.

  • Recombinant Virus Generation: Ligate the amplified env genes into an expression vector and co-transfect into host cells with an HIV-1 genomic vector that is env-deficient but contains a luciferase reporter gene.

  • Drug Susceptibility Testing:

    • Harvest the resulting pseudoviruses.

    • Perform single-cycle infections of a CCR5-expressing target cell line in the presence of serial dilutions of this compound or other CCR5 antagonists.

  • Data Analysis:

    • Measure luciferase activity to quantify viral entry.

    • Calculate the IC50 value, which represents the concentration of the drug required to inhibit viral replication by 50%. The results are often reported as a fold-change in IC50 relative to a reference wild-type virus.

This guide provides a foundational understanding of this compound's inhibitory potency in the context of other CCR5 antagonists. While much of the detailed comparative data originates from the period of its active clinical development, the methodologies described remain central to the evaluation of HIV-1 entry inhibitors. For the most current assessments, researchers should consult recent literature that may include this compound as a reference compound in the evaluation of next-generation antiretrovirals.

References

Safety Operating Guide

Proper Disposal Procedures for Vicriviroc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Vicriviroc, a CCR5 antagonist used in research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard and Safety Summary

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards.

Hazard StatementGHS CodeSource
Harmful if swallowedH302[1][2]
Causes serious eye irritationH319[1]
May cause damage to organs through prolonged or repeated exposureH373[1]
Very toxic to aquatic life with long lasting effectsH410[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Due to its high aquatic toxicity, it must be segregated as hazardous chemical waste.[2]

  • All materials that have come into direct contact with this compound, including pipette tips, gloves, empty vials, and contaminated bench paper, should be considered hazardous waste.

3. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • Accumulation start date

4. Disposal of Unused or Expired this compound:

  • For pure (solid or powder) this compound, transfer the material into the designated hazardous waste container. Avoid generating dust.[1]

  • For solutions containing this compound, pour them directly into a designated liquid hazardous waste container compatible with the solvent used.

5. Final Disposal Procedure:

  • All this compound waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[2][3]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest.[3][4]

  • Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Vicriviroc_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_hazard Assess Hazards: - H302: Harmful if swallowed - H319: Eye Irritation - H373: Organ Damage - H410: Aquatic Toxicity ppe->assess_hazard segregate Segregate as Hazardous Chemical Waste assess_hazard->segregate collect_waste Collect in a Labeled, Leak-Proof Container segregate->collect_waste label_info Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect_waste->label_info contact_ehs Contact Institutional EHS or Licensed Waste Contractor label_info->contact_ehs end Incineration via Approved Facility contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

Regulatory Context

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations are in place to protect human health and the environment.[4][5] It is the responsibility of the researcher and their institution to comply with all applicable guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Vicriviroc. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment. This compound, a CCR5 antagonist, is classified as a potent pharmaceutical compound. While not cytotoxic, it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is employed. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsGlovesEye ProtectionLab CoatRespiratory Protection
Storage and Transport General Laboratory VentilationDouble Nitrile GlovesSafety GlassesStandard Lab CoatNot generally required
Weighing and Aliquoting (Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatN95 or higher-rated respirator
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatNot required if handled in a certified fume hood
In Vitro/In Vivo Experiments Biosafety Cabinet (if applicable) or Chemical Fume HoodDouble Nitrile GlovesSafety GlassesStandard Lab CoatAs determined by risk assessment

Experimental Protocols: Safe Handling Procedures

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Don a lab coat and single-use nitrile gloves before opening the package in a designated receiving area.

  • Carefully unpack the container, verifying the label and integrity of the primary container.

  • Wipe the exterior of the primary container with a damp cloth before transferring it to the designated storage location.

  • Dispose of packing materials as regular waste unless contamination is suspected.

Weighing of Powdered this compound:

  • Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

  • Wear a disposable gown over a lab coat, safety goggles, and double nitrile gloves. An N95 or higher-rated respirator is mandatory for handling powdered compounds outside of a containment system.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding surfaces with a damp cloth immediately after use to remove any residual powder.

  • Collect all disposable materials (gloves, gown, weighing papers) in a designated waste bag.

Solution Preparation:

  • Conduct all solution preparation activities within a certified chemical fume hood.

  • Wear a disposable gown over a lab coat, safety goggles, and double nitrile gloves.

  • Add solvent to the powdered this compound slowly to avoid aerosolization.

  • Cap the container securely and mix gently until the compound is fully dissolved.

  • Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Operational and Disposal Plans

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Spill Response Plan:

Spill ScenarioImmediate ActionsCleanup Procedure
Small Powder Spill (<1g) 1. Alert others in the area. 2. Evacuate the immediate vicinity. 3. Do not attempt to dry sweep.1. Don appropriate PPE (respirator, gown, double gloves, goggles). 2. Gently cover the spill with damp paper towels to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed plastic bag. 5. Clean the spill area with soap and water.
Large Powder Spill (>1g) 1. Evacuate the laboratory immediately and secure the area. 2. Alert the laboratory supervisor and institutional safety office. 3. Do not re-enter the area until authorized.1. Cleanup should only be performed by trained emergency response personnel.
Liquid Spill 1. Alert others in the area. 2. Contain the spill with absorbent pads.1. Don appropriate PPE (gown, double gloves, goggles). 2. Absorb the spill with inert material (e.g., vermiculite, sand). 3. Place the absorbed material into a sealed container. 4. Clean the spill area with soap and water.

Waste Disposal Plan: All waste contaminated with this compound must be disposed of as non-cytotoxic pharmaceutical waste.

Waste TypeCollection ContainerDisposal Method
Solid Waste (gloves, gowns, wipes, etc.) Labeled, sealed plastic bags within a designated pharmaceutical waste container (typically a blue bin).[2][3]Incineration through a licensed hazardous waste vendor.[4]
Liquid Waste (unused solutions) Clearly labeled, sealed, and chemically resistant container.Collection by a licensed hazardous waste vendor for incineration. Do not pour down the drain.
Sharps (needles, scalpels) Puncture-resistant sharps container labeled for pharmaceutical waste.Collection by a licensed hazardous waste vendor.

Visual Guidance: PPE Selection Workflow

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound assess_activity Identify Handling Activity start->assess_activity is_powder Is it a powder? assess_activity->is_powder storage_transport Storage/Transport assess_activity->storage_transport Storage/Transport weighing Weighing/Aliquoting Powder is_powder->weighing Yes solution_prep Preparing Solutions is_powder->solution_prep No (Liquid/Solution) ppe_powder Required PPE: - Double Nitrile Gloves - Safety Goggles - Disposable Gown - N95 Respirator - Fume Hood/VBE weighing->ppe_powder ppe_solution Required PPE: - Double Nitrile Gloves - Safety Goggles - Disposable Gown - Fume Hood solution_prep->ppe_solution ppe_storage Required PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat storage_transport->ppe_storage

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.